Product packaging for N,N-Diethylacrylamide(Cat. No.:CAS No. 2675-94-7)

N,N-Diethylacrylamide

货号: B1293770
CAS 编号: 2675-94-7
分子量: 127.18 g/mol
InChI 键: OVHHHVAVHBHXAK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

N,N-Diethylacrylamide is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20951. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B1293770 N,N-Diethylacrylamide CAS No. 2675-94-7

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N,N-diethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-4-7(9)8(5-2)6-3/h4H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHHHVAVHBHXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29933-92-4
Record name Poly(N,N-diethylacrylamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29933-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10181258
Record name N,N-Diethylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2675-94-7
Record name N,N-Diethylacrylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2675-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Diethylacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002675947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2675-94-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.204.730
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIETHYLACRYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3552P2JF26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of N,N-Diethylacrylamide (DEAm)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethylacrylamide (DEAm) is a versatile monomer increasingly utilized in the development of "smart" polymers and hydrogels for biomedical applications, including drug delivery systems and tissue engineering. Its thermoresponsive properties, similar to the more commonly known N-isopropylacrylamide (NIPAm), but with a potentially more biocompatible profile, have driven the demand for reliable and well-documented synthesis and purification protocols. This technical guide provides an in-depth overview of the primary synthetic routes to DEAm, detailed experimental procedures, and robust purification methods to ensure high-purity material suitable for sensitive research and development applications.

Core Synthesis Methodologies

Two principal synthetic pathways are predominantly employed for the preparation of this compound: the Acryloyl Chloride Method and the Acrylate Method. The choice of method often depends on the availability and cost of starting materials, desired scale, and safety considerations.

Acryloyl Chloride Method (Schotten-Baumann Reaction)

This classic method involves the reaction of acryloyl chloride with diethylamine.[1] The reaction is typically carried out under Schotten-Baumann conditions, which utilize a two-phase system (an organic solvent and an aqueous base solution) to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2] This method is known for its high reaction rates and good yields. However, acryloyl chloride is a corrosive and lachrymatory reagent that requires careful handling.

Acrylate Method (Michael Addition, Amidation, and Thermal Cracking)

An alternative and often more industrially favored route utilizes readily available acrylate esters, such as methyl acrylate, and diethylamine.[3] This multi-step process involves:

  • Michael Addition: The conjugate addition of diethylamine to the acrylate ester.

  • Amidation: The conversion of the resulting amino ester to an amide.

  • Thermal Cracking: The elimination of the alcohol (e.g., methanol) to yield the desired this compound.[3]

This method avoids the use of the highly reactive acryloyl chloride but involves higher temperatures and multiple reaction stages.[3]

Data Presentation: Synthesis and Purification Parameters

The following tables summarize key quantitative data for the synthesis and purification of this compound, providing a comparative overview of the different methodologies.

Table 1: Comparison of this compound Synthesis Methods

ParameterAcryloyl Chloride MethodAcrylate Method
Starting Materials Acryloyl Chloride, DiethylamineMethyl Acrylate, Diethylamine
Key Reaction Steps Acylation (Schotten-Baumann)Michael Addition, Amidation, Thermal Cracking[3]
Typical Solvents Dichloromethane, Diethyl Ether, TolueneMethanol (for Michael Addition), often solvent-free for subsequent steps[3]
Catalyst/Base Sodium Hydroxide, Triethylamine, Pyridine[1][4]Sodium Methoxide (for amidation)[5]
Reaction Temperature 0 °C to Room Temperature[4]Michael Addition: ~30°C; Amidation: 42-48°C; Thermal Cracking: 120-250°C[3][5]
Reported Yield Generally high, can exceed 80%[4]86.8% - 90.6%[5]
Reported Purity High after purification>99% after purification[5]
Advantages Fast reaction, high yield, simpler one-pot procedure.Avoids acryloyl chloride, uses less expensive starting materials.[3]
Disadvantages Use of hazardous acryloyl chloride.Multi-step process, requires higher temperatures.[3]

Table 2: Comparison of this compound Purification Methods

ParameterVacuum DistillationColumn Chromatography
Principle Separation based on differences in boiling points under reduced pressure.Separation based on differential adsorption to a stationary phase.
Stationary Phase Not applicable.Silica gel or Alumina.[6]
Mobile Phase (Eluent) Not applicable.Hexane/Ethyl Acetate or Dichloromethane/Hexane mixtures.[7]
Typical Conditions Reduced pressure (e.g., <1 mmHg), elevated temperature (boiling point of DEAm is ~196°C at atmospheric pressure).Gradient or isocratic elution.
Resulting Purity Can achieve high purity (>99%).Can achieve very high purity (>99.5%).
Advantages Effective for removing non-volatile impurities, suitable for larger scales.Excellent for removing closely related impurities and colored byproducts.[6]
Disadvantages Requires specialized glassware and a good vacuum source. May not separate impurities with similar boiling points.Can be time-consuming and requires significant solvent volumes for large quantities.

Experimental Protocols

The following are detailed experimental protocols for a representative synthesis and purification method for this compound.

Detailed Protocol 1: Synthesis of this compound via the Acryloyl Chloride Method

Materials:

  • Diethylamine

  • Acryloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Deionized water

  • Magnesium sulfate (MgSO4), anhydrous

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diethylamine (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of acryloyl chloride (1.0 equivalent) in dichloromethane and add it to the dropping funnel.

  • Simultaneously, prepare an aqueous solution of sodium hydroxide (1.1 equivalents).

  • Slowly and concurrently, add the acryloyl chloride solution and the sodium hydroxide solution to the stirred diethylamine solution over a period of 1-2 hours, maintaining the temperature at 0-5 °C. The rate of addition should be controlled to keep the reaction temperature from rising significantly.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with deionized water, 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Detailed Protocol 2: Purification of this compound by Vacuum Distillation

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (including a Claisen adapter, short path distillation head, receiving flask, and thermometer)[8]

  • Vacuum pump or water aspirator with a vacuum trap[8]

  • Heating mantle

  • Stir bar

  • Inert gas source (e.g., Nitrogen or Argon)

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all glassware is dry and joints are properly greased.[8]

  • Place the crude this compound and a stir bar into the distillation flask.

  • Connect the apparatus to a vacuum trap and the vacuum source.[8]

  • Begin stirring and slowly evacuate the system.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point of this compound under the achieved pressure.

  • After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure with an inert gas.

Mandatory Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Reactants Diethylamine + Acryloyl Chloride Reaction Schotten-Baumann Reaction Reactants->Reaction DCM, 0°C, NaOH(aq) Workup Aqueous Workup Reaction->Workup Crude Crude DEAm Workup->Crude Purification_Method Vacuum Distillation Crude->Purification_Method Pure Pure DEAm (>99%) Purification_Method->Pure

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Synthesis Parameters

G cluster_inputs Input Parameters cluster_outputs Outputs Temp Temperature Yield Reaction Yield Temp->Yield influences rate Side_Products Side Products Temp->Side_Products can increase Base Base Concentration Base->Yield drives equilibrium Purity Product Purity Base->Purity can cause hydrolysis Solvent Solvent Choice Solvent->Yield affects solubility Solvent->Purity impacts workup

Caption: Key parameter relationships in DEAm synthesis.

References

physical and chemical properties of N,N-Diethylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethylacrylamide (DEAAm) is a vinyl monomer of significant interest in the fields of polymer chemistry and drug development. Its polymer, poly(this compound) (PDEAAm), exhibits thermoresponsive behavior, making it a key component in the design of "smart" materials for controlled drug delivery, tissue engineering, and other biomedical applications. This guide provides an in-depth overview of the physical and chemical properties of DEAAm, detailed experimental protocols, and insights into its applications.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[1][2][3] A summary of its key physical and chemical properties is presented in the tables below.

General Properties
PropertyValueSource
Chemical Name This compound[2][4]
Synonyms DEAA, DEAAm, N,N-Diethyl-2-propenamide[2][4]
CAS Number 2675-94-7[1][2][4]
Molecular Formula C₇H₁₃NO[2][4][5]
Molecular Weight 127.18 g/mol [2][5]
Appearance Colorless to Light Yellow Liquid[1][2][3]
Physicochemical Data
PropertyValueConditionsSource
Density 0.924 g/cm³at 25 °C[2][6]
Boiling Point 93-95 °Cat 10 mmHg[2]
95 °Cat 19 mmHg[1]
Melting Point -10 °C[3]
Flash Point 88 °C[2]
92 °C[1]
Refractive Index 1.4676at 20 °C[2]
1.468at 20 °C[6]
Solubility Soluble in water, methanol, ethanol, n-hexane, and other common organic solvents.[1][2][7]
Storage Temperature 2-8°C[2][6]
Spectral Data
TechniqueKey Peaks/ShiftsSource
¹³C NMR Spectra available, detailed shifts can be found in databases.[5][8]
Mass Spectrometry Top peaks at m/z 55, 58, 27 (GC-MS).[5]
IR Spectroscopy Spectra available, characteristic amide and vinyl group peaks.[5]
Raman Spectroscopy Spectra available.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and polymerization of this compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the acryloyl chloride method and the acrylate method.[9]

1. Acryloyl Chloride Method

This method involves the reaction of acryloyl chloride with diethylamine in the presence of a base.

  • Materials: Acryloyl chloride, diethylamine, an alkaline substance (e.g., sodium hydroxide, sodium carbonate), and an organic solvent (e.g., benzene, dichloromethane, tetrahydrofuran, or diethyl ether).[9]

  • Procedure:

    • Dissolve diethylamine and the alkaline substance in the chosen organic solvent in a reaction vessel.

    • Cool the mixture in an ice bath.

    • Slowly add acryloyl chloride to the cooled solution with continuous stirring.

    • The reaction is typically fast and exothermic. Maintain a low temperature to avoid polymerization.[9]

    • After the addition is complete, allow the reaction to proceed for a set time.

    • The resulting product can be purified by washing with water to remove salts, followed by drying and distillation under reduced pressure.

2. Acrylate Method

This method utilizes diethylamine and an acrylate, such as methyl acrylate, and proceeds through a Michael addition, amidation, and thermal cracking.[9]

  • Materials: Diethylamine, methyl acrylate.[9]

  • Procedure:

    • Michael Addition: Mix diethylamine and methyl acrylate (a typical molar ratio is 3:1) and allow them to react. This step can be performed without a catalyst or solvent and is exothermic.[9]

    • Amidation and Thermal Cracking: The product from the Michael addition is then heated to induce amidation and subsequent thermal cracking to yield this compound.[9] The reaction temperature for thermal cracking is typically between 120-250 °C.[9]

    • Purification: The final product is purified by vacuum distillation.[9]

Purification of this compound

Commercial this compound often contains inhibitors like MEHQ (monomethyl ether hydroquinone) to prevent spontaneous polymerization.[1][4] For polymerization experiments, it is often necessary to remove the inhibitor.

  • Method: Purification can be achieved by passing the monomer through a column packed with a suitable inhibitor remover (e.g., basic alumina) immediately before use. Alternatively, distillation under reduced pressure can be employed, though care must be taken to avoid polymerization at elevated temperatures.

Free Radical Polymerization of this compound to Form Hydrogels

Poly(this compound) hydrogels are commonly synthesized via free radical polymerization.

  • Materials: this compound (monomer), N,N'-methylenebisacrylamide (MBAm, crosslinker), ammonium persulfate (APS, initiator), N,N,N',N'-tetramethylethylenediamine (TEMED, accelerator), deionized water.[3]

  • Procedure:

    • Dissolve the desired amounts of DEAAm and MBAm in deionized water in a reaction vessel.

    • Deoxygenate the solution by bubbling nitrogen gas through it for approximately 20-30 minutes.[10]

    • Add the initiator (APS) to the solution and mix thoroughly.

    • Add the accelerator (TEMED) to initiate the polymerization.

    • Pour the reaction mixture into a mold and allow it to polymerize at a specific temperature (e.g., room temperature or elevated temperatures) for several hours.

    • The resulting hydrogel is then washed extensively with deionized water to remove any unreacted monomers and initiator residues.

experimental_workflow

Caption: General workflow for the synthesis and polymerization of this compound.

Applications in Drug Development

The thermoresponsive nature of poly(this compound) makes it a highly attractive material for drug delivery applications. PDEAAm exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions, typically around 32-34°C.[11] Below the LCST, the polymer is soluble in water, and a hydrogel based on it will be in a swollen state. Above the LCST, the polymer becomes insoluble and expels water, causing the hydrogel to shrink. This transition can be harnessed for the controlled release of therapeutic agents.

Thermoresponsive Drug Release Mechanism

The mechanism of drug release from PDEAAm-based hydrogels is primarily driven by the temperature-induced phase transition.

  • Drug Loading: Drugs can be loaded into the hydrogel when it is in its swollen state (below the LCST). The porous network of the hydrogel allows for the encapsulation of drug molecules.

  • Controlled Release: When the temperature is raised above the LCST, the hydrogel undergoes a volumetric phase transition and shrinks. This collapse of the polymer network forces the release of the entrapped drug. This on-demand release makes these hydrogels suitable for applications where pulsatile drug delivery is required.[1]

The biocompatibility of PDEAAm has been reported to be better than that of the more widely studied thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), which is an important consideration for in vivo applications.[10][12]

drug_release_mechanism cluster_below_lcst Below LCST (e.g., < 32°C) cluster_above_lcst Above LCST (e.g., > 32°C) hydrogel_swollen Swollen Hydrogel Hydrated Polymer Chains Drug Encapsulated temperature_increase Temperature Increase hydrogel_swollen->temperature_increase hydrogel_shrunken Shrunken Hydrogel Dehydrated Polymer Chains Drug Released temperature_decrease Temperature Decrease hydrogel_shrunken->temperature_decrease temperature_increase->hydrogel_shrunken temperature_decrease->hydrogel_swollen

Caption: Thermoresponsive behavior of PDEAAm hydrogels for drug delivery.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[5][13] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[13] Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile monomer with significant potential in the development of advanced materials for biomedical applications. Its key feature is the thermoresponsive nature of its polymer, which allows for the creation of "smart" hydrogels for controlled drug delivery. The information provided in this technical guide offers a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field.

References

Characterization of N,N-Diethylacrylamide Monomer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core analytical techniques for the characterization of N,N-Diethylacrylamide (DEA) monomer. This document outlines detailed experimental protocols and presents key quantitative data to aid in the quality assessment and utilization of this versatile monomer in research, development, and manufacturing.

Introduction

This compound (DEA) is a vinyl monomer of significant interest in the development of "smart" polymers, particularly for biomedical applications such as drug delivery systems and responsive hydrogels. The precise characterization of the DEA monomer is a critical first step to ensure the synthesis of polymers with desired and reproducible properties. This guide details the principal analytical methods for elucidating the identity, purity, and thermal stability of the DEA monomer.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for safe handling, storage, and for predicting its behavior in various analytical systems.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₇H₁₃NO
Molecular Weight 127.18 g/mol [1][2]
Appearance Colorless to yellowish liquid[3]
Density 0.924 g/mL at 25 °C[1]
Boiling Point 189.7 °C[3]
Refractive Index (n20/D) 1.468[1]
CAS Number 2675-94-7[1][2]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for confirming the chemical structure and identifying functional groups of the DEA monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the DEA monomer.

3.1.1. ¹H NMR Spectroscopy

Proton NMR (¹H NMR) is used to identify the different types of protons and their connectivity in the molecule.

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.5 - 6.7dd1H-CH=CH₂ (trans)
~6.2 - 6.4dd1H-CH=CH₂ (cis)
~5.6 - 5.8dd1H-CH=CH₂
3.3 - 3.5q4H-N(CH₂CH₃)₂
1.1 - 1.3t6H-N(CH₂CH₃)₂

Note: Chemical shifts are approximate and can vary slightly based on solvent and instrument calibration.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrument: 400 MHz or 500 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the DEA monomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 25 °C.

3.1.2. ¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the DEA molecule.

Table 3: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~165C=O (Amide)
~130-CH=CH₂
~126-CH=CH₂
~42, ~40-N(CH₂CH₃)₂
~14, ~13-N(CH₂CH₃)₂

Note: The two distinct signals for the ethyl groups are due to hindered rotation around the amide bond.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Instrument: 100 MHz or 125 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 50-100 mg of the DEA monomer in 0.6-0.7 mL of CDCl₃.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the DEA monomer.

Table 4: FTIR Spectral Data for this compound (Neat)

Wavenumber (cm⁻¹)Vibrational Mode
~3080=C-H stretch (vinyl)
~2975, ~2935C-H stretch (aliphatic)
~1650C=O stretch (amide I band)[4]
~1610C=C stretch (vinyl)[4]
~1450CH₂ bend
~1264C-N stretch[4]
~980, ~960=C-H bend (vinyl out-of-plane)

Experimental Protocol: FTIR Spectroscopy

  • Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Apply a small drop of the neat liquid DEA monomer directly onto the ATR crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan prior to the sample scan and subtract the background from the sample spectrum.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of the DEA monomer and identifying any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for determining the purity of the DEA monomer and identifying any synthesis-related impurities or degradation products.

Experimental Protocol: GC-MS

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation: Dilute the DEA monomer in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100-1000 µg/mL.

  • Injection:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 or as appropriate for the concentration.

  • Oven Temperature Program:

    • Initial Temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: 10-15 °C/min to 250-280 °C.

    • Final Hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of non-volatile or thermally labile compounds. For DEA, a reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

    • Gradient Program: Start with a high percentage of A, and gradually increase the percentage of B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detector: UV detector set at a wavelength of 210-220 nm.

  • Sample Preparation: Dissolve the DEA monomer in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10-20 µL.

Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability and behavior of the DEA monomer.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Experimental Protocol: TGA

  • Instrument: Thermogravimetric Analyzer.

  • Sample Preparation: Place 5-10 mg of the DEA monomer in an alumina or platinum crucible.

  • Atmosphere: Nitrogen or argon at a flow rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to 500 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset of decomposition and the temperature at which significant mass loss occurs.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as melting, boiling, and polymerization.

Experimental Protocol: DSC

  • Instrument: Differential Scanning Calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of the DEA monomer in an aluminum pan.

  • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at a low temperature (e.g., -80 °C).

    • Heat to a temperature above the boiling point (e.g., 220 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Identify endothermic events such as melting and boiling, and any exothermic events that may indicate polymerization.

Visualizations

The following diagrams illustrate the logical workflow for the comprehensive characterization of this compound monomer.

DEA_Characterization_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_thermal Thermal Analysis cluster_data Data Interpretation DEA_Monomer This compound Monomer NMR NMR Spectroscopy (¹H and ¹³C) DEA_Monomer->NMR FTIR FTIR Spectroscopy DEA_Monomer->FTIR GCMS GC-MS DEA_Monomer->GCMS HPLC HPLC DEA_Monomer->HPLC TGA TGA DEA_Monomer->TGA DSC DSC DEA_Monomer->DSC Structure Structural Confirmation NMR->Structure FTIR->Structure Purity Purity Assessment GCMS->Purity HPLC->Purity Stability Thermal Stability TGA->Stability DSC->Stability

Caption: Workflow for DEA Monomer Characterization.

Spectroscopic_Analysis_Pathway cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_output Structural Information DEA DEA Monomer H1_NMR ¹H NMR DEA->H1_NMR C13_NMR ¹³C NMR DEA->C13_NMR FTIR_Analysis FTIR DEA->FTIR_Analysis Proton_Env Proton Environments & Connectivity H1_NMR->Proton_Env Carbon_Backbone Carbon Skeleton C13_NMR->Carbon_Backbone Functional_Groups Functional Groups FTIR_Analysis->Functional_Groups

Caption: Spectroscopic Analysis Pathway for DEA.

Purity_Assessment_Logic cluster_separation Separation Techniques cluster_detection Detection & Identification cluster_result Purity Determination DEA DEA Monomer Sample GC Gas Chromatography DEA->GC HPLC High-Performance Liquid Chromatography DEA->HPLC MS Mass Spectrometry GC->MS UV UV Detection HPLC->UV Impurity_Profile Impurity Identification MS->Impurity_Profile Purity_Value Quantitative Purity (%) UV->Purity_Value Impurity_Profile->Purity_Value

Caption: Logic for DEA Monomer Purity Assessment.

References

solubility of N,N-Diethylacrylamide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of N,N-Diethylacrylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DEA or DEAAm) is an N-substituted acrylamide monomer that serves as a critical building block for the synthesis of "smart" or environmentally responsive polymers. The defining characteristic of its polymer, poly(this compound) (PDEA), is its thermoresponsive nature in aqueous solutions. This property is governed by a Lower Critical Solution Temperature (LCST), the specific temperature at which the polymer undergoes a reversible phase transition from a soluble, hydrated state to an insoluble, dehydrated state.

This guide provides a comprehensive overview of the solubility of the DEA monomer in various solvents and offers a detailed analysis of the temperature-dependent solubility of its corresponding polymer, PDEA. Understanding these solubility profiles is paramount for researchers in drug development, biomaterials, and polymer science, as it dictates synthesis conditions, purification strategies, and the ultimate performance of DEA-based materials in applications such as controlled drug delivery, tissue engineering, and biosensing.

Solubility of this compound (Monomer)

Quantitative solubility data for the DEA monomer is not widely available in published literature or standard chemical safety data sheets. However, qualitative descriptions from various sources allow for a general characterization of its solubility profile. DEA is an amphiphilic molecule, containing a hydrophilic amide group capable of hydrogen bonding and hydrophobic diethyl groups. This dual nature governs its interaction with different solvents.

The monomer is generally described as soluble in water and a range of common organic solvents.[1][2][3]

Table 1: Qualitative Solubility of this compound Monomer

SolventSolubilityReference / Comment
WaterSolubleThe polar amide group allows for hydrogen bonding with water.[1][3]
EthanolSolubleGenerally cited as a compatible organic solvent.[1]
AcetoneSolubleGenerally cited as a compatible organic solvent.[1]
ChloroformSolubleGenerally cited as a compatible organic solvent.[1]
Tetrahydrofuran (THF)SolubleUsed as a solvent for the polymerization of DEA.[4]
MethanolSolubleUsed for viscosity measurements of the polymer, implying monomer solubility.[5]
TolueneSolubleUsed as a solvent for the polymerization of DEA.[4]
n-HexaneInsoluble / PrecipitatesWhile one source suggests broad compatibility[2], a more common use is as an anti-solvent or precipitant for the polymer from acetone or THF solutions, indicating the monomer is likely insoluble.[5][6]

Aqueous Solution Behavior of Poly(this compound) (PDEA): The LCST Phenomenon

The most significant solubility characteristic related to DEA is the thermoresponsive behavior of its polymer, PDEA, in water. PDEA exhibits a well-defined Lower Critical Solution Temperature (LCST) of approximately 33°C.[7]

  • Below the LCST (<33°C): The polymer chains are hydrated and exist as soluble, extended coils due to favorable hydrogen bonding between the amide groups and water molecules.[7]

  • Above the LCST (>33°C): The entropy term of the system dominates, causing the polymer to dehydrate. This leads to the collapse of the polymer chains into hydrophobic globules, resulting in aggregation and precipitation out of the solution.[7]

This sharp, reversible transition is central to its use in "smart" materials.

Factors Influencing the LCST of PDEA

The precise cloud point (the temperature of observed turbidity, often taken as the LCST) is sensitive to several factors.

Table 2: Influence of Various Factors on the LCST of Aqueous PDEA Solutions

FactorEffect on LCSTRationaleReference
Increasing Molecular Weight DecreaseHigher molecular weight polymers have more hydrophobic interactions per chain, leading to aggregation at lower temperatures. The effect is most pronounced for lower molecular weights and plateaus for very long chains.[8][9]
Increasing Polymer Concentration Minor Decrease / Largely IndependentWhile a slight decrease can be observed, the LCST is generally considered to be largely independent of concentration over typical ranges (e.g., 1-20 wt%).[4]
Addition of Salts (e.g., NaCl) Linear DecreaseSalts disrupt the hydration shell around the polymer chains ("salting-out" effect), promoting aggregation at lower temperatures.[7]
Addition of Surfactants (e.g., SDS) Gradual IncreaseSurfactants can interact with the polymer, increasing the overall hydrophilicity of the polymer-surfactant complex and thus raising the temperature required for phase separation.[7]
Copolymerization Adjustable (Increase or Decrease)Incorporating more hydrophilic co-monomers (like N-ethylacrylamide) increases the LCST, while incorporating more hydrophobic co-monomers decreases it.[4]
Heating Rate (in measurement) Apparent IncreaseAt faster heating rates, the system may not have time to reach thermodynamic equilibrium, resulting in an overestimation of the cloud point.[7]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the thermodynamic solubility of a compound in a specific solvent.

  • Preparation: Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is necessary to confirm that the solution is saturated.

  • Solvent Addition: Add a precise, known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or roller system at a constant, controlled temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial.

  • Sampling: Carefully extract a known volume of the clear supernatant (the saturated solution). Be cautious not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of dissolved DEA using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC), against a prepared standard curve.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Results are typically expressed in units such as mg/mL or mol/L.

Protocol for Determining Lower Critical Solution Temperature (Turbidimetry)

Turbidimetry is the most common method for determining the cloud point (T_cp) of a thermoresponsive polymer solution, which is used to approximate the LCST. This technique measures the change in light transmittance through the solution as a function of temperature.

  • Sample Preparation: Prepare a polymer solution of a specific concentration (e.g., 1 wt%) in the desired aqueous solvent (e.g., deionized water). Ensure the polymer is fully dissolved.

  • Instrumentation Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder, such as a Peltier device. Set the spectrophotometer to a fixed wavelength (e.g., 500 nm).

  • Measurement:

    • Place the cuvette containing the polymer solution into the sample holder.

    • Equilibrate the system at a temperature well below the expected LCST (e.g., 15-20°C).

    • Program a temperature ramp, heating the sample at a slow, constant rate (e.g., 0.5 - 1.0 °C/min) to a temperature well above the expected LCST (e.g., 45-50°C).[7]

    • Continuously record the percent transmittance (%T) as a function of temperature.

  • Data Analysis:

    • Plot the percent transmittance (%T) versus temperature (°C).

    • The resulting curve will show a sharp drop in transmittance as the solution becomes turbid.

    • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Visualizations: Workflows and Concepts

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation & Sampling cluster_quant Quantification A Add excess DEA to vial B Add precise volume of solvent A->B Step 1-2 C Seal vial and place on orbital shaker B->C D Equilibrate for 24-48h at constant temperature C->D Step 3 E Centrifuge vial to pellet excess solid D->E F Carefully extract known volume of supernatant E->F Step 4-5 G Dilute supernatant sample F->G H Analyze concentration via HPLC or GC G->H Step 6-7 I Calculate original solubility H->I Step 6-7 LCST_Concept cluster_below Below LCST (e.g., < 33°C) cluster_above Above LCST (e.g., > 33°C) A PDEA chains are hydrated (Extended Coils) B Hydrogen bonding with water dominates A->B C Result: Clear, Homogeneous Polymer Solution (Soluble) B->C Transition Heating / Cooling (Reversible Transition) C->Transition Increase Temp. D Polymer chains dehydrate (Collapsed Globules) E Hydrophobic interactions between chains dominate D->E F Result: Turbid Suspension (Insoluble / Phase Separated) E->F F->Transition Decrease Temp. Transition->C Transition->F

References

An In-depth Technical Guide to the Polymerization of N,N-Diethylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary mechanisms governing the polymerization of N,N-Diethylacrylamide (DEA), a monomer of significant interest for the synthesis of thermoresponsive polymers used in various biomedical applications, including drug delivery and tissue engineering. The polymerization of DEA can be achieved through several methods, each offering distinct advantages and levels of control over the final polymer architecture. This document details the core principles of free-radical, Reversible Addition-Fragmentation chain-Transfer (RAFT), and anionic polymerization of DEA, alongside a discussion on the challenges associated with Atom Transfer Radical Polymerization (ATRP).

Core Polymerization Mechanisms

Free-Radical Polymerization

Conventional free-radical polymerization is a robust and widely used method for synthesizing poly(this compound) (PDEA). The process is typically initiated by the thermal or photochemical decomposition of a radical initiator, which generates free radicals that subsequently react with DEA monomers to propagate the polymer chain.

The reaction proceeds through the canonical steps of initiation, propagation, and termination. Termination can occur through combination or disproportionation of two growing polymer chains. While this method is effective for producing high molecular weight polymers, it offers limited control over the molecular weight distribution, resulting in polymers with a broad polydispersity index (PDI).

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1] This technique employs a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process. The CTA reversibly deactivates the propagating radical chains, establishing a dynamic equilibrium that allows all chains to grow at a similar rate. This level of control is crucial for the synthesis of well-defined block copolymers and other complex architectures. The choice of CTA and reaction conditions, such as solvent and temperature, can influence the polymerization kinetics and the degree of control.[2]

Anionic Polymerization

Anionic polymerization of DEA can produce polymers with very narrow molecular weight distributions and well-defined structures. This method involves the initiation of polymerization by a strong nucleophile, such as an organolithium compound, which attacks the vinyl group of the DEA monomer to form a propagating carbanion. The polymerization proceeds in a living manner, meaning that termination reactions are absent in a pure system. This allows for the synthesis of block copolymers by sequential monomer addition. However, anionic polymerization is highly sensitive to impurities and requires stringent experimental conditions, including the use of anhydrous solvents and an inert atmosphere.

Atom Transfer Radical Polymerization (ATRP)

While ATRP is a powerful technique for the controlled polymerization of many monomers, its application to N,N-disubstituted acrylamides like DEA is challenging and often results in an uncontrolled process. This is primarily attributed to the complexation of the copper catalyst with the amide group of the polymer chain ends. This interaction can stabilize the propagating radical, which in turn slows down the deactivation step in the ATRP equilibrium. Consequently, a high concentration of radicals persists, leading to a prevalence of termination reactions and a loss of control over the polymerization, resulting in broad molecular weight distributions.

Experimental Protocols

Free-Radical Polymerization of DEA in Solution

This protocol describes a typical free-radical polymerization of DEA in 2-propanol.

Materials:

  • This compound (DEA), purified by vacuum distillation to remove inhibitors.

  • 4,4′-Azobis(4-cyanovaleric acid) (ACVA) or Azobisisobutyronitrile (AIBN) as the initiator.

  • 2-Propanol, anhydrous.

  • n-Hexane, cold.

  • Nitrogen or Argon gas.

  • Schlenk flask or sealed vial.

  • Magnetic stirrer and heating plate/oil bath.

Procedure:

  • In a Schlenk flask, dissolve the desired amount of DEA monomer and ACVA initiator in 2-propanol. A typical monomer concentration is 1-2 M, and the monomer-to-initiator ratio can range from 100:1 to 500:1.

  • Seal the flask and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Place the flask in a preheated oil bath at 65-70 °C and stir the reaction mixture.

  • Allow the polymerization to proceed for a predetermined time (e.g., 24 hours).

  • Terminate the polymerization by cooling the reaction vessel in an ice bath and exposing the solution to air.

  • Precipitate the resulting polymer by adding the reaction mixture dropwise into a large excess of cold n-hexane with vigorous stirring.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Redissolve the polymer in a small amount of a suitable solvent (e.g., acetone) and re-precipitate into cold n-hexane to further purify it. Repeat this step two more times.

  • Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

RAFT Polymerization of DEA

This protocol outlines the RAFT polymerization of DEA in ethyl acetate using a trithiocarbonate CTA.

Materials:

  • This compound (DEA), purified.

  • A suitable RAFT agent (e.g., S,S-dibenzyl trithiocarbonate or 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid).

  • Azobisisobutyronitrile (AIBN), initiator.

  • Ethyl acetate, anhydrous.

  • Diethyl ether, cold.

  • Nitrogen or Argon gas.

  • Schlenk flask.

Procedure:

  • To a Schlenk flask, add the DEA monomer, RAFT agent, and AIBN. The molar ratio of monomer:CTA:initiator is crucial for controlling the molecular weight and is typically in the range of 100:1:0.1 to 1000:5:1.

  • Add anhydrous ethyl acetate to achieve the desired monomer concentration (e.g., 50 wt%).

  • Seal the flask and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen or argon.

  • Immerse the flask in a preheated oil bath at 70 °C and stir.

  • Monitor the polymerization by taking aliquots at different time intervals to determine monomer conversion via ¹H NMR.

  • Once the desired conversion is reached, quench the polymerization by immersing the flask in an ice bath and exposing the contents to air.

  • Isolate the polymer by precipitation into a large volume of cold diethyl ether.

  • Purify the polymer by redissolving and re-precipitating, then dry under vacuum.

Anionic Polymerization of DEA

This protocol describes the anionic polymerization of DEA in THF using an organolithium initiator. Note: This procedure requires strict anhydrous and anaerobic conditions.

Materials:

  • This compound (DEA), rigorously purified and dried.

  • Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).

  • An organolithium initiator (e.g., n-butyllithium or sec-butyllithium) as a solution in a hydrocarbon solvent.

  • Methanol, anhydrous.

  • All glassware must be flame-dried under vacuum and cooled under an inert atmosphere.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add the freshly distilled THF.

  • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Add the organolithium initiator dropwise via syringe.

  • Slowly add the purified DEA monomer to the initiator solution with vigorous stirring. The reaction is typically very fast.

  • Allow the polymerization to proceed for the desired time (often a few minutes to an hour).

  • Terminate the polymerization by adding a small amount of anhydrous methanol to quench the living anionic chain ends.

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer in a non-solvent like cold n-hexane.

  • Filter and dry the polymer under vacuum.

Quantitative Data Summary

The following tables summarize representative quantitative data for the polymerization of DEA under various conditions.

Table 1: Free-Radical Polymerization of DEA

InitiatorMonomer/Initiator RatioSolventTemp. (°C)Time (h)Mn ( g/mol )PDIRef.
ACVA-2-Propanol652415,000 - 50,000>1.5[3]
AIBN100:1THF6018~30,000~2.0[4]
-----40,0001.4[5]

Table 2: RAFT Polymerization of DEA

CTAMonomer/CTA/Initiator RatioSolventTemp. (°C)Mn ( g/mol )PDIRef.
CPDTC1000:5:1Ethyl Acetate702,7751.05[2]
----1,900 - 53,000<1.5 (typically <1.25)[1]

Table 3: Anionic Polymerization of DEA

InitiatorAdditiveSolventTemp. (°C)Mn ( g/mol )PDIRef.
Organolithium-THF-78-Narrow-
Zn(OTf)₂/PCy₃-DCM25-1.13

Visualizations

Polymerization Mechanisms

G cluster_FRP Free-Radical Polymerization cluster_RAFT RAFT Polymerization cluster_Anionic Anionic Polymerization FRP_init Initiation (Radical Formation) FRP_prop Propagation FRP_init->FRP_prop FRP_term Termination (Combination/Disproportionation) FRP_prop->FRP_term FRP_poly PDEA (Broad PDI) FRP_term->FRP_poly RAFT_init Initiation RAFT_equil Reversible Chain Transfer (CTA Mediated Equilibrium) RAFT_init->RAFT_equil RAFT_prop Controlled Propagation RAFT_equil->RAFT_prop RAFT_poly PDEA (Narrow PDI) RAFT_prop->RAFT_poly Anionic_init Initiation (Carbanion Formation) Anionic_prop Living Propagation Anionic_init->Anionic_prop Anionic_term Termination (Quenching) Anionic_prop->Anionic_term Anionic_poly PDEA (Very Narrow PDI) Anionic_term->Anionic_poly

Caption: Overview of major polymerization mechanisms for this compound.

Uncontrolled ATRP of N,N-Disubstituted Acrylamides

G cluster_ATRP ATRP Mechanism and Challenge with DEA ATRP_eq ATRP Equilibrium Pn-X + Cu(I)/L <=> Pn• + X-Cu(II)/L ATRP_challenge Challenge with DEA ATRP_eq->ATRP_challenge Side_reaction Side Reaction: Cu(I) complexes with amide on polymer chain ATRP_challenge->Side_reaction Radical_stabilization Propagating radical (Pn•) is stabilized Side_reaction->Radical_stabilization Deactivation_slow Deactivation slowed down Radical_stabilization->Deactivation_slow Termination Termination reactions dominate Deactivation_slow->Termination Uncontrolled_poly Uncontrolled Polymerization (Broad PDI) Termination->Uncontrolled_poly

Caption: Mechanism of uncontrolled ATRP for N,N-disubstituted acrylamides.

General Experimental Workflow for DEA Polymerization

G cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Monomer purification, solvent drying) reaction 2. Polymerization Reaction (Inert atmosphere, controlled temperature) prep->reaction isolation 3. Polymer Isolation (Precipitation, filtration) reaction->isolation purification 4. Purification (Redissolution and re-precipitation) isolation->purification drying 5. Drying (Vacuum oven) purification->drying characterization 6. Characterization (GPC, NMR, etc.) drying->characterization

Caption: General workflow for the synthesis and characterization of PDEA.

References

lower critical solution temperature (LCST) of poly(N,N-Diethylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Lower Critical Solution Temperature (LCST) of Poly(N,N-Diethylacrylamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lower Critical Solution Temperature (LCST) of poly(this compound) (PDEAAm), a thermoresponsive polymer of significant interest in biomedical applications. This document details the underlying principles of its phase transition, factors influencing the LCST, experimental methodologies for its determination, and its relevance in drug delivery systems.

Introduction to Poly(this compound) and its LCST Behavior

Poly(this compound) (PDEAAm) is a temperature-sensitive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions.[1] Below its LCST, PDEAAm is soluble in water, existing as extended polymer chains hydrated by water molecules through hydrogen bonding. As the temperature is raised above the LCST, the polymer undergoes a reversible phase transition, becoming insoluble and precipitating from the solution. This transition is driven by a shift in the thermodynamic balance, where the entropic contribution from the release of bound water molecules overcomes the enthalpic favorability of polymer-water interactions.[2] This sharp transition, typically occurring around 33 °C, makes PDEAAm a highly attractive material for various biomedical applications, particularly in controlled drug delivery, where temperature can be used as a trigger for drug release.[1][3]

The thermoresponsive behavior of PDEAAm is governed by the delicate balance between its hydrophilic amide groups and hydrophobic diethyl groups.[4] At lower temperatures, hydrogen bonding between the amide groups and water molecules dominates, leading to solubility. As the temperature increases, these hydrogen bonds weaken, and the hydrophobic interactions between the diethyl groups become more significant, causing the polymer chains to collapse into compact globules and aggregate, leading to phase separation.[2]

Factors Influencing the LCST of PDEAAm

The precise LCST of PDEAAm can be tuned by several factors, allowing for the design of materials with specific thermal transition profiles.

Molecular Weight

The effect of molecular weight on the LCST of PDEAAm has been a subject of some debate in the literature.[5] However, a predominant finding is an inverse relationship between the LCST and the number-average molecular weight (Mn), particularly in the lower molecular weight range.[6][7] As the molecular weight increases, the LCST tends to decrease before reaching a plateau at higher molecular weights (ca. 2 x 10^5 g mol^-1).[6][8] This is attributed to the increased influence of hydrophobic interactions in longer polymer chains.[5] Conversely, some studies have reported an increase in LCST with increasing molecular weight, which may be influenced by the hydrophobicity of the polymer end groups.[9]

Table 1: Effect of Molecular Weight on the LCST of PDEAAm

Number-Average Molecular Weight (Mn) (g mol⁻¹)LCST (°C) (Turbidimetry)LCST (°C) (Microcalorimetry)
9.6 x 10³34.533.8
1.8 x 10⁴33.833.1
4.5 x 10⁴32.932.2
1.1 x 10⁵32.231.5
2.2 x 10⁵31.831.1
5.9 x 10⁵31.831.1
1.3 x 10⁶31.831.1

Data adapted from Lessard et al.[6]

Polymer Concentration

The concentration of the PDEAAm solution also affects its cloud point, which is often taken as the LCST. Generally, an increase in polymer concentration leads to a decrease in the LCST.[1][10] This is because at higher concentrations, intermolecular interactions and aggregation are facilitated, promoting phase separation at a lower temperature.[11]

Table 2: Effect of Concentration on the LCST of PDEAAm

Concentration (wt %)LCST (°C) (UV-Vis)LCST (°C) (DSC)
0.233.0-
0.533.532.5
1.034.032.8
2.034.533.0
5.034.032.5
10.033.032.0
20.032.031.5

Data compiled from Idziak et al.[2] and other sources.

Additives: Salts and Surfactants

The addition of salts and surfactants can significantly alter the LCST of PDEAAm solutions.

  • Salts: The addition of salts like sodium chloride (NaCl) typically leads to a linear decrease in the LCST.[2] This is due to the "salting-out" effect, where salt ions disrupt the hydration shell around the polymer chains, promoting hydrophobic interactions and aggregation at lower temperatures.[12]

  • Surfactants: Surfactants, such as sodium dodecyl sulfate (SDS), can have a more complex effect. At concentrations below its critical micelle concentration, SDS has been shown to cause a gradual increase in the LCST of PDEAAm.[2] This is likely due to the interaction of the surfactant with the polymer, increasing its overall hydrophilicity.

Table 3: Effect of Additives on the LCST of PDEAAm (0.5 wt% solution)

AdditiveConcentrationLCST (°C)
None-33.5
NaCl0.1 M31.5
NaCl0.2 M29.5
NaCl0.5 M25.0
SDS1 mM34.0
SDS2 mM34.5
SDS5 mM35.5

Data adapted from Idziak et al.[2]

Experimental Protocols for LCST Determination

The LCST of PDEAAm is most commonly determined by turbidimetry (cloud point measurement) and differential scanning calorimetry (DSC).

Turbidimetry (Cloud Point Measurement)

This method relies on the change in the optical transparency of the polymer solution as it undergoes phase separation.

Protocol:

  • Prepare a PDEAAm solution of the desired concentration in deionized water.

  • Place the solution in a cuvette inside a UV-visible spectrophotometer equipped with a temperature controller.

  • Set the wavelength to 500 nm.[2]

  • Increase the temperature of the sample at a controlled heating rate (e.g., 1 °C/min).[2]

  • Record the transmittance of the solution as a function of temperature.

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[1]

It is important to note that the measured cloud point can be influenced by the heating rate; a faster heating rate can result in a higher apparent LCST.[2]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare PDEAAm Solution spectro Place in Spectrophotometer prep->spectro Load Sample heat Heat at Controlled Rate spectro->heat record Record Transmittance vs. Temp heat->record plot Plot Transmittance vs. Temp record->plot lcst Determine LCST at 50% Transmittance plot->lcst

Workflow for LCST determination by turbidimetry.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition, providing thermodynamic information about the process.

Protocol:

  • Prepare a PDEAAm solution of the desired concentration.

  • Accurately weigh a small amount of the solution into a DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Scan the temperature over a desired range (e.g., 0 to 80 °C) at a specific heating rate (e.g., 5 °C/min).[2]

  • The LCST is determined from the endothermic peak in the DSC thermogram, corresponding to the dehydration of the polymer chains.

DSC measurements are generally less dependent on the heating rate and polymer concentration compared to optical methods.[2]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep Prepare PDEAAm Solution seal Seal in DSC Pan prep->seal load Load Sample & Reference seal->load scan Scan Temperature at Controlled Rate load->scan plot Plot Heat Flow vs. Temp scan->plot lcst Identify Endothermic Peak (LCST) plot->lcst

Workflow for LCST determination by DSC.

Mechanism of LCST Transition

The LCST phenomenon in PDEAAm is a complex process driven by changes in polymer-water and polymer-polymer interactions with temperature.

G cluster_below Below LCST cluster_above Above LCST soluble Soluble State (Extended Coils) h_bonding Dominant Hydrogen Bonding (Polymer-Water) insoluble Insoluble State (Collapsed Globules) soluble->insoluble Increase Temperature insoluble->soluble Decrease Temperature hydrophobic Dominant Hydrophobic Interactions (Polymer-Polymer)

Reversible phase transition of PDEAAm around its LCST.

Applications in Drug Delivery

The sharp and reversible phase transition of PDEAAm near physiological temperature makes it an excellent candidate for temperature-triggered drug delivery systems.[3]

  • Injectable Hydrogels: PDEAAm can be incorporated into hydrogel networks that are liquid at room temperature for easy injection but solidify at body temperature to form a drug depot for sustained release.

  • Thermoresponsive Micelles and Nanoparticles: Block copolymers containing PDEAAm can self-assemble into micelles or nanoparticles that encapsulate drugs.[1] Upon reaching a target site with a slightly elevated temperature (e.g., a tumor), the PDEAAm block collapses, leading to the disassembly of the nanocarrier and the release of the encapsulated drug.

  • Smart Surfaces: Surfaces coated with PDEAAm can be used to control cell adhesion and detachment. Below the LCST, cells can adhere and proliferate. By increasing the temperature above the LCST, the surface becomes more hydrophobic, causing the cells to detach without the need for enzymatic treatment.

Synthesis of Poly(this compound)

PDEAAm is typically synthesized by free radical polymerization of the this compound monomer.

Free Radical Polymerization Protocol

Materials:

  • This compound (DEAAm) monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Methanol as solvent

  • Acetone for dissolution

  • Hexane for precipitation

Procedure:

  • Dissolve DEAAm (e.g., 1.27 g, 10 mmol) and AIBN (e.g., 8 mg, 0.05 mmol) in methanol (e.g., 1.5 mL) in a reaction vessel.[2]

  • Purge the solution with nitrogen for 20-30 minutes to remove oxygen.

  • Heat the reaction mixture to 60 °C with stirring.[2]

  • Continue the reaction for a set period (e.g., 6 hours).[2]

  • Cool the reaction to room temperature.

  • Dissolve the resulting polymer in a small amount of acetone.

  • Precipitate the polymer by adding the acetone solution to an excess of hexane.

  • Collect the precipitated polymer by filtration and dry under vacuum.

The molecular weight of the resulting polymer can be controlled by adjusting the monomer to initiator ratio. More advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize PDEAAm with a well-defined molecular weight and narrow polydispersity.[13]

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification monomer DEAAm Monomer dissolve Dissolve Reactants monomer->dissolve initiator AIBN Initiator initiator->dissolve solvent Methanol solvent->dissolve purge N2 Purge dissolve->purge heat Heat to 60°C purge->heat dissolve_acetone Dissolve in Acetone heat->dissolve_acetone Polymerization precipitate Precipitate in Hexane dissolve_acetone->precipitate dry Dry Polymer precipitate->dry

General workflow for the synthesis of PDEAAm.

Conclusion

Poly(this compound) is a versatile thermoresponsive polymer with a readily tunable LCST in a physiologically relevant range. Understanding the factors that influence its phase transition and the methods for its characterization and synthesis is crucial for its effective application in advanced fields such as drug delivery and tissue engineering. This guide provides a foundational understanding for researchers and professionals seeking to harness the unique properties of PDEAAm in their work.

References

The Thermoresponsive Behavior of N,N-Diethylacrylamide Polymers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Poly(N,N-diethylacrylamide) (PDEAAM) is a prominent member of the "smart" polymer family, exhibiting a sharp and reversible phase transition in aqueous solutions in response to temperature changes. This behavior is characterized by a Lower Critical Solution Temperature (LCST), typically around 33°C, which is close to physiological temperature, making PDEAAM and its derivatives highly attractive for biomedical applications, including controlled drug delivery, tissue engineering, and bioseparation.[1][2] This technical guide provides a comprehensive overview of the core principles governing the thermoresponsive behavior of PDEAAM polymers, detailing their synthesis, the factors influencing their LCST, and standardized experimental protocols for their characterization.

The Phenomenon of Thermoresponsiveness in PDEAAM

The thermoresponsive behavior of PDEAAM in water is governed by a delicate balance between hydrophilic and hydrophobic interactions.[3][4] Below the LCST, the polymer chains are hydrated, forming hydrogen bonds between the amide groups and surrounding water molecules, which keeps the polymer dissolved in an extended coil conformation.[3] As the temperature increases and approaches the LCST, these hydrogen bonds weaken, and the hydrophobic interactions between the ethyl groups on the polymer backbone become dominant. This leads to a conformational change from a soluble coil to a collapsed, dehydrated globule state, resulting in the phase separation of the polymer from the solution.[3] This transition is macroscopically observed as the solution turning cloudy.

The coil-to-globule transition is a reversible process. Upon cooling the solution below the LCST, the polymer chains rehydrate and redissolve. This sharp and tunable transition makes PDEAAM a highly versatile material for various applications.

Synthesis of this compound Polymers

PDEAAM can be synthesized through various polymerization techniques, with free radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization being the most common methods.

Free Radical Polymerization

A straightforward method for synthesizing PDEAAM involves the free radical polymerization of the this compound monomer.[1][3][5]

Experimental Protocol:

  • Monomer and Initiator Preparation: Dissolve the this compound (DEAAM) monomer and a free radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (ACVA), in a suitable solvent like methanol, 2-propanol, or ethyl acetate.[1][3][5][6]

  • Deoxygenation: Purge the reaction mixture with an inert gas, such as nitrogen or argon, for approximately 30 minutes to remove dissolved oxygen, which can inhibit the polymerization process.[3][5]

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at a temperature typically ranging from 60°C to 70°C and allow the polymerization to proceed for a specified duration, often 18-24 hours.[1][3][5]

  • Purification: After the reaction, cool the polymer solution to room temperature. Precipitate the polymer by adding the solution to a non-solvent, such as cold n-hexane.[1][3] The polymer can be further purified by redissolving it in a suitable solvent (e.g., acetone or THF) and reprecipitating it multiple times.[1][3][5]

  • Drying: Dry the purified polymer under vacuum until a constant weight is achieved.[5]

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[6]

Experimental Protocol:

  • Reaction Setup: In a sealed vial, mix the DEAAM monomer, a RAFT chain transfer agent (e.g., S,S'-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate), and an initiator (e.g., AIBN) in a suitable solvent like 1,4-dioxane or dimethylformamide (DMF).[7]

  • Deoxygenation: Deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.[7]

  • Polymerization: Initiate the polymerization by placing the vial in a preheated bath at a specific temperature (e.g., 70°C) for a defined period.[6][7] For photo-initiated RAFT (PI-RAFT), a visible light source is used to initiate polymerization at ambient temperature.[7]

  • Purification: Terminate the polymerization and purify the polymer, often by dialysis against deionized water followed by freeze-drying to obtain the final product.[7]

Factors Influencing the Lower Critical Solution Temperature (LCST)

The LCST of PDEAAM polymers can be precisely tuned by altering various molecular and environmental parameters.

Molecular Weight

The molecular weight of the PDEAAM polymer has a significant impact on its LCST. Generally, an increase in molecular weight leads to a decrease in the LCST.[8] This is attributed to the increased hydrophobic interactions between the longer polymer chains. However, above a certain critical molecular weight (approximately 2 x 10^5 g/mol ), the LCST tends to remain relatively constant.[8]

Copolymerization

Introducing comonomers into the PDEAAM backbone is a powerful strategy to modulate the LCST.

  • Hydrophilic Comonomers: Copolymerizing DEAAM with hydrophilic monomers, such as N-vinylpyrrolidone (NVP) or N-ethylacrylamide (NEAm), increases the overall hydrophilicity of the polymer.[3][6][9] This leads to stronger interactions with water, thereby increasing the LCST.[3][6]

  • Hydrophobic Comonomers: Conversely, incorporating hydrophobic comonomers, such as glycidyl methacrylate (GMA), enhances the hydrophobic character of the polymer, resulting in a decrease in the LCST.[5]

Additives

The presence of salts and surfactants in the aqueous solution can also influence the LCST of PDEAAM.

  • Salts: The addition of salts like sodium chloride (NaCl) typically leads to a linear decrease in the LCST.[1] This "salting-out" effect is due to the disruption of the hydration shells around the polymer chains by the salt ions, which promotes polymer aggregation at lower temperatures.

  • Surfactants: Surfactants, such as sodium dodecyl sulfate (SDS), can have a more complex effect. At concentrations below the critical micelle concentration, SDS can cause a gradual increase in the LCST of PDEAAM.[1]

Quantitative Data on PDEAAM Thermoresponsiveness

The following tables summarize key quantitative data on the thermoresponsive behavior of PDEAAM polymers from various studies.

Table 1: LCST of PDEAAM Homopolymers

Molecular Weight (Mn, g/mol )Polymerization MethodConcentration (wt%)LCST (°C)Reference
20,370Free Radical0.5 - 2033[1]
40,000PI-RAFTNot specified~33[7]
54,800PI-RAFTNot specified~33[7]
9,600 - 1,300,000Not specifiedNot specifiedDecreases with increasing Mn[8]

Table 2: Effect of Copolymer Composition on LCST

CopolymerComonomer ContentLCST (°C)Reference
P(DEAAm-co-NEAm)Increasing NEAm contentIncreases[3]
P(DEAAm-co-GMA)Increasing GMA contentDecreases linearly[5]
P(DEAAm-b-NVP)Increasing NVP ratioIncreases[6]

Table 3: Effect of Additives on the LCST of PDEAAM

AdditiveConcentrationEffect on LCSTReference
Sodium Chloride (NaCl)Increasing concentrationLinear decrease[1]
Urea1 MIncrease of ~2°C[3]
Sodium Dodecyl Sulfate (SDS)Up to CMCGradual increase[1]

Experimental Characterization of Thermoresponsive Behavior

Several analytical techniques are employed to characterize the thermoresponsive properties of PDEAAM polymers.

Cloud Point Measurement (Turbidimetry)

This is the most common method to determine the LCST. It involves monitoring the change in optical transmittance of a polymer solution as a function of temperature.

Experimental Protocol:

  • Sample Preparation: Prepare aqueous solutions of the polymer at a specific concentration (e.g., 1-2 mg/mL).[3][5] The solutions should be allowed to equilibrate at a low temperature (e.g., 4°C) for an extended period (e.g., 48 hours) before measurement.[3]

  • Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.[1][3]

  • Measurement: Place the polymer solution in a quartz cuvette and measure the transmittance at a fixed wavelength (typically 500 nm or 488 nm) as the temperature is increased at a controlled rate (e.g., 0.2 - 1°C/min).[1][3][5]

  • Data Analysis: The cloud point is typically defined as the temperature at which the transmittance drops to 50% or 90% of its initial value, or as the inflection point of the transmittance versus temperature curve.[7][10]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition, providing thermodynamic information about the process.

Experimental Protocol:

  • Sample Preparation: Seal a known concentration of the polymer solution in a DSC pan.[1][2]

  • Measurement: Scan the sample over a temperature range that encompasses the LCST at a constant heating rate (e.g., 5-20°C/min), using an empty pan as a reference.[1][2]

  • Data Analysis: The LCST is determined from the onset or peak of the endothermic transition observed in the DSC thermogram.

Visualizing Key Concepts and Workflows

Thermoresponsive Phase Transition of PDEAAM

G cluster_0 Below LCST cluster_1 Above LCST Soluble_State Hydrated Polymer Chain (Extended Coil) H2O_1 Water Molecules (Hydrogen Bonded) Soluble_State->H2O_1 H-Bonds Increase_Temp Increase Temperature Soluble_State->Increase_Temp Insoluble_State Dehydrated Polymer Globule (Collapsed State) Decrease_Temp Decrease Temperature Insoluble_State->Decrease_Temp H2O_2 Bulk Water Increase_Temp->Insoluble_State Decrease_Temp->Soluble_State

Caption: Phase transition of PDEAAM in response to temperature changes.

Experimental Workflow for LCST Determination

G Start Start: Synthesized PDEAAM Polymer Prep_Sol Prepare Aqueous Polymer Solution Start->Prep_Sol Equilibrate Equilibrate at Low Temperature (e.g., 4°C) Prep_Sol->Equilibrate Method_Choice Choose Characterization Method Equilibrate->Method_Choice Turbidimetry Turbidimetry (UV-Vis) Method_Choice->Turbidimetry Optical DSC Differential Scanning Calorimetry (DSC) Method_Choice->DSC Thermal Run_Turb Heat Solution at Controlled Rate & Measure Transmittance Turbidimetry->Run_Turb Run_DSC Scan Sample Over Temperature Range & Measure Heat Flow DSC->Run_DSC Analyze_Turb Determine Cloud Point (e.g., 50% Transmittance) Run_Turb->Analyze_Turb Analyze_DSC Determine Transition Temperature (Endotherm Peak) Run_DSC->Analyze_DSC Result LCST Value Analyze_Turb->Result Analyze_DSC->Result

Caption: Workflow for determining the LCST of PDEAAM polymers.

Factors Influencing the LCST of PDEAAM

G cluster_mw cluster_copolymer cluster_additives LCST LCST of PDEAAM Molecular_Weight Molecular Weight LCST->Molecular_Weight Copolymerization Copolymerization LCST->Copolymerization Additives Additives LCST->Additives Increase_MW Increase Molecular_Weight->Increase_MW Hydrophilic Hydrophilic Comonomer Copolymerization->Hydrophilic Hydrophobic Hydrophobic Comonomer Copolymerization->Hydrophobic Salts Salts (e.g., NaCl) Additives->Salts Surfactants Surfactants (e.g., SDS) Additives->Surfactants Decrease_LCST_MW Decrease LCST Increase_MW->Decrease_LCST_MW Increase_LCST Increase LCST Hydrophilic->Increase_LCST Decrease_LCST_Copoly Decrease LCST Hydrophobic->Decrease_LCST_Copoly Decrease_LCST_Add Decrease LCST Salts->Decrease_LCST_Add Increase_LCST_Add Increase LCST Surfactants->Increase_LCST_Add

Caption: Key factors that modulate the LCST of PDEAAM.

Applications in Drug Development

The thermoresponsive nature of PDEAAM, coupled with its biocompatibility, makes it a highly promising material for drug delivery applications.[5][9][11] Drug-loaded PDEAAM-based nanoparticles or hydrogels can be designed to be stable at room temperature and release their therapeutic payload upon reaching physiological temperature.[11] This allows for targeted drug delivery to specific sites in the body. The ability to tune the LCST through copolymerization and other modifications enables the design of drug delivery systems with precise temperature triggers for various therapeutic needs.[11][12]

Conclusion

Poly(this compound) is a versatile thermoresponsive polymer with a tunable LCST in a physiologically relevant range. Understanding the fundamental principles of its phase transition, the methods for its synthesis, and the factors that influence its thermoresponsive behavior is crucial for its effective application. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the potential of PDEAAM-based smart materials.

References

In Vitro Biocompatibility of Poly(N,N-Diethylacrylamide): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(N,N-Diethylacrylamide) (PDEAAm) is a thermoresponsive polymer that has garnered significant interest in the biomedical field, particularly for applications in drug delivery, tissue engineering, and smart coatings. Its ability to undergo a reversible phase transition from a soluble to an insoluble state in aqueous solutions at a lower critical solution temperature (LCST) close to physiological temperature makes it a promising material for controlled release and cell sheet engineering.[1] This technical guide provides an in-depth overview of the in vitro biocompatibility of PDEAAm, focusing on key aspects such as cytotoxicity, hemocompatibility, and inflammatory response, to support its application in preclinical research and development.

Cytotoxicity Profile

The assessment of cytotoxicity is a critical first step in evaluating the biocompatibility of any biomaterial. In vitro cytotoxicity assays are used to determine the potential of a material to cause cell death or inhibit cell proliferation. For PDEAAm, various studies have indicated a favorable cytotoxicity profile, often highlighting its superior biocompatibility compared to the more extensively studied thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM).

Quantitative Cytotoxicity Data

While specific IC50 values for PDEAAm homopolymers are not extensively tabulated in the literature, studies on PDEAAm-containing hydrogels and copolymers consistently report high cell viability. For instance, semi-interpenetrating polymer network (semi-IPN) hydrogels containing PDEAAm have been shown to be non-cytotoxic to mouse L929 fibroblasts, with cell viability exceeding 85%.[2]

Table 1: Summary of In Vitro Cytotoxicity Data for PDEAAm and its Formulations

Material FormulationCell LineAssayIncubation TimeResultReference
Semi-IPN hydrogel containing PDEAAmL929 mouse fibroblastsMTT24 and 72 hours>85% cell viability[2]
PDEAAm-g-HbPG graft copolymersHuman monocytic cellsNot specifiedNot specifiedNon-toxicNot available

Note: This table is populated with available data and will be updated as more specific quantitative information becomes available.

Hemocompatibility Assessment

For any biomaterial intended for applications involving blood contact, a thorough evaluation of its hemocompatibility is essential. Hemocompatibility testing assesses the material's potential to cause hemolysis (destruction of red blood cells), thrombosis (blood clot formation), and activation of the complement system.

Quantitative Hemolysis Data

Studies on PDEAAm-based materials have generally reported good hemocompatibility. For example, PDEAAm-g-HbPG (hyperbranched polyglycerol) graft copolymers have been found to not cause hemolysis of human red blood cells.[1] Formulations of hydrogels containing PDEAAm have also been reported to have hemolysis ratios below 2%, indicating high compatibility with red blood cells.[3]

Table 2: Summary of In Vitro Hemolysis Data for PDEAAm and its Formulations

Material FormulationBlood SourceAssayConcentrationHemolysis (%)Reference
PDEAAm-g-HbPG graft copolymersHumanNot specifiedNot specifiedNon-hemolytic[1]
Hydrogels containing PDEAAmNot specifiedNot specifiedNot specified< 2%[3]

Note: This table is populated with available data and will be updated as more specific quantitative information becomes available.

Inflammatory Response

The interaction of a biomaterial with immune cells, such as macrophages, can trigger an inflammatory response, leading to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Evaluating the in vitro inflammatory potential of a biomaterial is crucial for predicting its in vivo performance.

While specific quantitative data on cytokine secretion in response to PDEAAm homopolymers is limited in publicly available literature, the general consensus points towards a low inflammatory profile.

Table 3: Summary of In Vitro Inflammatory Response Data for PDEAAm and its Formulations

Material FormulationCell TypeCytokine MeasuredResultReference
PDEAAm (general)MacrophagesTNF-α, IL-6Generally low inflammatory potential reported in various studies[4][5]

Note: This table is populated with available data and will be updated as more specific quantitative information becomes available.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biocompatibility studies. Below are standard protocols for key in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Material Exposure: Prepare extracts of the PDEAAm material according to ISO 10993-5 standards. Remove the culture medium from the wells and replace it with the material extracts at various concentrations. Include positive (e.g., cytotoxic substance) and negative (e.g., culture medium) controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the MTT to be metabolized to formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Calculation: Calculate cell viability as a percentage relative to the negative control.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.

Protocol:

  • Cell Seeding and Material Exposure: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

  • Calculation: Calculate cytotoxicity as a percentage relative to a positive control (fully lysed cells).

Hemolysis Assay (ASTM F756)

This protocol determines the hemolytic properties of a material.

Protocol:

  • Material Preparation: Prepare extracts of the PDEAAm material as per ASTM F756 guidelines.

  • Blood Collection: Obtain fresh human red blood cells.

  • Exposure: Incubate the material extracts with a diluted red blood cell suspension. Include positive (e.g., water) and negative (e.g., saline) controls.

  • Incubation: Incubate the samples at 37°C for a specified duration with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Signaling Pathways and Experimental Workflows

Visualizing experimental workflows and potential signaling pathways can aid in understanding the biological interactions of PDEAAm.

Experimental_Workflow_Cytotoxicity cluster_prep Material & Cell Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis PDEAAm PDEAAm Material Extract Prepare Material Extract (ISO 10993-5) PDEAAm->Extract Incubate Incubate Cells with PDEAAm Extract Extract->Incubate Cells Seed Cells in 96-well Plate Cells->Incubate MTT MTT Assay Incubate->MTT LDH LDH Assay Incubate->LDH Viability Calculate Cell Viability (%) MTT->Viability Cytotoxicity Calculate Cytotoxicity (%) LDH->Cytotoxicity

Caption: Workflow for in vitro cytotoxicity assessment of PDEAAm.

Hemocompatibility_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_analysis Analysis PDEAAm PDEAAm Material Extract Prepare Material Extract (ASTM F756) PDEAAm->Extract Incubate Incubate Extract with RBC Suspension at 37°C Extract->Incubate RBCs Prepare Red Blood Cell Suspension RBCs->Incubate Centrifuge Centrifuge to Pellet RBCs Incubate->Centrifuge Measure Measure Hemoglobin in Supernatant (540 nm) Centrifuge->Measure Calculate Calculate Hemolysis (%) Measure->Calculate

Caption: Workflow for in vitro hemolysis assessment of PDEAAm.

NFkB_Signaling_Pathway Biomaterial Biomaterial (e.g., PDEAAm) Macrophage Macrophage Biomaterial->Macrophage Interaction TLR Toll-like Receptor (TLR) Macrophage->TLR Recognition IKK IKK Complex TLR->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription

Caption: Potential NF-κB signaling pathway in macrophages upon interaction with a biomaterial.

Conclusion

The available in vitro data suggests that poly(this compound) is a promising biomaterial with good biocompatibility. Cytotoxicity and hemolysis studies on various PDEAAm-based formulations have consistently shown low toxicity and high compatibility with blood components. While quantitative data for PDEAAm homopolymers is still emerging, the overall trend supports its further investigation for a range of biomedical applications. Future in-depth studies focusing on quantifying the dose-dependent cytotoxic and inflammatory responses of well-characterized PDEAAm homopolymers will be crucial for establishing a comprehensive biocompatibility profile and facilitating its translation into clinical use.

References

Spectroscopic Profile of N,N-Diethylacrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth spectroscopic analysis of N,N-Diethylacrylamide, a versatile monomer employed in the synthesis of various polymers with applications in drug delivery and other biomedical fields. The document, tailored for researchers, scientists, and drug development professionals, details the characterization of this compound using Fourier-Transform Infrared (FTIR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound. These values are essential for the identification and quality control of the monomer in research and manufacturing settings.

Table 1: FTIR Spectral Data of this compound
Wavenumber (cm⁻¹)AssignmentFunctional Group
~2970C-H stretchAlkane (CH₃, CH₂)
~1650C=O stretchAmide (Tertiary)
~1610C=C stretchAlkene
~1450C-H bendAlkane (CH₂, CH₃)
~1264C-CO-C bendAmide
~1160C-H in-plane bendAlkene
Table 2: ¹H NMR Spectral Data of this compound (Solvent: CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.3-6.6Multiplet1H=CH (trans to C=O)
~6.1-6.3Multiplet1H=CH (cis to C=O)
~5.6-5.8Multiplet1H=CH₂
3.39Quartet4H-N-CH₂-
1.16Triplet6H-CH₃
Table 3: ¹³C NMR Spectral Data of this compound (Solvent: CDCl₃)
Chemical Shift (δ, ppm)Assignment
~165C=O
~130=CH
~126=CH₂
~42-N-CH₂-
~13-CH₃

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Methodology:

  • Sample Preparation: A small drop of neat this compound liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: The FTIR spectrometer is set to acquire data in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded.

  • Data Acquisition: The sample spectrum is then recorded. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum. The resulting transmittance or absorbance spectrum is then analyzed for characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its proton and carbon nuclei.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer (e.g., 400 or 500 MHz for ¹H) is tuned and shimmed for the sample.

  • ¹H NMR Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. The chemical shifts are referenced to TMS.

Experimental Workflow

The logical flow of the spectroscopic analysis of this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Prep_FTIR Prepare Neat Sample for FTIR-ATR Sample->Prep_FTIR Prep_NMR Prepare CDCl3 Solution for NMR Sample->Prep_NMR FTIR FTIR Spectroscopy Prep_FTIR->FTIR NMR NMR Spectroscopy Prep_NMR->NMR FTIR_Data Identify Functional Groups FTIR->FTIR_Data H_NMR_Data Determine Proton Environments NMR->H_NMR_Data C_NMR_Data Determine Carbon Skeleton NMR->C_NMR_Data Structure Elucidate Molecular Structure FTIR_Data->Structure H_NMR_Data->Structure C_NMR_Data->Structure

Spectroscopic analysis workflow for this compound.

In-Depth Technical Guide on the Safe Handling of N,N-Diethylacrylamide Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling procedures for N,N-Diethylacrylamide (DEAA), a versatile monomer utilized in the synthesis of various polymers with applications in drug delivery and other biomedical fields. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment.

Chemical and Physical Properties

This compound is a colorless to yellowish liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C₇H₁₃NO[2][3]
Molecular Weight 127.18 g/mol [2][4]
CAS Number 2675-94-7[2][4]
Appearance Colorless to yellowish liquid[1][5]
Boiling Point 189.7°C[1]
89°C at 9.4 Torr[6]
Melting Point -10°C[3][5]
Density 0.922 - 0.9654 g/cm³ at 20-25°C[1][4][6]
Flash Point 86°C - 88.89°C[1][4]
Solubility Soluble in water and common organic solvents[1]
Vapor Pressure 0.1 ± 0.4 mmHg at 25°C[3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementSignal WordPictogramReferences
Acute Toxicity, Oral Category 4H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)[2][4][7]
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)[2][4][7]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarningGHS07 (Exclamation Mark)[2][7]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the monomer.

Engineering Controls and Ventilation

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when heating or creating aerosols.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this monomer.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a fully buttoned lab coat.[7][8] Change gloves frequently and immediately if contaminated.[8]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[9]

Storage

Store this compound in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight.[7][10] Keep containers tightly closed and protect them from physical damage.[7][10] The monomer is often supplied with an inhibitor (e.g., MEHQ) to prevent spontaneous polymerization.[4] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]

Emergency Procedures

First-Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.[7][10]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][10]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][10]

Fire-Fighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][9]

  • Specific hazards: Combustion may produce toxic fumes of carbon monoxide and nitrogen oxides.[9]

  • Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Accidental Release Measures

For minor spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for disposal.[10] For major spills, evacuate the area and ensure adequate ventilation. Prevent the spill from entering drains.[10]

G Emergency Response Protocol for this compound Spill spill Spill Occurs assess Assess Spill Size and Risk spill->assess minor_spill Minor Spill assess->minor_spill Small, Contained major_spill Major Spill assess->major_spill Large, Uncontained, or Unknown ppe Don Appropriate PPE minor_spill->ppe evacuate Evacuate the Area and Alert Others major_spill->evacuate contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect clean Clean the Spill Area with Soap and Water collect->clean dispose Dispose of Waste According to Regulations clean->dispose ventilate Ensure Adequate Ventilation evacuate->ventilate contact_ehs Contact Emergency Services / EHS ventilate->contact_ehs

Figure 1. Emergency response flowchart for a chemical spill.

Hierarchy of Controls for Safe Handling

To ensure the highest level of safety, a hierarchical approach to hazard control should be implemented.

hierarchy cluster_0 Hierarchy of Controls for this compound elimination Elimination (e.g., Use a less hazardous alternative if possible) substitution Substitution (e.g., Use pre-polymerized gels) engineering Engineering Controls (e.g., Chemical fume hood, glove box) administrative Administrative Controls (e.g., Standard Operating Procedures, training) ppe Personal Protective Equipment (PPE) (e.g., Gloves, safety goggles, lab coat)

Figure 2. Hierarchy of controls for safe monomer handling.

Experimental Protocols

Representative Protocol for Free Radical Polymerization

This protocol is a general example for the synthesis of poly(this compound) and should be adapted as necessary for specific research goals.

Materials:

  • This compound (DEAA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), initiator

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Round-bottom flask with a magnetic stir bar

  • Nitrogen or Argon source for inert atmosphere

  • Schlenk line or glovebox

  • Precipitation solvent (e.g., hexane)

Procedure:

  • Monomer Purification: To remove the inhibitor, pass the DEAA monomer through a column of basic alumina.

  • Reaction Setup: In a round-bottom flask, dissolve the purified DEAA monomer and AIBN in the anhydrous solvent. The molar ratio of monomer to initiator will determine the target molecular weight.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80°C) and stir under an inert atmosphere.

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the conversion by techniques such as ¹H NMR or gravimetry.

  • Termination and Precipitation: After the desired time or conversion, terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a vigorously stirred non-solvent (e.g., hexane).

  • Isolation and Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.

Summary of Toxicological Study Methodologies

The following are summaries of standard methodologies used to assess the toxicity of chemicals like this compound.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423) [11][12]

This method aims to classify a substance into a toxicity category using a reduced number of animals.

  • Animals: Typically, three female rats are used per step. They are fasted overnight before dosing.

  • Dose Selection: A starting dose is chosen from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight) based on existing information. If no information is available, 300 mg/kg is often the starting dose.

  • Administration: The substance is administered as a single oral dose via gavage.

  • Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

  • Stepwise Procedure: The outcome of the first step determines the next. If mortality occurs, the next step uses a lower dose. If no mortality occurs, a higher dose is used. This continues until the toxicity class can be determined.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

  • Animals: Typically, three healthy young adult albino rabbits are used. The fur on their backs is clipped.

  • Application: 0.5 mL of the test substance is applied to a small area of the clipped skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.

  • Observation: After the exposure period, the dressing is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The skin reactions are scored according to a standardized grading system.

  • Classification: The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema.

Disposal Considerations

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[8] Do not dispose of it down the drain.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all personnel are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) before working with this chemical. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Methodological & Application

Application Notes and Protocols for Free Radical Polymerization of N,N-Diethylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylacrylamide (DEAA) is a monomer that can be polymerized to form poly(this compound) (PDEAAm), a thermoresponsive polymer with a Lower Critical Solution Temperature (LCST) in aqueous solutions. This property makes PDEAAm a material of significant interest for various biomedical applications, including drug delivery systems, tissue engineering, and smart hydrogels. This document provides a detailed protocol for the conventional free-radical polymerization of DEAA, a straightforward and widely accessible method for synthesizing PDEAAm.

Reaction Mechanism: Free Radical Polymerization

Free-radical polymerization of this compound proceeds via the classic three stages: initiation, propagation, and termination. A thermal initiator, such as Azobisisobutyronitrile (AIBN), is commonly used to generate the initial radical species.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R 2R• I->R kd (Heat) RM R-M• R:e->RM:w ki M Monomer (M) M:s->RM:n RMn R-(M)n-M• RMn1 R-(M)n+1-M• RMn->RMn1 kp M2 Monomer (M) M2:s->RMn1:n RMn_term R-(M)n-M• P_comb Polymer (Combination) RMn_term->P_comb ktc P_disp Polymer (Disproportionation) RMn_term->P_disp ktd RMm_term R-(M)m-M• RMm_term->P_comb RMm_term->P_disp

Caption: General mechanism of free radical polymerization.

Experimental Protocol: Conventional Free Radical Polymerization of DEAA

This protocol describes the synthesis of poly(this compound) using AIBN as a thermal initiator in an organic solvent.

Materials:

  • This compound (DEAA), monomer

  • Azobisisobutyronitrile (AIBN), initiator

  • Anhydrous N,N-Dimethylformamide (DMF), solvent

  • Hexane, non-solvent for precipitation

  • Methanol, for dissolving polymer

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Nitrogen or Argon gas supply

  • Oil bath with temperature control

  • Standard laboratory glassware

Procedure:

Experimental_Workflow A 1. Add DEAA, AIBN, and DMF to Schlenk flask B 2. Perform three freeze-pump-thaw cycles A->B C 3. Backfill with inert gas (N2 or Ar) B->C D 4. Immerse flask in preheated oil bath (e.g., 70°C) C->D E 5. Stir for the desired reaction time (e.g., 24h) D->E F 6. Terminate by cooling in an ice bath E->F G 7. Precipitate the polymer in cold hexane F->G H 8. Isolate the polymer by filtration G->H I 9. Dry the polymer under vacuum H->I

Caption: Workflow for the free radical polymerization of DEAA.

  • Reactant Preparation: In a Schlenk flask, dissolve the desired amount of this compound (DEAA) and Azobisisobutyronitrile (AIBN) in anhydrous N,N-Dimethylformamide (DMF). The molar ratio of monomer to initiator will influence the final molecular weight of the polymer.[1]

  • Deoxygenation: To remove dissolved oxygen, which can inhibit polymerization, subject the reaction mixture to three freeze-pump-thaw cycles.

  • Inert Atmosphere: After the final thaw, backfill the flask with an inert gas such as nitrogen or argon.[2]

  • Polymerization: Immerse the sealed flask in a preheated oil bath set to the desired temperature (e.g., 70°C).[1] Allow the reaction to proceed with vigorous stirring.

  • Reaction Time: The polymerization time can vary depending on the desired conversion but is typically carried out for several hours (e.g., 24 hours).[2]

  • Termination: To stop the polymerization, remove the flask from the oil bath and cool it in an ice-water bath.

  • Purification by Precipitation: Slowly add the viscous polymer solution to a large excess of a cold non-solvent, such as hexane, while stirring.[3][4] The polymer will precipitate out of the solution.

  • Isolation: Collect the precipitated polymer by filtration. Wash the polymer with fresh, cold non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature until a constant weight is achieved.

Data Presentation: Influence of Reaction Conditions

The properties of the resulting poly(this compound), particularly its molecular weight (Mn) and polydispersity index (PDI), are influenced by the reaction conditions. The PDI is a measure of the breadth of the molecular weight distribution; for conventional free-radical polymerization, PDI values are typically greater than 1.5.

Table 1: Example Data for PDEAAm Synthesized by Radical Polymerization

Sample IDMolar Ratio [DEAA]:[AIBN]Mn ( g/mol )PDI (Mw/Mn)Reference
P9637C-DEAMDNot Specified115,0002.0[3]
P9637D-DEAMDNot Specified40,0001.4[4]

Note: The relationship between initiator concentration and molecular weight is generally inverse; a higher initiator concentration leads to a lower polymer molecular weight.[5][6] This is because a higher concentration of initiator generates more polymer chains simultaneously, which are then terminated at a shorter chain length.[7][8]

Characterization

The synthesized poly(this compound) can be characterized by various techniques:

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.[9]

  • Turbidimetry or UV-Vis Spectroscopy: To determine the Lower Critical Solution Temperature (LCST) of the polymer in an aqueous solution by monitoring the change in transmittance as a function of temperature.

Safety Precautions

  • Acrylamide monomers are neurotoxins and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Organic solvents like DMF and hexane are flammable and should be handled away from ignition sources.

  • AIBN is a thermally unstable compound that can decompose to release nitrogen gas. Store it at a low temperature and handle it with care.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for Controlled Molecular Weight RAFT Polymerization of N,N-Diethylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of poly(N,N-Diethylacrylamide) (PDEA) with controlled molecular weight and narrow molecular weight distribution using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile method for synthesizing polymers with well-defined architectures, including controlled molecular weights and low dispersity (Đ).[1][2] This control is crucial for various applications, particularly in the biomedical field where PDEA is utilized for drug delivery systems, hydrogels, and bioconjugates due to its thermoresponsive properties.[3] The lower critical solution temperature (LCST) of PDEA is around 33 °C, making it a material of significant interest.[3] The RAFT process allows for the synthesis of PDEA with predictable molecular weights by carefully selecting the RAFT agent, initiator, and reaction conditions.[4]

Data Presentation: RAFT Polymerization of this compound

The following table summarizes experimental conditions and results for the RAFT polymerization of this compound (DEA) to achieve controlled molecular weight.

EntryRAFT Agent (CTA)Initiator[M]₀:[CTA]₀:[I]₀SolventTemp. (°C)Time (h)Conv. (%)Mn,exp ( g/mol )Đ (Mw/Mn)Reference
1Cyanoisopropyl dithiobenzoateAIBN200:1:0.2Toluene8048521,5001.15[4]
2Cumyl dithiobenzoateAIBN200:1:0.2Toluene80247018,0001.20[4]
3tert-Butyl dithiobenzoateAIBN200:1:0.2Toluene80127519,5001.18[4]
4Cyanoisopropyl dithiobenzoateAIBN200:1:0.2Dioxane8068020,5001.25[4]
5TrithiocarbonateAIBNVariesDioxane70Varies>951,900-53,000<1.25[5]

Note: This table is a compilation of data from various sources and specific experimental details may vary. Researchers should consult the original publications for complete information.

Experimental Protocols

This section provides a detailed protocol for the RAFT polymerization of this compound (DEA).

Materials:

  • This compound (DEA), inhibitor removed

  • RAFT agent (e.g., Cyanoisopropyl dithiobenzoate)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen gas (high purity)

  • Schlenk flask or reaction vessel with a magnetic stir bar

  • Syringes and needles

  • Oil bath or heating mantle with temperature controller

Protocol:

  • Monomer Purification: this compound (DEA) is typically supplied with an inhibitor (e.g., MEHQ). The inhibitor should be removed prior to polymerization by passing the monomer through a column of basic alumina.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the desired amounts of this compound (DEA), the RAFT agent (e.g., cyanoisopropyl dithiobenzoate), and the initiator (e.g., AIBN).[4][6]

    • The molar ratio of monomer to RAFT agent ([M]₀:[CTA]₀) will determine the target molecular weight. The ratio of RAFT agent to initiator ([CTA]₀:[I]₀) influences the polymerization rate and control over the molecular weight distribution.[7]

    • Add the desired volume of anhydrous solvent (e.g., toluene or 1,4-dioxane) to achieve the target monomer concentration.[4][8]

  • Degassing:

    • Seal the Schlenk flask with a rubber septum.

    • Purge the reaction mixture with high-purity nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can terminate the polymerization. This is typically done by bubbling nitrogen through the solution via a long needle while providing a vent with a short needle.

  • Polymerization:

    • After degassing, place the Schlenk flask in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 80 °C).[4]

    • Start the magnetic stirrer to ensure the reaction mixture is well-agitated.

    • Allow the polymerization to proceed for the desired amount of time. The reaction time will depend on the target conversion and the specific reaction conditions.

  • Quenching the Reaction:

    • To stop the polymerization, remove the flask from the heat source and expose the reaction mixture to air by removing the septum.

    • Rapid cooling in an ice-water bath can also be used to quench the reaction.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

    • The precipitated polymer can then be collected by filtration or centrifugation.

    • To further purify the polymer, it can be redissolved in a small amount of a good solvent (e.g., dichloromethane or acetone) and reprecipitated.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

  • Characterization:

    • The molecular weight (Mn, Mw) and dispersity (Đ) of the resulting poly(this compound) can be determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

    • The monomer conversion can be calculated using ¹H NMR spectroscopy by comparing the integration of the monomer vinyl peaks to the polymer backbone peaks.[9]

Visualizations

Experimental Workflow

G Experimental Workflow for RAFT Polymerization of DEA A 1. Reagent Preparation (DEA, RAFT Agent, Initiator, Solvent) B 2. Reaction Setup in Schlenk Flask A->B C 3. Degassing (Nitrogen Purge) B->C D 4. Polymerization (Heating and Stirring) C->D E 5. Quenching Reaction (Cooling and Exposure to Air) D->E F 6. Polymer Precipitation (Addition to Non-solvent) E->F G 7. Purification (Redissolution and Reprecipitation) F->G H 8. Drying (Under Vacuum) G->H I 9. Characterization (GPC, NMR) H->I

Caption: A flowchart illustrating the key steps in the RAFT polymerization of this compound.

RAFT Polymerization Mechanism

G General Mechanism of RAFT Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_raft RAFT Equilibrium cluster_termination Termination I Initiator R_dot Radical (R●) I->R_dot Decomposition M Monomer (M) R_dot->M Addition R_dot->M Re-initiation Pn_dot Propagating Radical (Pn●) Pn_dot->M Addition CTA RAFT Agent (Z-C(=S)-S-R) Pn_dot->CTA Addition Dead_Polymer Dead Polymer Pn_dot->Dead_Polymer Combination or Disproportionation Intermediate Intermediate Radical CTA->Intermediate Intermediate->R_dot Fragmentation Intermediate->Pn_dot Fragmentation

Caption: A diagram illustrating the key steps of the RAFT polymerization mechanism.

References

Application Notes and Protocols for N,N-Diethylacrylamide (DEAm) Based Hydrogels in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethylacrylamide (DEAm) based hydrogels are thermoresponsive polymers that exhibit a Lower Critical Solution Temperature (LCST). Below their LCST, these hydrogels are hydrophilic and swollen with water, while above this temperature, they become hydrophobic and shrink, releasing the entrapped water. This unique property makes them excellent candidates for controlled drug delivery systems, allowing for triggered drug release in response to temperature changes. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of DEAm-based hydrogels for drug delivery applications.

Data Presentation

Hydrogel Formulation and Properties

The properties of DEAm-based hydrogels can be tailored by varying the concentration of the monomer, crosslinker, and initiator, as well as by copolymerizing DEAm with other monomers. The following table provides an example of how formulation parameters can influence the hydrogel's physical characteristics.

Formulation CodeDEAm (mol%)Co-monomer (mol%)Crosslinker (mol%)LCST (°C)Swelling Ratio (at 25°C)
DEAm-H-198-232-3415
DEAm-H-295-533-3510
DEAm-co-NIPAM-15050 (NIPAM)235-3720
DEAm-co-AAc-19010 (AAc)3pH-dependentpH-dependent

Note: The values presented in this table are representative examples. Actual values will vary depending on the specific experimental conditions.

Drug Loading and Encapsulation Efficiency

The efficiency of drug loading and encapsulation is a critical parameter for a drug delivery system. These values are influenced by the drug's properties (e.g., solubility) and the hydrogel's network structure.

Formulation CodeModel DrugDrug Loading (%)Encapsulation Efficiency (%)
DEAm-H-1Paracetamol5.285.3
DEAm-H-2Ibuprofen3.878.5
DEAm-co-NIPAM-1Doxorubicin7.192.0
DEAm-co-AAc-15-Fluorouracil6.588.7

Note: These are illustrative values. Drug loading and encapsulation efficiency should be determined experimentally for each specific system.

Drug Release Kinetics

The release of a drug from a hydrogel can be analyzed using various kinetic models. The Korsmeyer-Peppas model is often used to describe the release from swellable matrices. The release of paracetamol from a semi-interpenetrating polymer network hydrogel of N-isopropylacrylamide, N,N′-diethylacrylamide, and acrylic acid has been shown to follow this model.[1]

Mt/M∞ = ktn

Where Mt/M∞ is the fraction of drug released at time t, k is the release rate constant, and n is the release exponent, which indicates the mechanism of drug release.

Formulation CodeModel DrugRelease Exponent (n)Release Rate Constant (k)R2
DEAm-H-1Paracetamol0.480.120.98
DEAm-H-2Ibuprofen0.550.090.97
DEAm-co-NIPAM-1Doxorubicin0.620.150.99
DEAm-co-AAc-15-Fluorouracil0.750.110.98

Note: The kinetic parameters are dependent on the specific hydrogel formulation, drug, and release conditions.

Experimental Protocols

Protocol 1: Synthesis of DEAm-based Hydrogels by Free Radical Polymerization

Materials:

  • This compound (DEAm) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as crosslinker

  • Ammonium persulfate (APS) as initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator

  • Deionized water

  • Nitrogen gas

Procedure:

  • In a reaction vessel, dissolve the desired amount of DEAm monomer and MBA crosslinker in deionized water.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the APS initiator to the solution and mix thoroughly.

  • Add the TEMED accelerator to initiate the polymerization reaction.

  • Immediately pour the solution into a mold of the desired shape (e.g., petri dish, glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature for 24 hours or until a solid hydrogel is formed.

  • After polymerization, immerse the hydrogel in a large volume of deionized water for 48-72 hours, changing the water frequently, to remove any unreacted monomers and other impurities.

  • The purified hydrogel can then be dried or used in its swollen state for further experiments.

Protocol 2: Characterization of DEAm-based Hydrogels

A. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Obtain a small, dried sample of the hydrogel.

  • Grind the sample into a fine powder and mix it with potassium bromide (KBr).

  • Press the mixture into a thin, transparent pellet.

  • Record the FTIR spectrum of the pellet to identify the characteristic functional groups of the polymer network.

B. Scanning Electron Microscopy (SEM):

  • Freeze-dry a sample of the swollen hydrogel to preserve its porous structure.

  • Mount the freeze-dried sample onto an SEM stub using conductive carbon tape.

  • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.

  • Image the surface and cross-section of the hydrogel using an SEM to observe its morphology and pore structure.

C. Swelling Studies:

  • Weigh a dried hydrogel sample (Wd).

  • Immerse the sample in a buffer solution of the desired pH at a specific temperature.

  • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen sample (Ws).

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd

Protocol 3: Drug Loading into DEAm-based Hydrogels

Materials:

  • Dried DEAm-based hydrogel

  • Drug of interest

  • Solvent (e.g., deionized water, phosphate-buffered saline)

Procedure:

  • Prepare a solution of the drug in a suitable solvent at a known concentration.

  • Immerse a pre-weighed dried hydrogel sample in the drug solution.

  • Allow the hydrogel to swell in the drug solution for 24-48 hours to facilitate drug loading through diffusion.

  • After the loading period, remove the hydrogel from the solution and gently rinse with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded hydrogel to a constant weight.

Protocol 4: Determination of Drug Loading and Encapsulation Efficiency
  • Weigh the dried drug-loaded hydrogel.

  • Immerse the hydrogel in a known volume of a suitable solvent to extract the loaded drug completely. This may require an extended period and agitation.

  • Determine the concentration of the drug in the extraction solvent using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas: Drug Loading (%) = (Mass of drug in hydrogel / Mass of drug-loaded hydrogel) x 100 Encapsulation Efficiency (%) = (Mass of drug in hydrogel / Initial mass of drug in the loading solution) x 100

Protocol 5: In Vitro Drug Release Study

Materials:

  • Drug-loaded DEAm-based hydrogel

  • Release medium (e.g., phosphate-buffered saline at a specific pH)

  • Constant temperature shaker or water bath

Procedure:

  • Place a known amount of the drug-loaded hydrogel in a vessel containing a specific volume of the release medium.

  • Maintain the temperature of the release medium below or above the LCST of the hydrogel, depending on the desired release trigger.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Hydrogel_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Drying Monomer DEAm Monomer Dissolve Dissolve Monomer & Crosslinker Monomer->Dissolve Crosslinker MBA Crosslinker Crosslinker->Dissolve Solvent Deionized Water Solvent->Dissolve Purge N2 Purge Dissolve->Purge Initiate Add Initiator (APS) & Accelerator (TEMED) Purge->Initiate Polymerize Polymerization in Mold Initiate->Polymerize Wash Wash in Deionized Water Polymerize->Wash Dry Dry Hydrogel Wash->Dry

Caption: Workflow for the synthesis of DEAm-based hydrogels.

Drug_Delivery_Mechanism cluster_loading Drug Loading (T < LCST) cluster_release Drug Release (T > LCST) Swollen Swollen Hydrogel DrugIn Drug Diffusion In Swollen->DrugIn Equilibrium Swelling Loaded Drug-Loaded Hydrogel DrugIn->Loaded Shrunken Shrunken Hydrogel Loaded->Shrunken Temperature Increase DrugOut Drug Diffusion Out Shrunken->DrugOut Hydrogel Collapse Released Released Drug DrugOut->Released

Caption: Thermoresponsive drug delivery mechanism of DEAm hydrogels.

Experimental_Workflow Synthesis Hydrogel Synthesis Characterization Characterization (FTIR, SEM, Swelling) Synthesis->Characterization DrugLoading Drug Loading Synthesis->DrugLoading Efficiency Determine Loading & Encapsulation Efficiency DrugLoading->Efficiency Release In Vitro Drug Release Study DrugLoading->Release Kinetics Analyze Release Kinetics Release->Kinetics

Caption: Overall experimental workflow for hydrogel-based drug delivery.

References

Creating Thermoresponsive Surfaces Using Poly(N,N-Diethylacrylamide) for Advanced Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thermoresponsive polymers have emerged as a important class of smart materials in biomedical research, enabling precise control over surface properties by external temperature stimuli. Poly(N,N-diethylacrylamide) (PDEAm) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions, typically between 25°C and 35°C. Below its LCST, PDEAm is hydrophilic and soluble in water, while above the LCST, it undergoes a conformational change, becoming hydrophobic and expelling water. This reversible transition makes PDEAm an excellent candidate for creating dynamic surfaces for a variety of applications, including cell sheet engineering, controlled drug delivery, and bioseparations. Compared to the more extensively studied poly(N-isopropylacrylamide) (PNIPAM), PDEAm offers a potentially more suitable biocompatibility profile for certain applications.[1]

This document provides detailed protocols for the creation and characterization of thermoresponsive surfaces using PDEAm, tailored for researchers, scientists, and drug development professionals.

Key Applications

Cell Sheet Engineering

Thermoresponsive PDEAm surfaces can be used to culture and harvest intact cell sheets without the need for enzymatic digestion.[2][3] At physiological temperature (37°C, above the LCST of PDEAm), the surface is hydrophobic, promoting cell adhesion and proliferation.[2] By lowering the temperature below the LCST, the surface becomes hydrophilic, causing the cells to detach as a contiguous sheet with preserved cell-cell junctions and extracellular matrix.[2] This technique is invaluable for creating scaffold-free tissue grafts for regenerative medicine.[4]

Controlled Drug Delivery

PDEAm can be grafted onto surfaces to create smart drug delivery systems.[5] A drug can be loaded onto the hydrophobic PDEAm surface at a temperature above its LCST. When the temperature is lowered below the LCST, the polymer chains hydrate and swell, leading to the release of the loaded drug.[6] This on-demand release mechanism is highly advantageous for targeted therapies.

Bioseparation and Smart Surfaces

The ability of PDEAm surfaces to switch between a protein-repellent (hydrophilic) and protein-adsorbing (hydrophobic) state allows for their use in bioseparation and as smart surfaces for regulating biomolecular interactions.

Experimental Protocols

Preparation of Thermoresponsive PDEAm Surfaces

There are two primary methods for grafting PDEAm onto a substrate: "grafting-from" and "grafting-to".

The "grafting-from" approach involves growing the polymer chains directly from an initiator-functionalized surface, allowing for the formation of dense polymer brushes.[7] SI-ATRP is a controlled radical polymerization technique that provides excellent control over the polymer chain length and density.[8]

Protocol for SI-ATRP of this compound on a Silicon Wafer:

  • Substrate Preparation:

    • Clean silicon wafers by sonication in acetone, followed by ethanol, and finally deionized water (15 minutes each).

    • Dry the wafers under a stream of nitrogen.

    • Treat the wafers with an oxygen plasma cleaner for 5 minutes to generate hydroxyl groups on the surface.

  • Initiator Immobilization:

    • Immediately immerse the cleaned wafers in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in anhydrous toluene for 2 hours at room temperature to create an amine-terminated surface.

    • Rinse the wafers with toluene and ethanol, then cure at 110°C for 30 minutes.

    • React the amine-functionalized wafers with a solution of α-bromoisobutyryl bromide (BiBB) in anhydrous dichloromethane (DCM) containing triethylamine (1.2 equivalents to BiBB) for 2 hours at room temperature to immobilize the ATRP initiator.

    • Rinse the initiator-coated wafers with DCM and ethanol, and dry under nitrogen.

  • Surface-Initiated ATRP:

    • Prepare the polymerization solution in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen). For a typical reaction, dissolve this compound (DEAm) monomer (e.g., 5 g, 39.3 mmol) and a ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (e.g., 82 µL, 0.39 mmol) in a mixture of methanol and water (e.g., 9:1 v/v, 10 mL).

    • Deoxygenate the solution by bubbling with argon for 30 minutes.

    • Add the catalyst, copper(I) bromide (CuBr) (e.g., 28 mg, 0.19 mmol), to the solution under a positive pressure of argon.

    • Place the initiator-functionalized silicon wafers in the reaction flask.

    • Conduct the polymerization at room temperature for the desired time (e.g., 1-4 hours). The thickness of the polymer brush can be controlled by the reaction time.

    • Stop the polymerization by exposing the solution to air.

    • Rinse the PDEAm-grafted wafers extensively with ethanol and deionized water to remove any unreacted monomer and catalyst.

    • Dry the wafers under a stream of nitrogen.

The "grafting-to" method involves attaching pre-synthesized, end-functionalized PDEAm chains onto a reactive surface.[9] This method allows for better characterization of the polymer before grafting but typically results in lower grafting densities compared to the "grafting-from" approach.[9]

Protocol for "Grafting-To" of Thiol-Terminated PDEAm on a Gold Surface:

  • Synthesis of Thiol-Terminated PDEAm via RAFT Polymerization:

    • Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method to synthesize polymers with controlled molecular weight and a terminal functional group.[10]

    • In a reaction vessel, dissolve DEAm monomer, a RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and an initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent like 1,4-dioxane.

    • Deoxygenate the mixture by several freeze-pump-thaw cycles.

    • Conduct the polymerization at a specific temperature (e.g., 70°C) for a set time to achieve the desired molecular weight.

    • Purify the resulting polymer by precipitation in a non-solvent (e.g., cold diethyl ether).

    • The terminal carboxylic acid group from the RAFT agent can be converted to a thiol group through standard chemical modifications.

  • Substrate Preparation:

    • Deposit a thin layer of gold (e.g., 50 nm) onto a silicon wafer with a chromium or titanium adhesion layer (e.g., 5 nm) using an e-beam evaporator.

  • Grafting of PDEAm-SH onto Gold Surface:

    • Immerse the gold-coated substrate in a solution of the thiol-terminated PDEAm in a suitable solvent (e.g., ethanol) for 24 hours at room temperature.

    • The thiol end-groups of the polymer will form a self-assembled monolayer on the gold surface.

    • Rinse the surface thoroughly with the solvent to remove any non-covalently bound polymer.

    • Dry the PDEAm-grafted gold surface under a stream of nitrogen.

Characterization of Thermoresponsive Surfaces

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is used to confirm the presence of the PDEAm layer on the substrate.

Protocol:

  • Acquire a background spectrum of the bare substrate.

  • Place the PDEAm-grafted substrate on the ATR crystal.

  • Acquire the spectrum of the grafted surface.

  • The presence of characteristic PDEAm peaks, such as the amide I (C=O stretch) at ~1620 cm⁻¹ and C-H stretching vibrations from the ethyl groups at ~2970 cm⁻¹ and ~2935 cm⁻¹, confirms successful grafting.[11]

Contact Angle Goniometry

This technique measures the water contact angle on the surface, which indicates its wettability. For a thermoresponsive surface, the contact angle will change significantly with temperature.

Protocol:

  • Place the PDEAm-grafted substrate on a temperature-controlled stage of a contact angle goniometer.

  • Dispense a droplet of deionized water (e.g., 5 µL) onto the surface.

  • Measure the static contact angle at a temperature below the LCST (e.g., 20°C). The surface should be hydrophilic with a low contact angle.

  • Increase the temperature of the stage to above the LCST (e.g., 40°C).

  • Measure the static contact angle again. The surface should become hydrophobic, resulting in a significantly higher contact angle.

Spectroscopic Ellipsometry

Ellipsometry is a non-destructive optical technique used to determine the thickness of the grafted polymer layer.[12]

Protocol:

  • Measure the ellipsometric parameters (Ψ and Δ) of the bare substrate.

  • Measure the ellipsometric parameters of the PDEAm-grafted substrate.

  • Model the data using appropriate software, typically using a Cauchy model for the polymer layer, to determine the film thickness.[13]

  • Temperature-dependent measurements can be performed to observe the swelling and shrinking of the polymer brush, which manifests as a change in film thickness.[14]

Data Presentation

Table 1: Quantitative Data for Thermoresponsive PDEAm Surfaces

Characterization TechniqueParameterBelow LCST (e.g., 20-25°C)Above LCST (e.g., 35-40°C)Reference
Contact Angle Goniometry Water Contact Angle~30° - 50°~60° - 80°[15][16][17]
Spectroscopic Ellipsometry Film ThicknessSwollen State (e.g., 20-50 nm)Collapsed State (e.g., 10-25 nm)[12][13]
Quartz Crystal Microbalance Frequency Change (Δf)Lower (more mass due to hydration)Higher (less mass due to dehydration)N/A

Note: The exact values will depend on the specific grafting method, polymer molecular weight, and grafting density.

Visualizations

experimental_workflows cluster_grafting_from Grafting-From (SI-ATRP) cluster_grafting_to Grafting-To gf_s1 Substrate Cleaning gf_s2 Initiator Immobilization gf_s1->gf_s2 Functionalization gf_s3 Surface-Initiated Polymerization gf_s2->gf_s3 ATRP gf_s4 PDEAm-grafted Surface gf_s3->gf_s4 gt_s1 Polymer Synthesis (e.g., RAFT) gt_s3 Grafting of Polymer gt_s1->gt_s3 gt_s2 Substrate Preparation gt_s2->gt_s3 Coupling gt_s4 PDEAm-grafted Surface gt_s3->gt_s4

Caption: Experimental workflows for "grafting-from" and "grafting-to" methods.

characterization_workflow start PDEAm-grafted Surface char1 ATR-FTIR (Chemical Composition) start->char1 char2 Contact Angle Goniometry (Wettability) start->char2 char3 Spectroscopic Ellipsometry (Film Thickness) start->char3 temp_control Temperature Change (Below/Above LCST) char2->temp_control char3->temp_control result1 Hydrophilic State temp_control->result1 < LCST result2 Hydrophobic State temp_control->result2 > LCST

Caption: Workflow for the characterization of thermoresponsive PDEAm surfaces.

drug_delivery_pathway state1 Above LCST: Hydrophobic Surface state2 Drug Loading state1->state2 state3 Drug-Loaded Surface state2->state3 state4 Temperature Decrease (< LCST) state3->state4 state5 Below LCST: Hydrophilic Surface state4->state5 state6 Drug Release state5->state6

Caption: Signaling pathway for controlled drug release from a PDEAm surface.

References

Application Notes and Protocols for Copolymerization of N,N-Diethylacrylamide (DEAAM) with Other Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview of the copolymerization of N,N-Diethylacrylamide (DEAAM), a thermoresponsive monomer, with various comonomers. The resulting copolymers exhibit tunable properties, making them highly valuable for a range of applications, particularly in the biomedical field.

Introduction to this compound (DEAAM) Copolymerization

This compound (DEAAM) is an N-substituted acrylamide monomer that yields thermoresponsive polymers. Poly(this compound) (PDEAAM) exhibits a lower critical solution temperature (LCST) in aqueous solutions, meaning it undergoes a reversible phase transition from a soluble coil to an insoluble globule upon heating. This transition temperature can be finely tuned by copolymerizing DEAAM with other monomers, which alters the hydrophilic/hydrophobic balance of the resulting copolymer. This tunability is of significant interest for applications such as drug delivery, tissue engineering, and smart hydrogels.

Key Applications of DEAAM Copolymers:

  • Drug Delivery: Thermoresponsive copolymers can be designed to release a therapeutic agent at a specific temperature, such as that of a tumor or inflamed tissue.

  • Tissue Engineering: Smart scaffolds can be fabricated to support cell growth and differentiation, with the ability to detach cell sheets non-invasively by a simple temperature change.

  • Bioconjugation: Copolymers with functional groups can be conjugated to proteins or other biomolecules to create bio-hybrid materials with enhanced stability and activity.

  • Smart Membranes: Copolymer-based membranes can be used for the separation and enrichment of metal ions or other molecules, with temperature as a stimulus to control the membrane's permeability.[1]

Quantitative Data on DEAAM Copolymerization

The properties of DEAAM copolymers are highly dependent on the comonomer used, the monomer feed ratio, and the polymerization conditions. The following tables summarize key quantitative data from the literature for the copolymerization of DEAAM with various monomers.

Table 1: Monomer Reactivity Ratios for DEAAM (M1) with Various Comonomers (M2)

Comonomer (M2)r1 (DEAAM)r2 (Comonomer)Polymerization TypeNotes
Acrylamide (AM)N/AN/AFree RadicalReactivity ratios have been determined using the Fineman-Ross and Kelen-Tudos methods, but specific values were not found in the reviewed literature.[2]
N-vinylpyrrolidone (NVP)N/AN/AFree RadicalSpecific reactivity ratios for the free radical copolymerization of DEAAM and NVP were not found in the reviewed literature.
Glycidyl Methacrylate (GMA)< 1> 1Free RadicalThe reactivity of GMA is higher than that of DEAAM in this copolymerization. For the similar system of N-isopropylacrylamide (NIPAAm) and GMA, r1 = 0.39 and r2 = 2.69.[3]
N-ethylacrylamide (NEAm)N/AN/AFree RadicalReactivity ratios were not explicitly provided, but copolymer composition was found to differ from the feed composition, suggesting dissimilar reactivity ratios.[4]

N/A: Not available in the searched literature.

Table 2: Molecular Weight and Thermal Properties of DEAAM Copolymers

ComonomerMol% Comonomer in FeedMn ( g/mol )PDI (Đ)Cloud Point (°C)Reference
Glycidyl Methacrylate (GMA)517,9002.1331.8[5]
Glycidyl Methacrylate (GMA)1016,8002.2128.5[5]
Glycidyl Methacrylate (GMA)530,1001.8931.8[5]
Glycidyl Methacrylate (GMA)1028,4001.9528.5[5]
N-ethylacrylamide (NEAm)27.5 (in copolymer)18,7001.344.5[4]
N-ethylacrylamide (NEAm)48.9 (in copolymer)19,1001.355.2[4]
N-ethylacrylamide (NEAm)78.1 (in copolymer)14,9001.466.8[4]

Experimental Protocols

Detailed methodologies for key copolymerization reactions are provided below.

Protocol 1: Free Radical Copolymerization of this compound (DEAAM) and Glycidyl Methacrylate (GMA)

This protocol is adapted from the synthesis of P(DEAAm-co-GMA) copolymers.[5]

Materials:

  • This compound (DEAAM), purified

  • Glycidyl methacrylate (GMA), purified

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Argon gas

Procedure:

  • In a sealed round-bottom flask, dissolve the desired amounts of DEAAM and GMA in THF. For example, for a copolymer with a 95:5 molar ratio of DEAAM to GMA, use 1.02 mL of DEAAM (7.43 mmol) and 0.052 mL of GMA (0.39 mmol) in 9.5 mL of THF.

  • Deoxygenate the solution by bubbling with argon for 20 minutes.

  • Prepare a stock solution of AIBN in THF (e.g., 25.75 mg/mL).

  • Warm the monomer solution to the reaction temperature (e.g., 60 °C).

  • Add the required volume of the AIBN stock solution to initiate the polymerization. For a 100:1 monomer-to-initiator ratio, add 0.5 mL of the stock solution (0.078 mmol AIBN).

  • Allow the reaction to proceed with stirring for a set time (e.g., 18 hours).

  • Precipitate the resulting polymer by adding the THF solution dropwise into a large excess of hexane.

  • Filter the precipitate and re-precipitate from a THF solution into hexane to further purify the polymer.

  • Dry the final product in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization:

  • Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC).

  • Copolymer Composition: Determined by ¹H NMR spectroscopy.

  • Thermoresponsive Behavior: The cloud point is determined by measuring the transmittance of a polymer solution in water as a function of temperature using a UV-Vis spectrophotometer.

Protocol 2: Free Radical Copolymerization of this compound (DEAAM) and N-ethylacrylamide (NEAm)

This protocol is based on the synthesis of P(DEAAm-co-NEAm) random copolymers.[4]

Materials:

  • This compound (DEAAM)

  • N-ethylacrylamide (NEAm)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA), purified

  • 2-Propanol

  • Diethyl ether

  • Nitrogen gas

Procedure:

  • In a sealed vial, dissolve the desired molar ratio of DEAAM and NEAm in 2-propanol.

  • Add the initiator, ACVA, to the monomer solution.

  • Deoxygenate the solution by bubbling with nitrogen for a sufficient time.

  • Seal the vial and place it in a preheated oil bath at the reaction temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for a specific duration (e.g., 24 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the copolymer by adding the solution dropwise into a large excess of diethyl ether.

  • Collect the precipitate by filtration and wash it with diethyl ether.

  • Dry the copolymer under vacuum to a constant weight.

Characterization:

  • Molecular Weight and PDI: Determined by Size Exclusion Chromatography (SEC).

  • Copolymer Composition: Determined by ¹H NMR spectroscopy.

  • Thermal Properties: The cloud point is measured by turbidimetry in aqueous solution.

Visualizations of Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of DEAAM copolymers.

FreeRadicalPolymerizationWorkflow cluster_synthesis Copolymer Synthesis cluster_characterization Copolymer Characterization Monomers 1. Monomer & Comonomer Dissolution Deoxygenation 2. Deoxygenation (e.g., N2/Ar bubbling) Monomers->Deoxygenation Initiator 3. Initiator Addition at Reaction Temperature Deoxygenation->Initiator Polymerization 4. Polymerization for a Set Time Initiator->Polymerization Precipitation 5. Precipitation in Non-solvent Polymerization->Precipitation Drying 6. Drying under Vacuum Precipitation->Drying GPC GPC/SEC (Mn, PDI) Drying->GPC NMR ¹H NMR (Composition) Drying->NMR UVVis UV-Vis (Cloud Point) Drying->UVVis

Caption: Workflow for Free Radical Copolymerization of DEAAM.

CharacterizationLogic cluster_inputs Inputs cluster_outputs Outputs MonomerRatio Monomer Feed Ratio Composition Copolymer Composition MonomerRatio->Composition InitiatorConc Initiator Concentration MolecularWeight Molecular Weight (Mn, Mw) InitiatorConc->MolecularWeight ReactionTime Reaction Time & Temperature ReactionTime->MolecularWeight PDI Polydispersity Index (PDI) MolecularWeight->PDI ThermalProperties Thermal Properties (LCST) Composition->ThermalProperties

Caption: Relationship between experimental parameters and copolymer properties.

References

Application Notes and Protocols for Measuring the Swelling Ratio of N,N-Diethylacrylamide (DEA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Diethylacrylamide (DEA) hydrogels are thermo-responsive polymers that exhibit a Lower Critical Solution Temperature (LCST). Below the LCST, the hydrogel is hydrophilic and swells by absorbing water. Above the LCST, it becomes hydrophobic and deswells, releasing the absorbed water. This temperature-sensitive swelling behavior makes DEA hydrogels promising materials for various applications, including controlled drug delivery, tissue engineering, and smart sensors.

The swelling ratio is a critical parameter for characterizing hydrogels as it quantifies their ability to absorb and retain water. This property is influenced by several factors, including temperature, pH, and the concentration of the cross-linking agent used in the hydrogel synthesis. Accurate and reproducible measurement of the swelling ratio is therefore essential for the development and application of DEA hydrogels.

These application notes provide a detailed protocol for determining the swelling ratio of DEA hydrogels using the gravimetric method. Additionally, expected trends in swelling behavior in response to changes in temperature, pH, and cross-linker concentration are presented based on data from analogous thermo-responsive hydrogel systems.

Principles of Swelling Measurement

The swelling of a hydrogel is governed by the balance of three main forces: the thermodynamic force of mixing between the polymer and the solvent, the elastic retractive force of the polymer chains, and the ionic swelling pressure. For thermo-responsive hydrogels like those made from DEA, temperature plays a crucial role in shifting this balance. Below the LCST, hydrogen bonding between the polymer chains and water molecules dominates, leading to swelling. Above the LCST, hydrophobic interactions between the polymer chains become more favorable, causing the hydrogel to shrink and expel water.

The swelling ratio can be determined by measuring the change in mass or volume of the hydrogel from its dry state to its swollen state. The gravimetric method, which is detailed in this protocol, is a straightforward and widely used technique for this purpose.

Experimental Protocols

Materials and Equipment
  • This compound (DEA) hydrogel samples

  • Deionized (DI) water or appropriate buffer solution

  • Analytical balance (readability to at least 0.1 mg)

  • Oven or lyophilizer (freeze-dryer)

  • Vials or beakers

  • Filter paper

  • Tweezers

  • Timer

  • Water bath or incubator for temperature control

Protocol for Measuring Equilibrium Swelling Ratio (ESR)

This protocol details the steps to measure the equilibrium swelling ratio of DEA hydrogels using the gravimetric method.

  • Drying the Hydrogel:

    • Place the synthesized DEA hydrogel samples in an oven at a temperature below their degradation point (e.g., 60°C) until a constant weight is achieved. This ensures the complete removal of any residual water.

    • Alternatively, freeze-dry the hydrogel samples using a lyophilizer.

    • Record the constant dry weight of each hydrogel sample (W_d).

  • Swelling the Hydrogel:

    • Immerse each dried hydrogel sample in a vial containing an excess of the swelling medium (e.g., deionized water or a specific buffer solution).

    • Place the vials in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired experimental temperature.

    • Allow the hydrogels to swell for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the hydrogel's properties. It is recommended to perform preliminary experiments to determine the time required to reach equilibrium.

  • Measuring the Swollen Weight:

    • At predetermined time intervals (for kinetic studies) or once equilibrium is reached, carefully remove a hydrogel sample from the swelling medium using tweezers.

    • Gently blot the surface of the swollen hydrogel with a pre-wetted filter paper to remove excess surface water. Be cautious not to press the hydrogel, as this may expel water from within the matrix.

    • Immediately weigh the swollen hydrogel and record the weight (W_s).

  • Calculating the Swelling Ratio:

    • The mass swelling ratio (q) is calculated using the following equation:

      • q = W_s / W_d

    • The equilibrium swelling ratio (ESR) is often expressed as a percentage and can be calculated as:

      • ESR (%) = [(W_s - W_d) / W_d] * 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the swelling ratio of DEA hydrogels.

G Experimental Workflow for Measuring Swelling Ratio cluster_prep Sample Preparation cluster_swelling Swelling Process cluster_measurement Measurement cluster_analysis Data Analysis prep1 Synthesize DEA Hydrogel prep2 Dry Hydrogel to Constant Weight (Wd) prep1->prep2 swell1 Immerse in Swelling Medium prep2->swell1 swell2 Incubate at Controlled Temperature swell1->swell2 meas1 Remove Hydrogel from Medium swell2->meas1 meas2 Blot Surface Water meas1->meas2 meas3 Weigh Swollen Hydrogel (Ws) meas2->meas3 calc1 Calculate Swelling Ratio meas3->calc1

Caption: Workflow for gravimetric measurement of hydrogel swelling ratio.

Data Presentation

The swelling behavior of DEA hydrogels is highly dependent on external stimuli. The following tables summarize the expected trends based on data from similar thermo-responsive hydrogel systems. Note: The quantitative data presented here are for illustrative purposes and are derived from studies on analogous hydrogels (e.g., N,N-dimethylacrylamide and N-isopropylacrylamide-based hydrogels). Actual values for specific DEA hydrogel formulations may vary.

Table 1: Effect of Temperature on Equilibrium Swelling Ratio (ESR)

Temperature (°C)Expected ESR (%)
20High
25High
30 (Near LCST)Intermediate
35 (Above LCST)Low
40Low

Data is illustrative and based on the known behavior of thermo-responsive polymers.

Table 2: Effect of pH on Equilibrium Swelling Ratio (ESR) at a Constant Temperature (Below LCST)

pHExpected ESR (%)
2.0Lower
4.0Lower
7.0 (Neutral)Highest
10.0High
12.0High

Data is illustrative and based on the behavior of pH-sensitive hydrogels. The swelling of DEA hydrogels may not be as strongly pH-dependent as hydrogels containing acidic or basic functional groups.

Table 3: Effect of Cross-linker Concentration on Equilibrium Swelling Ratio (ESR) at a Constant Temperature and pH

Cross-linker Concentration (mol%)Expected ESR (%)
0.5High
1.0Intermediate
2.0Low
3.0Lower

Data is illustrative and based on the principle that higher cross-linking density restricts swelling.

Visualization of Thermo-Responsive Swelling

The swelling and deswelling of DEA hydrogels are driven by the temperature-dependent balance between hydrophilic and hydrophobic interactions.

G Thermo-Responsive Swelling of DEA Hydrogels cluster_below_lcst Below LCST cluster_above_lcst Above LCST below_lcst Hydrophilic State h_bonding Hydrogen Bonding (Polymer-Water) below_lcst->h_bonding swollen Swollen Hydrogel h_bonding->swollen temp_increase Increase Temperature swollen->temp_increase > LCST above_lcst Hydrophobic State hydrophobic_int Hydrophobic Interactions (Polymer-Polymer) above_lcst->hydrophobic_int deswollen Deswollen Hydrogel hydrophobic_int->deswollen temp_decrease Decrease Temperature deswollen->temp_decrease < LCST temp_increase->deswollen temp_decrease->swollen

Caption: Temperature-induced phase transition and swelling of DEA hydrogels.

Troubleshooting and Considerations

  • Incomplete Drying: Ensure hydrogels are dried to a constant weight to get an accurate W_d.

  • Surface Water: Be consistent with the blotting procedure to minimize errors in W_s.

  • Equilibrium Time: Allow sufficient time for the hydrogels to reach swelling equilibrium.

  • Solvent Quality: Use high-purity water or buffer to avoid unintended ionic effects on swelling.

  • Sample Integrity: Handle the swollen hydrogels gently to prevent them from breaking.

By following this detailed protocol and considering the influencing factors, researchers can obtain reliable and reproducible data on the swelling ratio of this compound hydrogels, which is crucial for advancing their application in various scientific and biomedical fields.

Application Notes and Protocols for Drug Loading in Poly(N,N-Diethylacrylamide) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for loading therapeutic agents into poly(N,N-Diethylacrylamide) (PDEAAm) hydrogels. PDEAAm hydrogels are thermoresponsive polymers that exhibit a Lower Critical Solution Temperature (LCST), making them promising materials for controlled drug delivery systems.[1]

Introduction to PDEAAm Hydrogels in Drug Delivery

Poly(this compound) (PDEAAm) is a smart polymer that undergoes a reversible phase transition in aqueous solutions in response to temperature changes.[1] Below its LCST, the hydrogel is swollen and hydrophilic, allowing for the absorption of large amounts of water and, consequently, the loading of water-soluble drugs. Above the LCST, the polymer chains collapse, becoming hydrophobic and expelling water, which can trigger the release of the entrapped drug. This thermoresponsive behavior makes PDEAAm hydrogels highly attractive for applications in controlled and targeted drug delivery.[1][2] The drug release can be modulated by environmental temperature changes, offering a mechanism for on-demand therapy.

Factors Influencing Drug Loading Efficiency

The efficiency of drug loading into PDEAAm hydrogels is influenced by several factors that can be tailored to optimize the delivery system:

  • Method of Drug Loading: The two primary methods for loading drugs into hydrogels are equilibrium swelling and in-situ loading (mixing before polymerization).[3][4] The choice of method can significantly impact the drug loading capacity and subsequent release profile.

  • Crosslinking Density: The concentration of the crosslinking agent in the hydrogel matrix affects the mesh size of the polymer network.[5] A lower crosslinking density generally results in a larger mesh size, which can facilitate higher drug loading.

  • Drug-Polymer Interactions: The physicochemical properties of the drug, such as its solubility, size, and potential for interactions (e.g., hydrogen bonding) with the polymer network, play a crucial role.[6][7] For instance, drugs with carboxyl groups can act as hydrogen bond donors and interact with the tertiary amide groups in PDEAAm.[6]

  • Temperature: For thermoresponsive hydrogels like PDEAAm, temperature is a critical factor. Loading is typically performed below the LCST when the hydrogel is in its swollen state.

  • pH of the Loading Solution: For ionizable drugs and hydrogels, the pH of the surrounding medium can influence the charge of both the drug and the polymer, thereby affecting loading efficiency through electrostatic interactions.

Quantitative Data on Drug Loading and Release

The following tables summarize quantitative data from various studies on drug loading and release in PDEAAm-based hydrogels.

DrugHydrogel CompositionLoading MethodDrug Loading (mg/g)Encapsulation Efficiency (%)Cumulative Release (%)Release ConditionsReference
5-FluorouracilP(DEAAm-AMPS-EGDMA)Swelling326.8416.7226.3437°C, pH 7.4[8]
AminophyllineP(DEAAm-co-NHMAA)SwellingNot SpecifiedNot SpecifiedDependent on hydrogel composition and temperatureNot Specified
AminophyllineP(DEAAm-NVP)SwellingNot SpecifiedNot SpecifiedLag time observed with higher crosslinkingpH 1.4 and pH 6.8[9][10]
Diclofenac SodiumSalecan/PDEAAm Semi-IPNSwellingNot SpecifiedNot SpecifiedFaster release at higher temperatures25-37°C[6]

Experimental Protocols

Protocol 1: Synthesis of PDEAAm Hydrogel via Free Radical Polymerization

This protocol describes a typical method for synthesizing a thermoresponsive PDEAAm hydrogel.

Materials:

  • This compound (DEAAm) (monomer)

  • N,N'-methylenebisacrylamide (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Dissolve the desired amount of DEAAm monomer and MBA crosslinker in deionized water in a reaction vessel.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the APS initiator to the solution and mix thoroughly.

  • Add the TEMED accelerator to initiate the polymerization reaction.

  • Quickly pour the solution into a mold of the desired shape (e.g., petri dish, glass tubes).

  • Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • After polymerization, immerse the hydrogel in a large volume of deionized water to wash away any unreacted monomers and initiators. The water should be changed periodically over 2-3 days.

  • The purified hydrogel can then be used for drug loading experiments.

Protocol 2: Drug Loading into PDEAAm Hydrogels via Equilibrium Swelling

This is the most common method for loading drugs into pre-formed hydrogels.[3]

Materials:

  • Synthesized and purified PDEAAm hydrogel

  • Drug of interest

  • Appropriate solvent for the drug (e.g., deionized water, phosphate-buffered saline)

Procedure:

  • Prepare a drug solution of a known concentration in the chosen solvent.

  • Immerse a pre-weighed, dried piece of the PDEAAm hydrogel into the drug solution.

  • Allow the hydrogel to swell in the drug solution for a specified period (e.g., 24-48 hours) at a temperature below the LCST of the hydrogel to ensure maximum swelling.[11]

  • After the swelling period, remove the hydrogel from the solution and gently blot the surface to remove excess solution.

  • Weigh the drug-loaded hydrogel.

  • The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the surrounding solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).[12][13]

Calculations for Drug Loading Efficiency:

  • Drug Loading (DL %): (Weight of drug in hydrogel / Weight of drug-loaded hydrogel) x 100

  • Encapsulation Efficiency (EE %): (Weight of drug in hydrogel / Initial weight of drug in solution) x 100

Protocol 3: In-Situ Drug Loading during Hydrogel Synthesis

In this method, the drug is mixed with the monomer solution before polymerization.[3][4]

Materials:

  • This compound (DEAAm) (monomer)

  • N,N'-methylenebisacrylamide (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Drug of interest

  • Deionized water

Procedure:

  • Dissolve the desired amount of the drug in deionized water.

  • To this drug solution, add the DEAAm monomer and MBA crosslinker and dissolve completely.

  • Follow steps 2-8 from Protocol 1 for the polymerization and purification of the drug-loaded hydrogel.

Note: This method is suitable for drugs that are stable under the polymerization conditions and do not interfere with the polymerization reaction.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental processes described above.

Hydrogel_Synthesis_Workflow A Dissolve DEAAm & MBA in Water B N2 Purge (30 min) A->B C Add APS (Initiator) B->C D Add TEMED (Accelerator) C->D E Pour into Mold D->E F Polymerization E->F G Purify in Deionized Water F->G H Purified PDEAAm Hydrogel G->H

Caption: Workflow for PDEAAm Hydrogel Synthesis.

Drug_Loading_Workflow cluster_0 Equilibrium Swelling Method cluster_1 In-Situ Loading Method A Prepare Drug Solution B Immerse Dried Hydrogel A->B C Swell below LCST B->C D Remove and Blot Dry C->D F Analyze Supernatant (UV-Vis/HPLC) C->F E Drug-Loaded Hydrogel D->E G Dissolve Drug in Water H Add Monomer & Crosslinker G->H I Initiate Polymerization H->I J Purify Drug-Loaded Hydrogel I->J

Caption: Comparison of Drug Loading Methods.

References

Application Notes and Protocols: Controlling the LCST of N,N-Diethylacrylamide Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thermoresponsive polymers, particularly those exhibiting a Lower Critical Solution Temperature (LCST), are a pivotal class of "smart" materials in biomedical applications like targeted drug delivery and tissue engineering.[1][2][3] N,N-Diethylacrylamide (DEAAM) is a prominent thermoresponsive monomer, and its copolymers are of significant interest due to their biocompatibility and tunable LCST, which is close to physiological temperatures.[4][5]

Below the LCST, these polymers are soluble in aqueous solutions due to hydrogen bonding between the polymer's polar groups and water molecules.[6][7] As the temperature rises above the LCST, these hydrogen bonds weaken, and hydrophobic interactions become dominant, leading to a reversible phase transition from a soluble, extended coil to an insoluble, collapsed globule.[6][7] This transition results in the polymer precipitating out of the solution, a phenomenon that can be precisely controlled for various applications.[1][6]

The ability to precisely tune the LCST of DEAAM copolymers is crucial for their application, especially in drug delivery systems where a sharp and predictable response to physiological temperature changes is required.[2][8] This document provides detailed protocols for the synthesis of DEAAM copolymers with controlled LCSTs and the characterization of their thermal behavior.

Controlling the LCST of DEAAM Copolymers

The LCST of DEAAM copolymers can be effectively controlled by altering the hydrophilic/hydrophobic balance of the polymer chain.[7][9] This is primarily achieved through copolymerization with various functional comonomers.

  • Incorporating Hydrophilic Comonomers: The introduction of hydrophilic monomers, such as Acrylamide (AM) or N-vinylpyrrolidone (NVP), into the DEAAM polymer chain increases the overall hydrophilicity.[10][11] This leads to stronger interactions with water molecules, requiring more thermal energy to induce the phase transition, thus increasing the LCST.[10]

  • Incorporating Hydrophobic Comonomers: Conversely, copolymerizing DEAAM with hydrophobic monomers will decrease the overall hydrophilicity of the polymer, resulting in a lower LCST.

The general relationship between comonomer hydrophilicity and the resulting copolymer's LCST is illustrated in the diagram below.

LCST_Control_Principle DEAAM DEAAM Hydrophilicity Hydrophilicity DEAAM->Hydrophilicity Comonomer Comonomer Comonomer->Hydrophilicity LCST LCST Hydrophilicity->LCST Directly Proportional caption Principle of LCST control via copolymerization.

Principle of LCST control via copolymerization.

Quantitative Data: LCST of DEAAM Copolymers

The following tables summarize the effect of different comonomers on the LCST of DEAAM copolymers.

Table 1: Effect of Hydrophilic Comonomers on the LCST of DEAAM Copolymers

ComonomerMolar Ratio (DEAAM:Comonomer)LCST (°C)Reference
Acrylamide (AM)8:2Exhibits good thermosensitivity[11]
N-vinylpyrrolidone (NVP)1:0.04 - 1:0.05~36[10]
N-ethylacrylamide (NEA)VariesIncreases with NEA content[5]

Table 2: Effect of Functional Comonomers on the LCST of DEAAM Copolymers

ComonomerMolar Feed Ratio (AIBN:DEAAM:GMA)GMA Content (mol%)LCST (°C)Reference
Glycidyl Methacrylate (GMA)1:95:5~5Decreases with increasing GMA content[4][12]
Glycidyl Methacrylate (GMA)1:90:10~10Decreases with increasing GMA content[4][12]

Experimental Protocols

Synthesis of DEAAM Copolymers via Free Radical Polymerization

This protocol describes a typical synthesis of P(DEAAM-co-GMA) copolymers.[4][12]

Materials:

  • This compound (DEAAM)

  • Glycidyl methacrylate (GMA)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (recrystallized from methanol)[9]

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Argon or Nitrogen gas

Procedure:

  • In a sealed round-bottom flask, dissolve the desired molar ratio of DEAAM and GMA monomers in anhydrous THF.

  • Deoxygenate the solution by bubbling with argon or nitrogen for 20 minutes.[4]

  • In a separate vial, prepare a stock solution of AIBN in THF.

  • Heat the monomer solution to 60°C.

  • Add the required amount of the AIBN stock solution to initiate the polymerization.

  • Allow the reaction to proceed for 18 hours with continuous stirring.[12]

  • After cooling to room temperature, precipitate the resulting polymer by adding the THF solution dropwise into an excess of hexane.

  • Filter the precipitated polymer and re-dissolve it in a minimal amount of THF.

  • Repeat the precipitation in hexane to further purify the polymer.

  • Dry the final product in a vacuum oven at 60°C until a constant weight is achieved.[12]

The workflow for the synthesis of DEAAM copolymers is depicted below.

Synthesis_Workflow start Start dissolve Dissolve DEAAM and Comonomer in THF start->dissolve deoxygenate Deoxygenate with Argon/Nitrogen dissolve->deoxygenate heat Heat to 60°C deoxygenate->heat add_initiator Add AIBN Initiator heat->add_initiator polymerize Polymerize for 18 hours add_initiator->polymerize precipitate Precipitate in Hexane polymerize->precipitate purify Purify by Re-precipitation precipitate->purify dry Dry under Vacuum purify->dry end End dry->end

Workflow for DEAAM copolymer synthesis.
Determination of the Lower Critical Solution Temperature (LCST)

The LCST of the synthesized copolymers can be determined using several methods, with turbidimetry being the most common.[1]

4.2.1. Turbidimetry using a UV-Vis Spectrophotometer

This method relies on measuring the change in optical transmittance of the polymer solution as a function of temperature.[1] The cloud point (Tcp), which is the temperature at which the solution becomes cloudy, is often taken as the LCST.[7]

Materials and Equipment:

  • Synthesized DEAAM copolymer

  • Distilled water

  • UV-Vis Spectrophotometer with a temperature controller

  • Cuvettes

Procedure:

  • Prepare a polymer solution of a specific concentration (e.g., 5-20 wt.%) in distilled water.[9][13] Dissolution should be done in an ice water bath to ensure the polymer is fully dissolved.[9]

  • Transfer the solution to a cuvette and place it in the spectrophotometer.

  • Set the wavelength to a value where the polymer does not absorb light (e.g., 500-700 nm) to ensure that changes in the signal are due to scattering.[1]

  • Equilibrate the sample at a temperature below the expected LCST for at least 15 minutes.[1]

  • Increase the temperature at a constant rate (e.g., 1-10 °C/min).[1][13]

  • Record the transmittance at regular temperature intervals.

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[1]

4.2.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition, providing thermodynamic information.[1]

Procedure:

  • Prepare a polymer solution of a known concentration.

  • Accurately weigh a small amount of the solution (8-12 mg) into a hermetically sealed DSC pan to prevent solvent evaporation.[1][9]

  • Place the sample pan and an empty reference pan in the DSC instrument.

  • Equilibrate the system at a temperature below the expected LCST.

  • Heat the sample at a constant rate (e.g., 1-10 °C/min) through the LCST transition.[1]

  • The LCST is determined from the onset or the peak of the endothermic transition in the heat flow versus temperature plot.

The logical flow for determining the LCST is presented below.

LCST_Determination cluster_methods LCST Measurement Methods start Start: Synthesized Copolymer prepare_solution Prepare Aqueous Polymer Solution start->prepare_solution turbidimetry Turbidimetry (UV-Vis) prepare_solution->turbidimetry dsc Differential Scanning Calorimetry (DSC) prepare_solution->dsc heat_uv Heat and Measure Transmittance turbidimetry->heat_uv heat_dsc Heat and Measure Heat Flow dsc->heat_dsc analyze_uv Determine LCST at 50% Transmittance heat_uv->analyze_uv analyze_dsc Determine LCST from Endotherm heat_dsc->analyze_dsc result LCST Value analyze_uv->result analyze_dsc->result

Workflow for LCST determination.

Applications in Drug Development

The precise control over the LCST of DEAAM copolymers is highly valuable for designing sophisticated drug delivery systems.[2][6] By tuning the LCST to be slightly above the physiological body temperature (37°C), these polymers can be formulated to be soluble at room temperature and to undergo a phase transition upon entering the body, leading to the formation of a drug-loaded hydrogel depot for sustained release. Alternatively, for hyperthermia-based cancer therapy, the LCST can be tailored to trigger drug release specifically in heated tumor tissues.[8]

Conclusion

The LCST of this compound copolymers can be effectively and predictably controlled through copolymerization with hydrophilic or functional comonomers. The protocols outlined in this document provide a framework for the synthesis and characterization of these thermoresponsive polymers. The ability to tune the LCST with high precision opens up a wide range of possibilities for the development of advanced materials for drug delivery and other biomedical applications. For comprehensive characterization, a combination of techniques such as turbidimetry, DSC, and Dynamic Light Scattering (DLS) is recommended.[1]

References

Application Notes & Protocols: N,N-Diethylacrylamide in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of N,N-Diethylacrylamide (PDEAAm) in Smart Biomaterials

This compound (DEA) is a monomer that, when polymerized, forms Poly(this compound) (PDEAAm), a thermoresponsive polymer gaining significant attention in tissue engineering. Like its more studied counterpart, Poly(N-isopropylacrylamide) (PNIPAAm), PDEAAm exhibits a Lower Critical Solution Temperature (LCST). Below its LCST, the polymer is hydrophilic and soluble in water, resulting in a swollen hydrogel state. Above the LCST, it undergoes a conformational change to a hydrophobic state, causing the hydrogel to collapse and expel water.

The key advantage of PDEAAm is its LCST, which typically falls between 25–40 °C, a range that brackets physiological temperatures and can be finely tuned by copolymerization. This "smart" behavior, combined with evidence of better biocompatibility compared to PNIPAAm, makes PDEAAm an excellent candidate for advanced tissue engineering scaffolds, enabling applications in controlled cell culture, drug delivery, and regenerative medicine.

Key Applications in Tissue Engineering

PDEAAm-based scaffolds offer a revolutionary approach to cell culture. Traditional methods require enzymatic digestion to detach adherent cells, which can damage cell surface proteins. Thermoresponsive scaffolds allow for non-invasive cell harvesting.

  • Mechanism: Cells are cultured on the PDEAAm scaffold surface at a temperature above the LCST (e.g., 37 °C), where the surface is hydrophobic and promotes cell adhesion. To detach the cells, the temperature is simply lowered below the LCST. The surface becomes hydrophilic, swells, and the cells detach spontaneously, often as a contiguous sheet. This is invaluable for creating layered tissues and for therapies requiring undamaged cells.

The ability of PDEAAm hydrogels to swell and shrink in response to temperature provides a mechanism for on-demand drug release.

  • Mechanism: A therapeutic agent can be loaded into the hydrogel matrix in its swollen state (below LCST). When the temperature is raised above the LCST (e.g., upon injection into the body), the hydrogel collapses, squeezing out the encapsulated drug for a burst release. Alternatively, the collapsed state can trap the drug, and sustained release can be modulated by temperature fluctuations.

  • Example: A semi-interpenetrating polymer network (semi-IPN) hydrogel composed of salecan and PDEAAm has been developed for the delivery of anti-inflammatory drugs like diclofenac sodium. The release rate of the drug from these hydrogels is temperature-dependent, with higher temperatures leading to a faster release.

DEA is frequently copolymerized with other monomers to fine-tune the physicochemical properties of the resulting scaffold. This allows for the creation of biomaterials tailored to specific applications.

  • Property Tuning: Copolymerizing PDEAAm with hydrophilic monomers can increase the LCST, while hydrophobic comonomers can lower it. This allows for precise control over the temperature at which the scaffold's properties change.

  • Functionalization: Copolymerization with monomers containing reactive groups (e.g., glycidyl methacrylate) allows for the subsequent attachment of bioactive molecules like peptides (e.g., RGD sequences) or growth factors to enhance cell adhesion and guide cell differentiation.

Quantitative Data of Acrylamide-Based Hydrogel Scaffolds

The properties of PDEAAm-based scaffolds are highly dependent on the synthesis parameters, such as monomer concentration, crosslinker density, and the presence of comonomers. The following table provides a summary of typical properties investigated for acrylamide-based hydrogels, which serve as a reference for designing and characterizing PDEAAm scaffolds.

PropertyTypical RangeInfluencing FactorsSignificance in Tissue Engineering
Lower Critical Solution Temp. (LCST) 25 - 40 °CComonomer type and ratio, salt concentration.Determines the switching temperature for cell detachment or drug release. Must be tunable around physiological temperature (37 °C).
Swelling Ratio 500 - 3000%Crosslinker density, temperature, pH, ionic strength.[1]Affects nutrient diffusion, waste removal, and the scaffold's mechanical properties. High swelling is crucial for mimicking the ECM.[2]
Young's Modulus (Elasticity) 1 - 200 kPaCrosslinker density, polymer concentration, swelling state.[3][4]Critical for mechanotransduction. Should mimic the stiffness of the target native tissue (e.g., soft for brain, stiffer for cartilage).[5]
Compressive Strength 10 - 200 kPaPolymer and crosslinker concentration, composite materials.Important for load-bearing applications like cartilage and bone tissue engineering to ensure structural integrity.[6]
Cell Viability > 85-95%Monomer purity, residual initiators, polymer biocompatibility.A fundamental requirement for any tissue engineering scaffold to support cell survival and proliferation.[7]

Experimental Protocols

This protocol describes the synthesis of a PDEAAm-based copolymer with glycidyl methacrylate (GMA) for subsequent bio-functionalization.

Materials:

  • This compound (DEAAm), inhibitor removed

  • Glycidyl methacrylate (GMA), inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)

  • N,N'-Methylenebis(acrylamide) (MBA) (Crosslinker)

  • Anhydrous Tetrahydrofuran (THF) (Solvent)

  • Hexane

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • In a reaction flask, dissolve desired molar ratios of DEAAm, GMA, and MBA in anhydrous THF.

  • Deoxygenate the solution by bubbling with argon or nitrogen gas for 20-30 minutes.

  • Add the initiator, AIBN (e.g., at a 100:1 monomer-to-initiator ratio).

  • Seal the flask and place it in an oil bath pre-heated to 60-70 °C.

  • Allow the polymerization to proceed for 18-24 hours with constant stirring.

  • Cool the reaction to room temperature. Precipitate the resulting polymer by slowly adding the THF solution to a large excess of cold hexane.

  • Collect the precipitated polymer by filtration.

  • To form a scaffold, dissolve the purified polymer in a suitable solvent (e.g., PBS at 4 °C) and cast it into a mold. Induce crosslinking (e.g., via UV light if a photoinitiator is included, or allow for self-crosslinking depending on the chemistry).

  • Lyophilize (freeze-dry) the crosslinked hydrogel to create a porous 3D scaffold structure.

A. Swelling Ratio Measurement:

  • Measure the dry weight of the lyophilized scaffold (W_d).[2]

  • Immerse the scaffold in PBS (pH 7.4) at a specific temperature (e.g., 25 °C, below LCST).

  • At regular time intervals, remove the scaffold, gently blot the surface with filter paper to remove excess water, and measure its weight (W_t).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • Calculate the equilibrium swelling ratio (%): ((W_t - W_d) / W_d) * 100.

  • Repeat the process at a temperature above the LCST (e.g., 40 °C) to observe deswelling.

B. Mechanical Compression Testing:

  • Prepare cylindrical hydrogel samples, ensuring they are at equilibrium swelling in PBS at 37 °C.

  • Use a universal mechanical testing machine with a compression platen.

  • Apply a compressive load to the sample at a constant strain rate (e.g., 1 mm/min).

  • Record the stress and strain data until the sample fractures or reaches a predefined strain limit.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.[8]

This protocol assesses the cytotoxicity of the scaffold material.

Materials:

  • Sterilized PDEAAm scaffolds

  • Target cell line (e.g., L929 Fibroblasts, Mesenchymal Stem Cells)

  • Complete cell culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO or isopropanol

  • 96-well plate

Procedure:

  • Place the sterile scaffolds into the wells of a 96-well plate.

  • Seed cells directly onto the scaffolds at a density of 5x10³ to 1x10⁴ cells per well.[7]

  • Culture the cells for 24, 48, and 72 hours in a CO₂ incubator at 37 °C.

  • At each time point, add MTT solution to each well and incubate for 4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of the solution using a microplate reader at ~570 nm.

  • Higher absorbance values correlate with higher numbers of viable cells. Compare the results to cells cultured on standard tissue culture plastic (control).

Visualizations: Workflows and Mechanisms

Thermoresponsive_Behavior cluster_0 Below LCST (e.g., < 32°C) cluster_1 Above LCST (e.g., > 32°C) Swollen Hydrophilic & Swollen State Soluble Polymer Chains Soluble Collapsed Hydrophobic & Collapsed State Swollen->Collapsed Heating Collapsed->Swollen Cooling Insoluble Polymer Chains Aggregate

Figure 1: Thermoresponsive phase transition of a PDEAAm hydrogel.

Experimental_Workflow cluster_synthesis Scaffold Fabrication cluster_characterization Physicochemical Characterization cluster_bio Biological Evaluation Monomers 1. Monomer Selection (DEAAm, Comonomers, Crosslinker) Polymerization 2. Free Radical Polymerization Monomers->Polymerization Purification 3. Purification (Precipitation) Polymerization->Purification Fabrication 4. Scaffold Creation (Casting & Lyophilization) Purification->Fabrication SEM Morphology (SEM) Fabrication->SEM Swelling Swelling Ratio Fabrication->Swelling Mechanical Mechanical Testing Fabrication->Mechanical Sterilization Sterilization Fabrication->Sterilization Fabrication->Sterilization Seeding Cell Seeding Sterilization->Seeding Assays Viability & Function Assays Seeding->Assays

Figure 2: General workflow for scaffold synthesis and evaluation.

Drug_Delivery cluster_low Low Temperature State cluster_high High Temperature State (Physiological) Scaffold_LowT Drug-Loaded Scaffold (Below LCST) Scaffold_HighT Scaffold in Body (Above LCST) Scaffold_LowT->Scaffold_HighT Injection / Implantation Swollen Hydrogel is Swollen Collapsed Hydrogel Collapses SlowRelease Slow Drug Diffusion Swollen->SlowRelease FastRelease Accelerated Drug Release Collapsed->FastRelease

Figure 3: Mechanism of temperature-triggered drug delivery.

References

Application Notes and Protocols: N,N-Diethylacrylamide for Smart Polymer Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Diethylacrylamide (DEA) is a temperature-responsive monomer that, when polymerized, forms poly(this compound) (PDEA), a smart polymer with a Lower Critical Solution Temperature (LCST) in the physiologically relevant range.[1][2] This property makes PDEA an excellent candidate for a variety of biomedical applications, including smart polymer coatings for controlled drug delivery, tissue engineering, and biosensors.[3][4][5] Below its LCST, PDEA is soluble in aqueous solutions, existing as extended polymer chains. Above the LCST, it undergoes a reversible phase transition, becoming insoluble and causing the polymer to precipitate or collapse.[1] This transition can be harnessed to trigger the release of encapsulated drugs or to modulate cell adhesion on a coated surface.[6][7]

These application notes provide an overview of the properties of DEA-based polymers and detailed protocols for their synthesis and the fabrication of smart coatings.

Key Properties of Poly(this compound) (PDEA)

PDEA is a thermoresponsive polymer that exhibits a sharp phase transition in aqueous solutions.[2] The temperature at which this transition occurs, the Lower Critical Solution Temperature (LCST), is a critical parameter for its application in smart coatings.

Thermoresponsive Behavior

The LCST of PDEA is influenced by several factors, including polymer concentration, molecular weight, and the presence of additives such as salts or surfactants.[1][8][9] Generally, the LCST of PDEA homopolymer is in the range of 32-34°C, making it highly suitable for biomedical applications that require a response around physiological temperature.[1][2]

Table 1: Factors Influencing the Lower Critical Solution Temperature (LCST) of PDEA

FactorEffect on LCSTReference
Increasing Polymer Concentration Slight increase[1]
Increasing Molecular Weight Decreases, then plateaus above ~2 x 10⁵ g/mol [8][9]
Addition of NaCl Linear decrease[1]
Addition of Sodium Dodecyl Sulfate (SDS) Gradual increase up to its critical micelle concentration[1]
Copolymerization with Hydrophilic Monomers Increases[10]
Copolymerization with Hydrophobic Monomers Decreases[10]

Experimental Protocols

Protocol 1: Synthesis of PDEA Homopolymer via Free Radical Polymerization

This protocol describes the synthesis of poly(this compound) (PDEA) homopolymer using a free-radical polymerization method.[3]

Materials:

  • This compound (DEA) monomer

  • 2,2'-Azobis(isobutyronitrile) (AIBN) initiator

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Argon or Nitrogen gas

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Heating mantle or oil bath

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Monomer and Solvent Preparation: In a round-bottom flask, dissolve the desired amount of DEA monomer in anhydrous THF. A typical monomer-to-solvent ratio is 1:9 (v/v).

  • Initiator Addition: Add the AIBN initiator to the monomer solution. The monomer-to-initiator molar ratio can be varied to control the molecular weight of the resulting polymer; a common ratio is 100:1.[3]

  • Deoxygenation: Deoxygenate the solution by bubbling with argon or nitrogen gas for at least 20 minutes to remove dissolved oxygen, which can inhibit polymerization.[3]

  • Polymerization: Heat the reaction mixture to 60°C under an inert atmosphere and stir for 18-24 hours.[3]

  • Precipitation and Purification: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer by slowly adding the THF solution to a large excess of cold hexane (e.g., 10-fold volume excess) while stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration. To further purify, redissolve the polymer in a minimal amount of THF and re-precipitate in hexane.[3] Dry the final product in a vacuum oven at 60°C until a constant weight is achieved.[3]

Characterization:

The synthesized polymer should be characterized to determine its molecular weight, polydispersity index (PDI), and thermal properties.

  • Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.[11]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and to study the LCST behavior.[1][12]

  • UV-Vis Spectrophotometry: To determine the LCST by measuring the change in turbidity of the polymer solution with temperature.[1]

Protocol 2: Fabrication of a Thermoresponsive PDEA Coating

This protocol outlines a simple method for coating a substrate (e.g., a glass slide or a cell culture dish) with a thermoresponsive PDEA layer.

Materials:

  • Synthesized PDEA polymer

  • Suitable solvent (e.g., ethanol, THF)

  • Substrate to be coated

  • Spin coater or dip coater

  • Oven

Procedure:

  • Polymer Solution Preparation: Dissolve the synthesized PDEA in a suitable solvent to create a polymer solution of the desired concentration (e.g., 1-5 wt%).

  • Substrate Cleaning: Thoroughly clean the substrate to ensure good adhesion of the polymer coating. This may involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with a stream of nitrogen.

  • Coating Application:

    • Spin Coating: Dispense the polymer solution onto the center of the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds). The thickness of the coating can be controlled by adjusting the solution concentration and spin speed.

    • Dip Coating: Immerse the substrate into the polymer solution at a constant speed and then withdraw it at a controlled speed. The coating thickness is influenced by the withdrawal speed and solution viscosity.

  • Drying/Annealing: Dry the coated substrate in an oven at a temperature below the polymer's glass transition temperature to remove the solvent. Annealing at a temperature slightly above Tg can improve the film quality.

Application: Controlled Drug Delivery

PDEA-based coatings can be used for the controlled release of therapeutic agents. The drug can be loaded into the polymer matrix, and its release can be triggered by a change in temperature.

Protocol 3: Loading and Release of a Model Drug

This protocol describes the loading of a model drug into a PDEA hydrogel coating and the subsequent temperature-triggered release.

Materials:

  • PDEA-coated substrate

  • Model drug (e.g., a fluorescent dye like Rhodamine B or a small molecule drug)

  • Phosphate-buffered saline (PBS) or other relevant buffer

  • Incubator or water bath with temperature control

  • UV-Vis spectrophotometer or fluorescence plate reader

Procedure:

  • Drug Loading:

    • Prepare a solution of the model drug in a suitable buffer.

    • Immerse the PDEA-coated substrate in the drug solution at a temperature below the LCST (e.g., room temperature) to allow the polymer to swell and absorb the drug-containing solution.

    • Allow the loading to proceed for a set period (e.g., 24 hours) to reach equilibrium.

  • Drug Release:

    • Gently rinse the drug-loaded substrate with fresh buffer to remove any surface-adsorbed drug.

    • Place the substrate in a known volume of fresh buffer.

    • To trigger release, increase the temperature of the buffer to above the LCST of the PDEA (e.g., 37-40°C).

    • At predetermined time intervals, collect aliquots of the release medium and replace with fresh buffer to maintain sink conditions.

    • Quantify the amount of drug released in the aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

Data Analysis:

Calculate the cumulative amount of drug released over time. The release profile can be plotted to visualize the release kinetics.

Visualizations

Experimental Workflow for PDEA Synthesis

G Workflow for PDEA Synthesis cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification dissolve Dissolve DEA and AIBN in THF deoxygenate Deoxygenate with Ar/N2 dissolve->deoxygenate polymerize Heat to 60°C for 18-24h deoxygenate->polymerize precipitate Precipitate in cold hexane polymerize->precipitate filter Filter and collect polymer precipitate->filter redissolve Redissolve in THF filter->redissolve reprecipitate Re-precipitate in hexane redissolve->reprecipitate dry Dry in vacuum oven reprecipitate->dry

Caption: A flowchart of the free radical polymerization of this compound.

Logic Diagram for Thermoresponsive Drug Release

G Mechanism of Temperature-Triggered Drug Release cluster_belowLCST Below LCST (e.g., < 32°C) cluster_aboveLCST Above LCST (e.g., > 34°C) state_below PDEA is hydrated and swollen drug_loaded Drug is encapsulated within the polymer matrix state_below->drug_loaded temp_increase temp_increase drug_loaded->temp_increase Temperature Increase state_above PDEA dehydrates and collapses drug_released Drug is expelled from the collapsing matrix state_above->drug_released temp_increase->state_above

Caption: The principle of thermoresponsive drug release from a PDEA coating.

Quantitative Data Summary

Table 2: Molecular Weight and Polydispersity of Synthesized PDEA

Monomer/Initiator RatioMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Reference
100:140,00056,0001.4[13]
200:1 (P(DEAAm-co-GMA))28,50066,2002.32[3]
100:1 (P(DEAAm-co-GMA))15,30038,2002.50[3]

Note: Data for copolymers are included to show the effect of initiator ratio, as detailed homopolymer data was limited in the search results.

Table 3: LCST of PDEA and its Copolymers

Polymer SystemLCST (°C)Measurement MethodReference
PDEA Homopolymer33UV-Vis Spectrophotometry[1]
PDEA Homopolymer~33-[2]
P(DEAAm-co-GMA) (5 mol% GMA)29.5 (Cloud Point)Turbidity[3]
P(DEAAm-co-GMA) (10 mol% GMA)26.0 (Cloud Point)Turbidity[3]

Conclusion

This compound is a versatile monomer for the creation of smart polymer coatings with significant potential in biomedical and pharmaceutical research. The straightforward synthesis of PDEA and the ability to tune its thermoresponsive properties make it an attractive material for applications requiring controlled interactions with biological systems. The protocols and data presented here provide a foundation for researchers to explore the use of PDEA in developing innovative solutions for drug delivery and other advanced applications.

References

Troubleshooting & Optimization

Technical Support Center: N,N-Diethylacrylamide (DEA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the controlled polymerization of N,N-Diethylacrylamide (DEA).

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of DEA, offering potential causes and solutions to get your experiments back on track.

Issue 1: Poor Polymerization Control (High Polydispersity Index - PDI > 1.3)

Potential Causes:

  • Inadequate Deoxygenation: Oxygen is a potent radical scavenger and can lead to termination reactions, broadening the molecular weight distribution.

  • Impurities in Monomer or Solvent: Residual inhibitor or other impurities can interfere with the controlled polymerization process.

  • Incorrect Choice of Polymerization Technique: Atom Transfer Radical Polymerization (ATRP) is generally not a controlled method for acrylamides like DEA.[1][2][3] This is due to the complexation of the copper catalyst with the amide groups on the polymer chain, which hinders the deactivation process and leads to a high concentration of radicals and subsequent termination reactions.[1][2]

  • Suboptimal RAFT Polymerization Conditions: The choice of Chain Transfer Agent (CTA), initiator, solvent, and temperature are all critical for successful RAFT polymerization.

  • High Initiator Concentration: Too much initiator relative to the CTA can lead to an excess of primary radicals, causing uncontrolled polymerization.

Solutions:

  • Ensure Rigorous Deoxygenation:

    • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for a sufficient amount of time (typically 30-60 minutes).

    • For highly sensitive systems, perform several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[4]

  • Purify Monomer and Solvents:

    • Remove the inhibitor (e.g., MEHQ) from the DEA monomer prior to use.[5] A common method is vacuum distillation.[1]

    • Use high-purity, anhydrous solvents.

  • Select the Appropriate Polymerization Technique:

    • Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the recommended method for achieving controlled polymerization of DEA.[6][7][8]

  • Optimize RAFT Polymerization Conditions:

    • CTA Selection: Trithiocarbonates are generally recommended for acrylamide polymerizations to avoid induction periods.[4] For DEA, cyanoisopropyl dithiobenzoate has been shown to be effective.[7]

    • Solvent Choice: Toluene has been reported as a good solvent for the RAFT polymerization of DEA.[7] Dimethyl sulfoxide (DMSO) is also an excellent solvent for acrylamide polymerizations, often leading to higher conversion and better control.[4][9]

    • Temperature: A common temperature for RAFT polymerization of acrylamides is around 70-80°C.[4][7]

  • Adjust Component Ratios:

    • Increase the [CTA]/[Initiator] ratio. Ratios of 5:1 or higher are often used to ensure that the majority of chains are initiated from the CTA.

Troubleshooting Workflow for High Polydispersity

start High Polydispersity (PDI > 1.3) q1 Are you using ATRP? start->q1 a1_yes Switch to RAFT Polymerization q1->a1_yes Yes q2 Is the monomer purified? q1->q2 No end_node Controlled Polymerization (PDI < 1.3) a1_yes->end_node a2_no Purify DEA via vacuum distillation q2->a2_no No q3 Is the reaction thoroughly deoxygenated? q2->q3 Yes a2_no->q3 a3_no Improve deoxygenation (e.g., freeze-pump-thaw) q3->a3_no No q4 What is the [CTA]/[Initiator] ratio? q3->q4 Yes a3_no->q4 a4_low Increase [CTA]/[Initiator] ratio (e.g., > 5:1) q4->a4_low < 5:1 q4->end_node ≥ 5:1 a4_low->end_node

Caption: Troubleshooting workflow for high polydispersity in DEA polymerization.

Issue 2: Low or No Monomer Conversion

Potential Causes:

  • Presence of Inhibitors: The inhibitor in the as-received monomer has not been removed.[10]

  • Insufficient Initiator or Inactive Initiator: The initiator may have decomposed during storage or is being used at a temperature below its effective decomposition range.

  • Long Induction Period: This is often caused by residual oxygen or the choice of CTA in RAFT polymerization.[4] Some dithiobenzoates can lead to induction periods with acrylamides.[4]

  • Low Polymerization Temperature: The temperature may be too low for the initiator to decompose at a reasonable rate.

Solutions:

  • Remove Inhibitor: Ensure the inhibitor is removed from the DEA monomer before use.

  • Check Initiator: Use a fresh initiator and ensure the polymerization temperature is appropriate for the chosen initiator's half-life.

  • Address Induction Period:

    • Thoroughly deoxygenate the reaction mixture.

    • If using RAFT, consider switching to a trithiocarbonate CTA, which is less prone to causing induction periods with acrylamides.[4]

  • Increase Temperature: If using a thermally activated initiator like AIBN, ensure the reaction temperature is sufficient (e.g., 60-80°C).

Issue 3: Polymer Insolubility or Gelation

Potential Causes:

  • High Monomer Concentration: Bulk or highly concentrated solution polymerizations can lead to high viscosity and an increased likelihood of irreversible termination reactions, causing cross-linking and gelation.[1]

  • Bifunctional Impurities: Impurities with two polymerizable groups can act as cross-linkers.

  • High Conversion in Uncontrolled Systems: In free-radical polymerization, high conversion can lead to branching and cross-linking.

Solutions:

  • Reduce Monomer Concentration: Perform the polymerization in a suitable solvent at a lower monomer concentration.

  • Ensure Monomer Purity: Use purified monomer to minimize the presence of cross-linking impurities.

  • Control the Polymerization: Employ a controlled radical polymerization technique like RAFT to minimize termination reactions that can lead to branching and gelation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store and handle this compound monomer?

A1: this compound is typically supplied with an inhibitor, such as MEHQ (monomethyl ether hydroquinone), to prevent spontaneous polymerization. It should be stored at 2-8°C. Before use in a controlled polymerization, this inhibitor must be removed, for example, by passing the monomer through a column of basic alumina or by vacuum distillation.

Q2: Why is ATRP not recommended for the polymerization of this compound?

A2: Atom Transfer Radical Polymerization (ATRP) of N,N-disubstituted acrylamides like DEA is generally uncontrolled.[1][2][3] The copper catalyst can complex with the amide group of the polymer chain, which stabilizes the propagating radical and slows down the deactivation step.[1][2] This leads to a high concentration of radicals, resulting in a high rate of termination reactions and poor control over the molecular weight and dispersity. Additionally, a side reaction involving the loss of the bromine end-group through cyclization can occur, reducing the number of active chains.[2][3]

Q3: How do I choose the right Chain Transfer Agent (CTA) for the RAFT polymerization of DEA?

A3: The choice of CTA is critical for successful RAFT polymerization. For acrylamides, trithiocarbonates are often recommended as they can minimize induction periods and retardation effects that are sometimes observed with dithiobenzoates.[4] However, specific dithiobenzoates, such as cyanoisopropyl dithiobenzoate, have been shown to be effective for DEA polymerization.[7] The choice of the R and Z groups of the CTA will influence the reactivity and the rate of fragmentation, which are key to achieving good control.

Q4: What are the key experimental parameters to control during the RAFT polymerization of DEA?

A4: The key parameters to control are:

  • Monomer Purity: Free of inhibitor and other impurities.

  • Deoxygenation: The reaction mixture must be thoroughly deoxygenated.

  • Ratio of [Monomer]:[CTA]:[Initiator]: This ratio determines the target molecular weight and the degree of control.

  • Solvent: An appropriate solvent that dissolves all components and does not interfere with the polymerization.

  • Temperature: The temperature should be suitable for the decomposition of the initiator and the kinetics of the RAFT process.

Experimental Protocols

Protocol 1: Purification of this compound (DEA) Monomer

Objective: To remove the polymerization inhibitor (MEHQ) from the commercially available monomer.

Materials:

  • This compound (containing inhibitor)

  • Basic alumina (activated, Brockmann I)

  • Glass chromatography column

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Vacuum distillation apparatus

Method 1: Column Chromatography

  • Pack a glass chromatography column with basic alumina.

  • Dissolve the DEA monomer in a minimal amount of a non-polar solvent (e.g., dichloromethane).

  • Load the DEA solution onto the column.

  • Elute the monomer using the same solvent. The polar inhibitor will be retained on the alumina.

  • Collect the fractions containing the purified monomer.

  • Remove the solvent under reduced pressure.

  • Store the purified monomer at low temperature (e.g., -20°C) and use it within a short period.

Method 2: Vacuum Distillation

  • Set up a vacuum distillation apparatus.

  • Add the DEA monomer and a small amount of a radical scavenger that will not distill over (e.g., a small amount of hydroquinone) to the distillation flask.

  • Heat the flask gently under vacuum.

  • Collect the distilled DEA in a receiving flask cooled in an ice bath.

  • Store the purified monomer at low temperature (e.g., -20°C) and use it promptly.

Protocol 2: General Procedure for RAFT Polymerization of DEA

Objective: To synthesize poly(this compound) with a controlled molecular weight and low polydispersity.

Materials:

  • Purified this compound (DEA)

  • Chain Transfer Agent (CTA), e.g., S,S'-bis(α,α'-dimethyl-α''-acetic acid)-trithiocarbonate

  • Initiator, e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous solvent, e.g., toluene or DMSO

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas source (argon or nitrogen)

  • Oil bath

Procedure:

  • In a Schlenk flask, dissolve the CTA and AIBN in the chosen solvent.

  • Add the purified DEA monomer to the flask.

  • Seal the flask and perform at least three freeze-pump-thaw cycles to deoxygenate the mixture.

  • After the final thaw, backfill the flask with inert gas.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and begin stirring.

  • Allow the polymerization to proceed for the desired time. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.

  • To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).[11][12]

  • Collect the precipitated polymer by filtration or centrifugation.

  • Redissolve the polymer in a small amount of a good solvent (e.g., acetone) and re-precipitate to further purify it.[11]

  • Dry the final polymer under vacuum to a constant weight.

RAFT Polymerization Mechanism for DEA

cluster_initiation Initiation cluster_propagation Chain Propagation cluster_raft RAFT Equilibrium cluster_termination Termination initiator Initiator (I) radicals Primary Radicals (I•) initiator->radicals Δ monomer DEA Monomer (M) propagating_chain Propagating Chain (Pn•) monomer->propagating_chain + I• propagating_chain->propagating_chain cta CTA (Z-C(=S)S-R) propagating_chain->cta Addition dead_polymer Dead Polymer propagating_chain->dead_polymer + Pn• intermediate Intermediate Radical cta->intermediate macro_cta Macro-CTA (Z-C(=S)S-Pn) intermediate->macro_cta Fragmentation leaving_radical Leaving Group Radical (R•) macro_cta->intermediate + Pn• leaving_radical->monomer Re-initiation

Caption: The RAFT polymerization mechanism for this compound (DEA).

Data Presentation

Table 1: Recommended Conditions for Controlled Polymerization of this compound

ParameterRecommended TechniqueDetailsReference
Polymerization Method RAFT PolymerizationATRP is generally not controlled for this monomer.[1][2][3]
Chain Transfer Agent (CTA) Trithiocarbonate or specific dithiobenzoateCyanoisopropyl dithiobenzoate has shown good results.[4][7]
Initiator Azo-initiator (e.g., AIBN)Chosen based on desired polymerization temperature.[11][13]
Solvent Toluene or DMSOToluene is effective; DMSO can lead to high conversion.[4][7][9]
Temperature 60 - 80 °CDependent on the initiator's half-life.[4][7]
Deoxygenation Freeze-pump-thaw or inert gas purgeCrucial to prevent inhibition and termination.[4]

Table 2: Properties of this compound Monomer

PropertyValueReference
CAS Number 2675-94-7
Molecular Weight 127.18 g/mol
Density 0.924 g/mL at 25 °C
Refractive Index (n20/D) 1.468
Inhibitor Typically <200 ppm MEHQ
Storage Temperature 2 - 8 °C

References

Technical Support Center: Optimizing Crosslinker Concentration in N,N-Diethylacrylamide (DEA) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with N,N-Diethylacrylamide (DEA) hydrogels. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the optimization of crosslinker concentration in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of a crosslinker in DEA hydrogel synthesis?

A crosslinker, such as N,N'-methylenebis(acrylamide) (MBA), is a crucial component in hydrogel synthesis. It forms covalent bonds between the linear poly(this compound) chains, creating a three-dimensional network structure. This network is what allows the hydrogel to swell and retain a significant amount of water or biological fluids without dissolving. The concentration of the crosslinker directly influences the hydrogel's properties.

Q2: How does crosslinker concentration affect the properties of my DEA hydrogel?

The concentration of the crosslinker is a critical parameter that allows for the tuning of several key hydrogel properties:

  • Swelling Ratio: Increasing the crosslinker concentration generally leads to a decrease in the equilibrium swelling ratio. This is because a higher crosslinking density results in a tighter network structure, which restricts the expansion of the polymer chains and their ability to absorb water.

  • Mechanical Strength: Higher crosslinker concentrations typically result in hydrogels with increased mechanical strength, such as a higher compressive modulus and tensile strength. The greater number of crosslinks creates a more rigid and robust network.

  • Porosity: The porosity of the hydrogel is also influenced by the crosslinker concentration. Generally, a higher concentration of crosslinker leads to a decrease in the average pore size of the hydrogel network.

  • Drug Release Kinetics: The rate of drug release from a hydrogel is inversely proportional to the crosslinking density. A more densely crosslinked hydrogel will have a slower drug release rate due to the smaller pore size, which hinders the diffusion of the encapsulated drug.[1][2]

Q3: My DEA hydrogel is not forming a stable gel. What are the possible reasons?

Failure to form a stable gel, or the formation of a very weak or viscous solution, is a common issue in hydrogel synthesis. Several factors could be contributing to this problem:

  • Insufficient Crosslinker Concentration: The most common reason is that the concentration of the crosslinker is too low to form a stable, crosslinked network.

  • Inhibitors: The presence of oxygen can inhibit the free-radical polymerization process. It is crucial to degas the monomer solution before initiating polymerization. Other impurities in the reagents can also act as inhibitors.

  • Initiator Issues: The concentration of the initiator (e.g., ammonium persulfate, APS) may be too low, or the initiator may have degraded due to improper storage.

  • Reaction Conditions: The polymerization temperature and reaction time may not be optimal for the specific formulation.

  • Monomer or Crosslinker Purity: Impurities in the this compound monomer or the N,N'-methylenebis(acrylamide) crosslinker can interfere with the polymerization reaction.

Q4: The mechanical properties of my DEA hydrogel are too weak for my application. How can I improve them?

To enhance the mechanical strength of your DEA hydrogels, you can try the following approaches:

  • Increase Crosslinker Concentration: This is the most direct way to increase the stiffness and strength of the hydrogel. A higher concentration of MBA will create a more densely crosslinked network.[3]

  • Increase Monomer Concentration: Increasing the concentration of the DEA monomer while keeping the crosslinker-to-monomer ratio constant can also lead to a stronger gel.

  • Incorporate a Second Network: Creating an interpenetrating polymer network (IPN) hydrogel by introducing a second polymer network can significantly improve mechanical properties.

  • Add Nanomaterials: The incorporation of nanoparticles, such as silica or carbon nanotubes, can act as reinforcing agents and enhance the mechanical integrity of the hydrogel.

Q5: My DEA hydrogel is swelling too much and is difficult to handle. How can I control the swelling?

Excessive swelling is typically a sign of low crosslinking density. To reduce the swelling ratio of your DEA hydrogel, you should:

  • Increase the Crosslinker Concentration: A higher concentration of MBA will result in a more tightly crosslinked network, which will restrict water uptake and lead to a lower equilibrium swelling ratio.[1]

  • Modify the Polymer Composition: Incorporating hydrophobic co-monomers into the hydrogel formulation can reduce the overall hydrophilicity of the network and thus decrease its swelling capacity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Failed or Incomplete Gelation 1. Insufficient crosslinker concentration.2. Presence of oxygen inhibiting polymerization.3. Inadequate initiator concentration or degraded initiator.4. Non-optimal reaction temperature or time.1. Increase the molar ratio of the crosslinker (e.g., MBA).2. Degas the monomer solution thoroughly with an inert gas (e.g., nitrogen or argon) before adding the initiator.3. Use a fresh initiator solution and consider optimizing its concentration.4. Ensure the polymerization is carried out at the recommended temperature for the initiator system and for a sufficient duration.
Weak Mechanical Properties 1. Low crosslinking density.2. Low monomer concentration.3. Incomplete polymerization.1. Increase the crosslinker concentration.2. Increase the total monomer (DEA) concentration.3. Ensure complete polymerization by optimizing initiator concentration and reaction time/temperature.
Excessive Swelling 1. Low crosslinking density.1. Increase the concentration of the crosslinker (MBA) to create a tighter network.
High Burst Release of Drug 1. Low crosslinking density leading to large pore size.2. Drug adsorbed on the hydrogel surface.1. Increase the crosslinker concentration to reduce the mesh size and slow down diffusion.2. Ensure thorough washing of the drug-loaded hydrogel to remove surface-adsorbed drug before the release study.
Inconsistent Batch-to-Batch Results 1. Variations in reagent concentrations.2. Inconsistent degassing.3. Fluctuations in polymerization temperature or time.1. Prepare stock solutions of monomers, crosslinker, and initiator to ensure consistency.2. Standardize the degassing procedure (time and flow rate of inert gas).3. Use a temperature-controlled water bath or reaction block and a timer to ensure consistent reaction conditions.

Data Presentation

The following tables provide a summary of the expected influence of N,N'-methylenebis(acrylamide) (MBA) crosslinker concentration on the properties of N,N-disubstituted acrylamide hydrogels. Note: The quantitative data presented here is based on studies of poly(N,N-dimethylacrylamide) (PDMAA) hydrogels, a close structural analog to poly(this compound) (PDEA), and should be used as a guiding reference for optimizing your DEA hydrogel experiments.

Table 1: Effect of MBA Crosslinker Concentration on Equilibrium Swelling Ratio (ESR) of PDMAA Hydrogels

MBA Concentration (mol%)Equilibrium Swelling Ratio (%)
0.5~1500
1.0~1000
2.0~600
4.0~350

Table 2: Effect of MBA Crosslinker Concentration on Mechanical Properties of PDMAA Hydrogels

MBA Concentration (mol%)Compressive Modulus (kPa)
1~20
2~45
4~90
9~160

Table 3: Effect of MBA Crosslinker Concentration on Drug Release from Polyacrylamide Hydrogels

MBA Concentration (% w/w)% Drug Released at 24h
0.0625~90%
0.25~75%
1.0~55%

Experimental Protocols

Protocol 1: Synthesis of this compound (DEA) Hydrogel via Free-Radical Polymerization

Materials:

  • This compound (DEA) monomer

  • N,N'-methylenebis(acrylamide) (MBA) crosslinker

  • Ammonium persulfate (APS) initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) accelerator

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Prepare Monomer Solution: In a flask, dissolve the desired amount of DEA monomer and MBA crosslinker in deionized water. The total monomer concentration can be varied, but a typical starting point is 10-20 wt%. The MBA concentration can be varied as a percentage of the total monomer weight (e.g., 1-5 mol%).

  • Degassing: Purge the monomer solution with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation: While continuing to stir the solution under an inert atmosphere, add the APS initiator (typically as a freshly prepared aqueous solution). The concentration of APS is usually around 0.5-1 mol% relative to the monomer.

  • Acceleration: Add the TEMED accelerator. The amount of TEMED is typically equimolar to the APS.

  • Polymerization: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer, or in a syringe for cylindrical gels). Allow the polymerization to proceed at room temperature for several hours or until a solid gel is formed.

  • Purification: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water for 2-3 days, changing the water frequently to remove any unreacted monomers, crosslinker, and initiator.

Protocol 2: Characterization of Hydrogel Swelling Ratio

Materials:

  • Synthesized and purified DEA hydrogel

  • Deionized water or buffer solution

  • Analytical balance

  • Filter paper

Procedure:

  • Drying: Lyophilize (freeze-dry) a piece of the purified hydrogel until a constant dry weight (Wd) is achieved.

  • Swelling: Immerse the dried hydrogel in a large volume of deionized water or a specific buffer solution at a constant temperature.

  • Weighing: At regular time intervals, remove the hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Equilibrium: Continue this process until the swollen weight of the hydrogel remains constant over several measurements, indicating that equilibrium swelling has been reached.

  • Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following formula: ESR (%) = [(Ws,eq - Wd) / Wd] x 100 where Ws,eq is the weight of the hydrogel at equilibrium swelling.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization Monomer DEA Monomer Mixing Mixing & Degassing Monomer->Mixing Crosslinker MBA Crosslinker Crosslinker->Mixing Initiator APS Initiator Initiator->Mixing Solvent Deionized Water Solvent->Mixing Polymerization Polymerization Mixing->Polymerization Purification Purification Polymerization->Purification Swelling Swelling Studies Purification->Swelling Mechanical Mechanical Testing Purification->Mechanical DrugRelease Drug Release Analysis Purification->DrugRelease

Caption: Experimental workflow for DEA hydrogel synthesis and characterization.

crosslinker_effect Crosslinker Concentration Crosslinker Concentration Swelling Ratio Swelling Ratio Crosslinker Concentration->Swelling Ratio Decreases Mechanical Strength Mechanical Strength Crosslinker Concentration->Mechanical Strength Increases Pore Size Pore Size Crosslinker Concentration->Pore Size Decreases Drug Release Rate Drug Release Rate Crosslinker Concentration->Drug Release Rate Decreases

Caption: Relationship between crosslinker concentration and hydrogel properties.

References

Technical Support Center: Enhancing the Mechanical Strength of Poly(N,N-Diethylacrylamide) Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when aiming to improve the mechanical strength of poly(N,N-Diethylacrylamide) (PDEAm) hydrogels.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My PDEAm hydrogel is too brittle and fractures easily under minimal stress.

Possible Causes and Solutions:

  • Inadequate Crosslinking: The concentration of your crosslinking agent may be too high, leading to a dense, inflexible network.[1] While a higher crosslinker concentration generally increases stiffness, an excessive amount can reduce elasticity and toughness.[2][3]

    • Solution: Systematically decrease the molar ratio of the crosslinker relative to the PDEAm monomer. It is advisable to test a range of concentrations to find the optimal balance for your specific application. For instance, in polyacrylamide (PAAm) hydrogels, Young's modulus has been shown to increase significantly with higher crosslinker concentrations, but this can also lead to brittleness.[2]

  • Inhomogeneous Network Formation: Uneven distribution of the monomer and crosslinker during polymerization can create stress concentration points within the hydrogel, making it prone to fracture.

    • Solution 1: Ensure thorough mixing of the pre-gel solution before initiating polymerization. However, avoid introducing excessive air bubbles, which can also act as defect sites.

    • Solution 2: Consider alternative polymerization techniques that promote homogeneity, such as frontal polymerization, which has been used to prepare nanocomposite hydrogels with enhanced mechanical properties.

  • Lack of an Energy Dissipation Mechanism: Single-network hydrogels often lack an effective way to dissipate energy under stress, leading to crack propagation.[4]

    • Solution: Introduce a secondary network to create a double-network (DN) or interpenetrating polymer network (IPN) hydrogel. The first, brittle network can fracture to dissipate energy, while the second, more ductile network maintains the overall integrity of the hydrogel. This approach has been shown to significantly enhance the toughness of hydrogels.

Problem 2: The tensile strength and elongation at break of my PDEAm hydrogel are too low for my application.

Possible Causes and Solutions:

  • Weak Single-Network Structure: As with brittleness, a simple single-network hydrogel may not possess the necessary combination of strength and stretchability.

    • Solution 1: Fabricate a Double-Network (DN) Hydrogel. A DN hydrogel, composed of a sparsely crosslinked first network and a densely crosslinked second network, can exhibit significantly improved tensile properties.[5] For example, a DN hydrogel made of poly(2-acrylamido-2-methylpropanesulfonic acid-co-acrylamide) and polyacrylamide showed a high compressive stress of 37.80 MPa.[5]

    • Solution 2: Incorporate Nanoparticles to Create a Nanocomposite Hydrogel. Nanoparticles, such as clays (e.g., Laponite) or carbon nanotubes, can act as multifunctional crosslinkers, reinforcing the polymer network and improving mechanical properties.[6] The addition of nitrogen-doped carbon nanotubes has been shown to significantly enhance the compressive strength of polyacrylamide hydrogels.[7]

  • Insufficient Polymer Concentration: A low polymer content will result in a loosely formed network with poor mechanical integrity.

    • Solution: Increase the weight percentage of the PDEAm monomer in your pre-gel solution. This will lead to a higher polymer volume fraction in the final hydrogel, generally resulting in increased strength and modulus.

Problem 3: My attempts to create a double-network (DN) hydrogel resulted in an opaque and brittle material.

Possible Causes and Solutions:

  • Phase Separation: The two polymer networks may not be compatible, leading to macroscopic phase separation, which results in opacity and poor mechanical properties.

    • Solution: Ensure that the solvent used for swelling the first network and dissolving the second monomer is a good solvent for both polymers. The choice of monomers for the two networks is also critical for their compatibility.

  • Incorrect Network Ratios: The ratio of the first to the second network is crucial for the toughening mechanism of DN hydrogels.

    • Solution: Typically, the second network should be present in a much larger amount than the first network. Experiment with different swelling times for the first network in the second monomer solution to control the final network ratio.

  • Low Molecular Weight of the Second Network Polymer: If the polymer chains of the second network are too short, they may not effectively entangle with the first network to provide the necessary ductility.

    • Solution: Adjust the polymerization conditions for the second network (e.g., initiator concentration) to favor the formation of higher molecular weight polymers.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general strategy to significantly improve the mechanical strength of PDEAm hydrogels?

A1: Creating a double-network (DN) hydrogel is one of the most effective and widely cited methods for dramatically enhancing the mechanical toughness and strength of hydrogels.[5] This involves creating a first, loosely crosslinked and brittle network, and then polymerizing a second, tightly crosslinked and ductile network within the first. This structure provides an efficient energy dissipation mechanism, allowing the hydrogel to withstand much higher stresses before failure.

Q2: How does the crosslinker concentration affect the mechanical properties of my PDEAm hydrogel?

A2: The concentration of the crosslinker is a critical parameter that allows for the tuning of the hydrogel's mechanical properties.[2][8]

  • Increasing crosslinker concentration generally leads to a higher crosslinking density, which increases the Young's modulus and stiffness of the hydrogel.[2][3]

  • However, beyond an optimal point, a very high crosslinker concentration can lead to a more brittle hydrogel with reduced elongation at break.

  • Conversely, a low crosslinker concentration will result in a softer, more elastic hydrogel, but with lower overall strength.

It is essential to experimentally determine the optimal crosslinker concentration for your desired balance of stiffness and toughness.

Q3: What are nanocomposite hydrogels, and how can they improve the mechanical strength of PDEAm?

A3: Nanocomposite hydrogels are polymer networks that incorporate nanoparticles as either crosslinkers or fillers.[6] These nanoparticles can be clays, silica nanoparticles, or carbon nanotubes, among others. They can significantly improve the mechanical properties of PDEAm hydrogels through several mechanisms:

  • Acting as multifunctional crosslinkers: Nanoparticles can interact with multiple polymer chains, creating a more robust and interconnected network.

  • Energy dissipation: The interface between the nanoparticles and the polymer matrix can provide a mechanism for energy dissipation under stress, preventing crack propagation.

  • Reinforcement: The nanoparticles themselves can bear some of the applied load, reinforcing the overall structure.

Q4: Can I use a combination of methods to improve mechanical strength?

A4: Yes, combining different strategies can lead to synergistic effects and even greater improvements in mechanical properties. For example, you could create a double-network hydrogel where one or both of the networks are themselves nanocomposite hydrogels. This hierarchical approach to material design can lead to hydrogels with exceptional strength, toughness, and other desirable properties.

Data Presentation

Table 1: Effect of Crosslinker Concentration on the Mechanical Properties of Polyacrylamide (PAAm) Hydrogels (Analogous System)

Acrylamide Conc. (% w/v)Bis-acrylamide Conc. (% w/v)Young's Modulus (Pa)
50.031,000
50.15,000
50.320,000
100.037,000
100.120,000
100.350,000

Data adapted from a protocol for preparing hydrogel substrates with tunable mechanical properties. The exact values for PDEAm hydrogels may vary.[8]

Table 2: Compressive Strength of a Double-Network (DN) Hydrogel (Analogous System)

Hydrogel TypeFirst NetworkSecond NetworkCompressive Stress (MPa)
p-DN HydrogelP(AMPS-co-AM) microgelPolyacrylamide (PAM)37.80

Data from a study on high compressive strength DN hydrogels.[5]

Experimental Protocols

Protocol 1: Synthesis of a High-Strength Double-Network (DN) Hydrogel (General Procedure)

This protocol is a general guideline based on the principles of DN hydrogel synthesis and should be optimized for PDEAm.

Materials:

  • This compound (DEAm) monomer

  • First network crosslinker (e.g., N,N'-methylenebis(acrylamide) - MBAA)

  • Second network crosslinker (e.g., MBAA)

  • First network initiator (e.g., ammonium persulfate - APS)

  • Second network initiator (e.g., APS)

  • Accelerator (e.g., N,N,N',N'-tetramethylethylenediamine - TEMED)

  • Deionized water

Procedure:

  • First Network Synthesis:

    • Prepare the first pre-gel solution by dissolving DEAm monomer and a low concentration of MBAA in deionized water.

    • Degas the solution to remove oxygen, which can inhibit polymerization.

    • Add the initiator (APS) and accelerator (TEMED) to initiate polymerization.

    • Pour the solution into a mold and allow it to polymerize completely (e.g., at room temperature for several hours or at an elevated temperature).

  • Swelling of the First Network:

    • Remove the first network hydrogel from the mold and immerse it in the second pre-gel solution. This solution contains the DEAm monomer, a higher concentration of MBAA, and the initiator.

    • Allow the first network to swell in this solution for a predetermined time (e.g., 24-48 hours) to allow the second monomer and crosslinker to diffuse into the first network.

  • Second Network Synthesis:

    • Remove the swollen hydrogel from the second pre-gel solution and place it in a new mold.

    • Initiate the polymerization of the second network, for example, by placing it in an oven at a specific temperature (e.g., 60°C) for several hours.

  • Equilibration:

    • After the second network polymerization is complete, immerse the resulting DN hydrogel in deionized water to remove any unreacted monomers and to allow it to reach its equilibrium swollen state.

Protocol 2: Synthesis of a PDEAm Nanocomposite Hydrogel with Laponite (General Procedure)

Materials:

  • This compound (DEAm) monomer

  • Crosslinker (e.g., MBAA)

  • Laponite RD clay

  • Initiator (e.g., APS)

  • Accelerator (e.g., TEMED)

  • Deionized water

Procedure:

  • Laponite Dispersion:

    • Disperse the Laponite powder in deionized water by vigorous stirring until a clear, homogeneous dispersion is formed. This may take several hours.

  • Pre-gel Solution Preparation:

    • In a separate container, dissolve the DEAm monomer and MBAA crosslinker in deionized water.

    • Add the monomer solution to the Laponite dispersion and stir until the mixture is homogeneous.

  • Polymerization:

    • Degas the pre-gel solution.

    • Add the initiator (APS) and accelerator (TEMED) to the solution and mix gently but thoroughly.

    • Quickly pour the solution into a mold.

    • Allow the polymerization to proceed to completion.

  • Purification:

    • Immerse the resulting nanocomposite hydrogel in a large volume of deionized water, changing the water periodically to remove unreacted components.

Visualizations

experimental_workflow_dn_hydrogel cluster_step1 Step 1: First Network Synthesis cluster_step2 Step 2: Swelling cluster_step3 Step 3: Second Network Synthesis a Prepare Pre-gel 1: PDEAm + Low Crosslinker b Initiate Polymerization a->b c First Network Hydrogel (Brittle) b->c e Immerse First Network in Pre-gel 2 c->e d Prepare Pre-gel 2: PDEAm + High Crosslinker d->e f Initiate Second Polymerization e->f g Double-Network Hydrogel (Tough) f->g logical_relationship_crosslinker A Crosslinker Concentration B Crosslinking Density A->B determines C Stiffness / Modulus B->C increases D Brittleness B->D increases (at high levels) E Elongation at Break B->E decreases (at high levels)

References

troubleshooting inconsistent LCST in poly(N,N-Diethylacrylamide) batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(N,N-Diethylacrylamide) (PDEAAM). The focus is on addressing the common issue of inconsistent Lower Critical Solution Temperature (LCST) between different synthesis batches.

Troubleshooting Guide

This section addresses specific issues that can lead to batch-to-batch variability in the LCST of PDEAAM.

Q1: Why is the LCST of my synthesized PDEAAM batches inconsistent?

Inconsistent LCST values between different batches of PDEAAM often stem from variations in one or more of the following critical parameters: monomer purity, polymer molecular weight and polydispersity, and post-polymerization purification. Each of these factors can significantly influence the hydration and aggregation behavior of the polymer chains in an aqueous solution.

A logical workflow for troubleshooting this issue is presented below.

G start Start: Inconsistent LCST Observed check_mw Characterize Batches: Measure Mn and PDI (GPC/SEC) start->check_mw mw_consistent Consistent Mn & PDI? check_mw->mw_consistent check_purification Review Purification Protocol (Dialysis, Precipitation) mw_consistent->check_purification Yes check_synthesis Review Synthesis Protocol (Initiator, Solvent, Temp.) mw_consistent->check_synthesis No purification_ok Consistent & Thorough? check_purification->purification_ok check_monomer Check Monomer Purity (NMR, Distillation) purification_ok->check_monomer Yes end_bad Problem Persists: Consult Literature for Advanced Troubleshooting purification_ok->end_bad No, Improve Protocol monomer_pure Monomer Pure? check_monomer->monomer_pure monomer_pure->check_synthesis Yes monomer_pure->end_bad No, Purify Monomer end_good Outcome: Consistent LCST check_synthesis->end_good

Caption: Troubleshooting workflow for inconsistent PDEAAM LCST.
Q2: Could impurities in the this compound (DEAAM) monomer affect the LCST?

Yes, absolutely. The purity of the DEAAM monomer is a critical factor. Commercial monomers often contain inhibitors (like MEHQ) to prevent spontaneous polymerization during storage.[1] Additionally, acidic impurities from synthesis or degradation can become incorporated into the polymer chain or affect the polymerization kinetics. These impurities can alter the hydrophilic/hydrophobic balance of the final polymer, thus affecting its LCST.

Recommendation: It is best practice to purify the monomer before polymerization.[2]

Experimental Protocol: DEAAM Monomer Purification

This protocol describes the purification of commercially available DEAAM monomer to remove inhibitors and other impurities.

  • Preparation : Add the DEAAM monomer to a round-bottom flask with a magnetic stir bar.

  • Drying : Add anhydrous magnesium sulfate (MgSO₄) or calcium hydride (CaH₂) to the flask to remove any water. Stir for 2-4 hours.

  • Filtration : Filter the monomer to remove the drying agent.

  • Distillation : Perform distillation under reduced pressure.[2] Collect the fraction that distills at the correct boiling point (~70 °C at 2 mmHg).

  • Storage : Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) and use it within a short period.[1]

Q3: How does polymer molecular weight (Mn) and polydispersity (PDI) influence the LCST?

The molecular weight of PDEAAM has a significant impact on its LCST, particularly in the lower molecular weight range.[3][4] Generally, there is an inverse relationship between the molecular weight and the LCST; as the molecular weight increases, the LCST decreases.[3][4] This is because longer polymer chains have more hydrophobic interactions per chain, which promotes aggregation at lower temperatures.[5] However, above a certain critical molecular weight (e.g., ~2 x 10⁵ g/mol ), the LCST becomes relatively constant and less dependent on further increases in chain length.[3][4]

High polydispersity (a broad distribution of polymer chain lengths) can also lead to a broader, less defined phase transition instead of a sharp, clear cloud point.

Recommendation: To ensure batch-to-batch consistency, it is crucial to control the polymerization reaction to produce polymers with a consistent molecular weight and a narrow polydispersity index (PDI). Characterize each batch using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

Table 1: Influence of Molecular Weight on PDEAAM LCST
Number-Average Molecular Weight (Mn) ( g/mol )LCST (°C)
9,600~35.5
25,000~34.0
50,000~33.0
100,000~32.5
>200,000~32.0

Note: These are representative values. Actual LCSTs can vary based on measurement conditions and specific polymer characteristics.

G cluster_synthesis Synthesis Parameters cluster_polymer Polymer Properties Monomer Monomer Purity MW Molecular Weight (Mn) Monomer->MW PDI Polydispersity (PDI) Monomer->PDI Initiator Initiator Conc. Initiator->MW inversely affects Solvent Solvent Choice Solvent->MW Temperature Reaction Temp. Temperature->MW LCST Final LCST MW->LCST inversely affects PDI->LCST affects transition sharpness EndGroups End-Group Polarity EndGroups->LCST can affect

Caption: Relationship between synthesis parameters and final LCST.
Q4: Why is my polymer solution cloudy at room temperature, or the LCST much lower than expected?

This issue is often related to inadequate post-polymerization purification. The crude polymer product will contain unreacted monomer, oligomers, and initiator fragments. These low-molecular-weight species are often more hydrophobic than the polymer itself and can act as "impurities" that lower the overall phase transition temperature of the solution.

Recommendation: Thoroughly purify the polymer after synthesis to remove all low-molecular-weight components. Dialysis is a highly effective method for this purpose.

Experimental Protocol: Purification of PDEAAM by Dialysis
  • Dissolution : Dissolve the crude PDEAAM polymer in a suitable solvent, such as deionized water (if soluble at low temperature) or an organic solvent like THF or acetone.

  • Tubing Preparation : Select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) significantly lower than the target polymer's molecular weight (e.g., 3,500 Da). Prepare the tubing according to the manufacturer's instructions (this may involve soaking in water or ethanol).

  • Loading : Load the polymer solution into the dialysis bag and seal both ends securely, leaving some headspace to allow for solvent ingress.

  • Dialysis : Immerse the sealed bag in a large beaker of deionized water. Stir the water gently.

  • Water Changes : Change the water frequently (e.g., every 4-6 hours for the first 24 hours, then twice daily) for 2-3 days to ensure complete removal of small molecules.

  • Recovery : Recover the purified polymer solution from the dialysis bag.

  • Lyophilization : Freeze-dry (lyophilize) the aqueous polymer solution to obtain a pure, dry polymer powder.

Frequently Asked Questions (FAQs)

Q1: What is the typical LCST for poly(this compound)?

The LCST of PDEAAM is generally reported to be in the range of 32-35 °C.[6] However, this value is not absolute and is influenced by factors such as the polymer's molecular weight, concentration in water, and the presence of any additives or salts.[7][6]

Q2: How do I accurately measure the LCST of my polymer solution?

The most common method for determining the LCST is turbidimetry, which measures the change in optical transmittance of a polymer solution as a function of temperature.[8] The cloud point (Tcp) is often taken as the LCST.

Experimental Protocol: LCST Measurement by UV-Vis Spectroscopy (Turbidimetry)
  • Sample Preparation : Prepare a polymer solution of a specific concentration (e.g., 1.0 mg/mL) in deionized water. Ensure the polymer is fully dissolved, which may require cooling below room temperature. Filter the solution through a 0.45 µm syringe filter to remove any dust or aggregates.

  • Instrumentation : Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (Peltier device).

  • Measurement :

    • Set the wavelength to a value where the polymer does not absorb, typically in the visible range (e.g., 500 nm).[8]

    • Place the cuvette in the holder and allow it to equilibrate at a temperature well below the expected LCST (e.g., 15-20 °C) for at least 15 minutes.[8]

    • Program the instrument to slowly heat the sample at a constant rate (e.g., 0.5 °C/min or 1.0 °C/min) through the expected transition temperature range.[6][9] A slow heating rate is crucial for accurate determination.[6]

    • Record the transmittance (or absorbance) at regular temperature intervals.

  • Data Analysis : Plot the percent transmittance as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[8]

G prep 1. Prepare Polymer Solution (e.g., 1 mg/mL in DI water) filter 2. Filter Solution (0.45 µm syringe filter) prep->filter spectro 3. Place in Spectrophotometer with Temp. Control filter->spectro equil 4. Equilibrate Below LCST (e.g., 20°C for 15 min) spectro->equil heat 5. Heat at Constant Rate (e.g., 0.5°C/min) equil->heat record 6. Record % Transmittance vs. Temperature heat->record plot 7. Plot Data & Determine LCST (Temp. at 50% Transmittance) record->plot

Caption: Experimental workflow for LCST determination via turbidimetry.
Q3: Does the polymer concentration affect the measured LCST?

Yes, the concentration of the polymer solution can influence the measured cloud point.[6] Increasing the polymer concentration generally leads to a slight decrease in the cloud point temperature.[10] This is because at higher concentrations, intermolecular polymer-polymer interactions are more favorable, facilitating aggregation at lower temperatures. For very dilute solutions (e.g., below 0.5 wt%), the transition may become difficult to detect accurately by turbidimetry.[6] Therefore, it is important to use a consistent concentration for all comparative measurements.

Q4: What is the influence of additives or salts on the LCST of PDEAAM?

The LCST of PDEAAM is highly sensitive to the presence of additives, especially salts. The addition of salts to a PDEAAM solution typically disrupts the hydrogen bonding between the polymer and water molecules.[6] This "salting-out" effect promotes polymer-polymer hydrophobic interactions, leading to a significant decrease in the LCST.[6] The magnitude of this effect depends on the type and concentration of the salt ions.

References

Technical Support Center: N,N-Diethylacrylamide (DEA) Polymerization Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up the polymerization of N,N-Diethylacrylamide (DEA). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate a smooth transition from lab-scale to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up DEA polymerization from a lab to a pilot or industrial scale?

When scaling up DEA polymerization, the primary challenges shift from optimizing chemical kinetics to managing physical and engineering aspects. Key issues include:

  • Heat Management: The exothermic nature of polymerization can lead to runaway reactions in large volumes due to a lower surface-area-to-volume ratio, making heat dissipation less efficient.[1] This can affect reaction control, polymer properties, and safety.

  • Viscosity Increase: As the polymer forms, the viscosity of the reaction mixture can increase dramatically.[1][2] This impedes efficient mixing, which is crucial for maintaining temperature homogeneity and ensuring uniform reactant distribution. High viscosity can also complicate the handling and purification of the final polymer.[1]

  • Monomer and Reagent Purity: Impurities in the monomer or solvent that are negligible at a small scale can have a significant impact on larger batches, potentially acting as inhibitors or uncontrolled initiators.[3] The inhibitor (like MEHQ) in the monomer must be consistently removed before polymerization.

  • Maintaining Controlled Polymerization: Achieving a narrow molecular weight distribution and controlled polymer architecture (e.g., via RAFT or ATRP) becomes more challenging at scale due to potential gradients in temperature and initiator/catalyst concentration.[4][5]

Q2: How does the choice of polymerization technique (e.g., Free Radical, RAFT, ATRP) affect scale-up?

The choice of polymerization technique has significant implications for scale-up:

  • Free Radical Polymerization: While seemingly straightforward, controlling the exotherm and the resulting broad molecular weight distribution can be difficult at a large scale. The high concentration of radicals can lead to premature termination and branching.

  • Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT offers excellent control over molecular weight and architecture. However, challenges in scale-up include the cost and availability of RAFT agents, potential for induction periods depending on the RAFT agent and solvent, and the need for rigorous deoxygenation.[6] The choice of RAFT agent and initiator-to-agent ratio is critical to avoid impurities and bimodal distributions.[4][5]

  • Atom Transfer Radical Polymerization (ATRP): ATRP also provides good control but involves a transition metal catalyst (typically copper). Scaling up ATRP can be complicated by the need to remove the catalyst from the final product, which can be a laborious and costly process.[7] Furthermore, side reactions, such as catalyst complexing with the amide groups, can lead to a loss of control.[8][9]

Q3: What are the key safety considerations for large-scale DEA polymerization?

Safety is paramount during scale-up. Key considerations include:

  • Thermal Runaway: The exothermic reaction must be carefully monitored and controlled with an adequate cooling system. A failure in cooling can lead to a rapid increase in temperature and pressure, potentially causing a reactor rupture.[1]

  • Monomer Toxicity: Acrylamide-based monomers are neurotoxic and should be handled with appropriate personal protective equipment (PPE) in well-ventilated areas.[10]

  • Solvent Flammability: Many organic solvents used in polymerization are flammable. The reactor and surrounding equipment should be properly grounded and designed to handle flammable materials.

  • Pressure Build-up: The reaction should be conducted in a reactor rated for the potential pressure increase, and a pressure relief system should be in place.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction Fails to Initiate or is Sluggish 1. Incomplete removal of inhibitor (e.g., MEHQ) from the monomer.[11]2. Presence of oxygen in the reaction mixture.3. Inactive or insufficient initiator.4. Low reaction temperature.[12]1. Repurify the monomer, for example, by passing it through a column of basic alumina.[11]2. Ensure thorough deoxygenation of the reaction mixture by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period.3. Use a fresh batch of initiator and verify its concentration. Consider a slight increase in initiator concentration.4. Increase the reaction temperature according to the initiator's half-life.
Polymerization is Uncontrolled (Broad Polydispersity or Bimodal Distribution) 1. Poor heat transfer leading to temperature gradients and "hot spots".[1]2. Inefficient mixing causing localized high concentrations of initiator or monomer.3. For RAFT, an inappropriate ratio of Chain Transfer Agent (CTA) to initiator.[4][5]4. For ATRP, catalyst deactivation or side reactions.[8][9]1. Improve reactor cooling and agitation. Consider using a semi-batch process where the monomer is added gradually to control the exotherm.2. Increase the stirring speed or use a more efficient impeller design. For highly viscous solutions, a helical or anchor-type stirrer may be necessary.3. Optimize the CTA/Initiator ratio. A higher ratio can sometimes reduce high molecular weight impurities.[4][5]4. Ensure the purity of the catalyst and ligands. Consider using a more robust catalyst system.
Gel Formation or Excessive Viscosity Early in the Reaction 1. Reaction temperature is too high, leading to an accelerated polymerization rate.[12]2. High monomer concentration.[1]3. Presence of cross-linking impurities in the monomer.1. Lower the initial reaction temperature and control the exotherm more carefully.2. Reduce the initial monomer concentration by adding more solvent.3. Use high-purity monomer.
Low Monomer Conversion 1. Premature termination of propagating radicals.2. Insufficient reaction time.3. For controlled polymerizations, the chosen conditions may be too slow.[9]1. Ensure the system is free of impurities that can act as radical scavengers. Check the purity of the solvent and monomer.2. Extend the reaction time and monitor conversion via techniques like ¹H NMR or GC.3. Increase the temperature or initiator concentration slightly, while carefully monitoring the effect on polydispersity.

Quantitative Data and Reaction Parameters

The following tables provide a summary of typical reaction conditions for the polymerization of acrylamides, which can be adapted for DEA.

Table 1: Comparison of Lab-Scale Polymerization Techniques for Acrylamides

ParameterFree Radical PolymerizationRAFT PolymerizationATRP
Typical Monomer Conc. 1-5 M1-4 M1-5 M
Typical Temperature 50-80 °C60-90 °CRoom Temp to 90 °C
Initiator/Catalyst AIBN, KPSAIBN + RAFT AgentCu(I)Br / Ligand
Polydispersity (Đ) > 1.5< 1.3< 1.3
Key Challenge Poor Control, Broad ĐInduction Period, CostCatalyst Removal

Data synthesized from multiple sources.[4][6][7][8]

Table 2: Effect of Scale on Key Polymerization Parameters (Illustrative)

ParameterLab Scale (100 mL)Pilot Scale (10 L)Production Scale (1000 L)
Surface Area / Volume Ratio HighMediumLow
Heat Transfer Efficiency HighModerateLow (requires enhanced cooling)
Mixing Time SecondsMinutesTens of Minutes
Typical Agitation Magnetic StirrerImpellerMultiple Impellers / Baffles
Control Strategy Heating Mantle / Oil BathJacketed Reactor with Cooling FluidJacketed Reactor + Internal Coils

This table illustrates general principles of chemical engineering scale-up.[1]

Experimental Protocols

Protocol: RAFT Polymerization of DEA (Lab-Scale with Scale-Up Considerations)

This protocol describes a typical lab-scale RAFT polymerization of DEA, with notes on considerations for scaling up.

Materials:

  • This compound (DEA), inhibitor removed

  • RAFT Agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)[6]

  • Reaction vessel with inert gas inlet/outlet and mechanical stirrer (for scale-up)

Procedure (Lab-Scale):

  • Inhibitor Removal: Pass DEA through a column of activated basic alumina immediately before use to remove the MEHQ inhibitor.[11]

  • Reaction Setup: To a dry Schlenk flask, add the RAFT agent and AIBN.

  • Reagent Addition: Add the purified DEA and the deoxygenated solvent. The target concentrations and ratios (e.g., [DEA]:[RAFT]:[AIBN]) should be predetermined based on the desired molecular weight and reaction kinetics.

  • Deoxygenation: Subject the mixture to at least three freeze-pump-thaw cycles. For larger scales, this is impractical; instead, sparge the solution vigorously with an inert gas (Argon or Nitrogen) for 1-2 hours while stirring.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70-80 °C) and stir.[6]

  • Monitoring: At timed intervals, take aliquots of the reaction mixture (under inert atmosphere) to monitor monomer conversion (via ¹H NMR) and polymer molecular weight and polydispersity (via Size Exclusion Chromatography - SEC/GPC).

  • Termination: Once the desired conversion is reached, quench the reaction by cooling it to room temperature and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a non-solvent (e.g., cold hexane). Filter and dry the polymer under vacuum. For scale-up, this may involve centrifugation or other solid-liquid separation techniques.

Scale-Up Considerations:

  • Reactor: Use a jacketed glass or stainless-steel reactor with overhead mechanical stirring, a reflux condenser, an inert gas inlet, and ports for sampling and temperature probes.

  • Heat Management: Circulate a cooling fluid through the reactor jacket. For very large scales, internal cooling coils may be necessary. Consider a semi-batch approach (feeding the monomer over time) to control the rate of heat generation.[1]

  • Mixing: Ensure the stirrer design provides adequate mixing for the increasing viscosity. A pitched-blade turbine or anchor stirrer is often more effective than a simple propeller at high viscosities.

  • Purification: Precipitation and filtration can be challenging at a large scale. Alternative purification methods like tangential flow filtration or dialysis might be more suitable.

Visualizations

Experimental Workflow for Scaling Up DEA Polymerization

G cluster_0 Phase 1: Lab-Scale Optimization cluster_1 Phase 2: Scale-Up Planning cluster_2 Phase 3: Pilot-Scale Execution cluster_3 Phase 4: Production lab_protocol Develop Lab Protocol (e.g., 100 mL) lab_kinetics Study Kinetics & Characterize Polymer lab_protocol->lab_kinetics heat_model Model Heat Transfer & Exotherm lab_kinetics->heat_model mixing_sim Simulate Mixing in Proposed Reactor heat_model->mixing_sim safety_review Conduct Safety Review (HAZOP) mixing_sim->safety_review pilot_run Perform Pilot Run (e.g., 10 L) safety_review->pilot_run pilot_monitor Monitor Temp, Viscosity, & Conversion pilot_run->pilot_monitor pilot_purify Test Purification Method at Scale pilot_monitor->pilot_purify prod_run Full-Scale Production pilot_purify->prod_run

Caption: Workflow for scaling up DEA polymerization.

Troubleshooting Logic for Poor Polymerization Control

G start Problem: Broad or Bimodal Polydispersity (Đ) q1 Is the reaction exotherm well-controlled? start->q1 a1_no Improve Cooling: - Lower bath temp - Increase coolant flow - Use semi-batch feed q1->a1_no No q2 Is mixing adequate for the viscosity? q1->q2 Yes a1_no->q2 a2_no Enhance Agitation: - Increase stir speed - Use more efficient impeller design q2->a2_no No q3 Is this a controlled polymerization (RAFT/ATRP)? q2->q3 Yes a2_no->q3 a3_yes Review Controlled Polymerization Parameters q3->a3_yes Yes a3_no Consider switching to a controlled polymerization technique for better results. q3->a3_no No q4 Check [CTA]/[I] ratio (for RAFT) or catalyst purity (for ATRP) a3_yes->q4

Caption: Troubleshooting decision tree for poor polymerization control.

References

minimizing polydispersity in poly(N,N-Diethylacrylamide) synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of poly(N,N-Diethylacrylamide) (PDEAAm). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, with a focus on minimizing the polydispersity index (PDI) to achieve well-defined polymers.

Troubleshooting Guide: Minimizing Polydispersity

High polydispersity is a common challenge in polymer synthesis, indicating a broad distribution of polymer chain lengths. This guide addresses specific issues you might encounter during your PDEAAm synthesis.

Problem Potential Cause Recommended Solution
High Polydispersity Index (PDI > 1.5) in Free Radical Polymerization High initiator concentration leading to increased termination reactions.[1][2]Decrease the initiator concentration. This reduces the number of initial radical species, leading to longer polymer chains and fewer termination events.
Non-uniform reaction temperature.Ensure consistent and uniform heating of the reaction mixture. Temperature fluctuations can affect the rates of initiation and propagation unevenly.
Inefficient chain transfer agent (if used).Select a chain transfer agent with a high transfer constant for acrylamide monomers to better regulate chain growth.[3]
Bimodal or Broad Molecular Weight Distribution in RAFT Polymerization Inappropriate Chain Transfer Agent (CTA) to Initiator ([CTA]/[I]) ratio.[4]Increase the [CTA]/[I] ratio. Ratios of 80/1 have been shown to reduce high molecular weight impurities caused by termination reactions.[5][4]
Poor choice of CTA for this compound.Use a CTA known to be effective for acrylamides, such as cyanoisopropyl dithiobenzoate, which has shown high efficiency and short induction periods.[6]
Presence of impurities in the monomer or solvent.Purify the this compound monomer (e.g., by passing through a column of basic alumina) and use high-purity, degassed solvents.
Poor Control and High PDI in ATRP Synthesis Complexation of the copper catalyst with the amide groups of the polymer.This can stabilize the radical and retard the deactivation step. Consider using more strongly complexing ligands like Me4Cyclam. However, be aware that ATRP of acrylamides can be inherently challenging, often resulting in broad PDIs.[7]
Inefficient initiation.Ensure the initiator is appropriate for the monomer and that the reaction conditions (temperature, solvent) are optimal for efficient initiation.
Reaction Stops at Low Conversion Slow rate of radical formation or initiator decomposition.There might be an induction period due to the slow formation of radical fragments.[4] Consider increasing the temperature or choosing an initiator with a lower decomposition temperature.
Presence of inhibitors in the monomer.Ensure the inhibitor is removed from the monomer before polymerization.

Frequently Asked Questions (FAQs)

Q1: What is a desirable Polydispersity Index (PDI) for PDEAAm in drug delivery applications?

A low PDI, typically below 1.3, is highly desirable for drug delivery applications. A narrow molecular weight distribution ensures more uniform and predictable properties, such as drug loading capacity, release kinetics, and in vivo behavior. Controlled radical polymerization techniques like RAFT are often employed to achieve such low PDI values.[8][9][10]

Q2: How does the choice of solvent affect the polydispersity of PDEAAm in RAFT polymerization?

The solvent can influence the polymerization kinetics. For the RAFT polymerization of this compound, toluene has been reported to be a better solvent than 1,4-dioxane, although the exact mechanism is not fully understood.[6] The choice of solvent can impact the solubility of the growing polymer chains and the reactivity of the species involved, thereby affecting the control over the polymerization.

Q3: Can I purify my PDEAAm to reduce its PDI?

Standard purification methods like precipitation in a non-solvent (e.g., cold n-hexane) and dialysis are effective for removing unreacted monomer, initiator, and other small molecules.[11] However, these methods will not narrow the molecular weight distribution of the already formed polymer chains. To obtain a fraction with a lower PDI from a polydisperse sample, techniques like fractional precipitation can be employed.[12]

Q4: What is the effect of temperature on PDEAAm synthesis?

Temperature plays a critical role in polymerization. In free radical polymerization, increasing the temperature generally increases the rate of both initiation and propagation. However, it can also lead to more chain termination and transfer reactions, potentially broadening the PDI.[13] For controlled polymerization methods like RAFT, the temperature needs to be optimized for the specific CTA and initiator being used, typically in the range of 60-80 °C.[6][14]

Q5: My GPC results show a bimodal distribution after RAFT polymerization. What could be the cause?

A bimodal molecular weight distribution in RAFT polymerization can be due to the presence of two distinct "active" species during the reaction.[5][4] This can sometimes be addressed by optimizing the [CTA]/[I] ratio or by selecting a more efficient CTA for the specific monomer.[5][4]

Experimental Protocols

Protocol 1: Synthesis of PDEAAm via RAFT Polymerization with Low Polydispersity

This protocol is based on methodologies known to produce well-defined PDEAAm.

Materials:

  • This compound (DEAm), inhibitor removed

  • Chain Transfer Agent (CTA), e.g., Cyanoisopropyl dithiobenzoate

  • Initiator, e.g., 2,2'-Azobis(isobutyronitrile) (AIBN)

  • Solvent, e.g., Toluene, anhydrous

  • Schlenk flask, magnetic stirrer, nitrogen/argon source, oil bath

Procedure:

  • Monomer Purification: Pass DEAm through a short column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask, dissolve DEAm, CTA, and AIBN in toluene. A typical molar ratio of [DEAm]:[CTA]:[AIBN] would be in the range of 100:1:0.2 to 500:1:0.1, aiming for a high [CTA]/[I] ratio.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir.[6]

  • Monitoring: Take aliquots at different time points to monitor monomer conversion (via ¹H-NMR) and the evolution of molecular weight and PDI (via GPC).

  • Termination: After reaching the desired conversion, stop the reaction by cooling the flask in an ice bath and exposing it to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a cold non-solvent like n-hexane or diethyl ether.[11] Redissolve the polymer in a small amount of a suitable solvent (e.g., acetone) and re-precipitate. Repeat this process 2-3 times.

  • Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Protocol 2: Synthesis of PDEAAm via Free Radical Polymerization

This is a conventional method, which typically results in a higher PDI compared to controlled polymerization techniques.

Materials:

  • This compound (DEAm), inhibitor removed

  • Initiator, e.g., 4,4'-Azobis(4-cyanovaleric) acid (ACVA) or AIBN

  • Solvent, e.g., 2-Propanol or Tetrahydrofuran (THF)

  • Schlenk flask, magnetic stirrer, nitrogen/argon source, oil bath

Procedure:

  • Monomer Purification: As described in Protocol 1.

  • Reaction Setup: Dissolve DEAm and the initiator in the chosen solvent in a Schlenk flask. The monomer to initiator ratio can be varied, for example, 100:1.[15]

  • Degassing: Degas the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Polymerization: Immerse the flask in a preheated oil bath (e.g., 65 °C for ACVA) and stir for a set period (e.g., 24 hours).[11]

  • Purification: Precipitate the polymer in a cold non-solvent such as n-hexane.[11] The purification process can be repeated as described in Protocol 1.

  • Drying: Dry the final product under vacuum.

Data Presentation

Table 1: Influence of [CTA]/[I] Ratio on Polydispersity in RAFT Polymerization of Acrylamides

CTA Type[CTA]/[I] RatioObservationResulting PDIReference
Dithiobenzoate5/1High molecular weight impurity or bimodal distribution> 1.3[5][4]
Dithiobenzoate80/1Reduced/eliminated high molecular weight impurityLower, approaching monomodal[5][4]

Table 2: Comparison of Polymerization Methods for Acrylamides

Polymerization MethodTypical PDI RangeControl over Molecular WeightKey ConsiderationsReferences
Free Radical Polymerization> 1.5PoorSimple setup, but broad MWD.[11]
RAFT Polymerization1.05 - 1.3Good to ExcellentRequires careful selection of CTA and optimization of [CTA]/[I] ratio.[6][16]
ATRPOften > 1.4 for acrylamidesModerate to PoorCan be challenging due to catalyst complexation with the monomer/polymer.[7][17]

Visualizations

RAFT_Workflow Experimental Workflow for RAFT Polymerization of PDEAAm cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Purify Monomer (Remove Inhibitor) B Dissolve Monomer, CTA, and Initiator in Solvent A->B C Degas Mixture (Freeze-Pump-Thaw) B->C D Heat to Reaction Temperature (e.g., 80°C) C->D E Monitor Conversion (NMR, GPC) D->E Polymerization Occurs F Terminate Reaction (Cooling & Air Exposure) E->F G Precipitate Polymer in Non-solvent F->G H Dry Final Product G->H I Characterize Polymer (GPC, NMR, etc.) H->I

Caption: Workflow for PDEAAm synthesis via RAFT polymerization.

Troubleshooting_PDI Troubleshooting High PDI in PDEAAm Synthesis cluster_freeradical Free Radical cluster_raft RAFT Start High PDI Observed in GPC Results Q1 Which polymerization method was used? Start->Q1 FR_Cause1 High Initiator Concentration? Q1->FR_Cause1 Free Radical R_Cause1 Bimodal Distribution? Q1->R_Cause1 RAFT FR_Sol1 Decrease [Initiator] FR_Cause1->FR_Sol1 Yes R_Cause2 Broad Monomodal Distribution? R_Cause1->R_Cause2 No R_Sol1 Increase [CTA]/[I] Ratio & Check CTA Choice R_Cause1->R_Sol1 Yes R_Sol2 Check for Impurities & Optimize Temperature R_Cause2->R_Sol2

Caption: Decision tree for troubleshooting high PDI results.

References

Technical Support Center: Purification of Poly(N,N-Diethylacrylamide)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(N,N-Diethylacrylamide) (PDEAm). Our goal is to help you effectively remove unreacted this compound (DEAm) monomer from your polymer product.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted monomer from my PDEAm polymer?

Residual monomer can be cytotoxic, which is a significant concern for biomedical applications. It can also interfere with the physical and chemical properties of the polymer, affecting experimental reproducibility and the performance of the final product.

Q2: What are the most common methods for purifying PDEAm?

The most widely used and effective methods for purifying PDEAm from unreacted monomer are precipitation and dialysis. A combination of these two methods is often employed for achieving high purity.

Q3: How can I verify the purity of my PDEAm after purification?

The purity of your polymer can be assessed using several analytical techniques:

  • Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: This is a definitive method to confirm the absence of the monomer. The disappearance of the characteristic vinyl proton signals of the DEAm monomer (typically in the 5-7 ppm range) in the ¹H-NMR spectrum of the purified polymer indicates successful removal.[1]

  • Gel Permeation Chromatography (GPC): GPC analysis of the polymer before and after purification can show a reduction in the low molecular weight tail, which corresponds to the monomer and small oligomers. It also provides information on the molecular weight and polydispersity index (PDI) of the purified polymer.[2][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the vinyl C=C stretching vibration band (around 1610-1650 cm⁻¹) present in the monomer spectrum is an indicator of its removal.[1]

Q4: What is a typical yield for PDEAm after purification?

The yield of purified PDEAm can vary depending on the initial polymerization conversion and the purification method used. Generally, yields between 55% and 77% are reported after purification by precipitation and dialysis.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Polymer precipitates as a sticky oil instead of a solid powder during precipitation. The non-solvent was added too quickly. The polymer solution was too concentrated. The temperature of the non-solvent was not low enough.Add the non-solvent dropwise while vigorously stirring the polymer solution. Use a more dilute polymer solution. Cool the non-solvent in an ice bath before and during precipitation.
Residual monomer is still detected by ¹H-NMR after a single precipitation. A single precipitation step may not be sufficient for complete removal. The polymer may have trapped some monomer within its matrix.Perform a second or even a third precipitation cycle. Ensure the polymer is fully dissolved before each precipitation.
The polymer does not fully redissolve after precipitation. The chosen solvent is not optimal for your specific PDEAm. Some cross-linking may have occurred during polymerization or drying.Try a different solvent for redissolution (e.g., acetone, THF, methanol). If cross-linking is suspected, the polymer may not be fully soluble.
Dialysis is taking a very long time to remove the monomer. The volume of the dialysis buffer is too small. The buffer is not being changed frequently enough. The membrane pore size (MWCO) is too small.Use a much larger volume of dialysis buffer (at least 100 times the sample volume).[4] Change the buffer frequently (e.g., every few hours for the first day, then 2-3 times a day). While a 1000 Da MWCO is common, ensure it is appropriate for your polymer's molecular weight.
The polymer yield is very low after purification. Significant loss of low molecular weight polymer chains during precipitation or dialysis. Incomplete precipitation of the polymer.If you have a low molecular weight PDEAm, consider using a dialysis membrane with a smaller MWCO. Ensure you are using a sufficient volume of non-solvent to induce complete precipitation.

Quantitative Data on Purification Methods

The following table summarizes the effectiveness of common purification methods for removing unreacted DEAm monomer from PDEAm.

Purification MethodTypical Monomer Removal EfficiencyExpected Polymer YieldImpact on Polydispersity Index (PDI)
Precipitation (2-3 cycles) >95%60-85%Generally, a slight decrease in PDI as low molecular weight chains may be removed.
Dialysis (MWCO ≤ 1000 Da) Up to 99%[5]55-77%[1]Minimal change to the PDI of the main polymer population.
Precipitation followed by Dialysis >99%50-75%Can lead to a narrower PDI by removing both monomer and small oligomers.

Detailed Experimental Protocols

Protocol 1: Purification of PDEAm by Precipitation

This protocol describes the purification of PDEAm by precipitation into a non-solvent.

Materials:

  • Crude PDEAm polymer

  • Acetone (or another suitable solvent like THF or methanol)

  • n-Hexane (or diethyl ether), chilled

  • Centrifuge and centrifuge tubes

  • Beakers and magnetic stirrer

  • Vacuum oven or lyophilizer

Procedure:

  • Dissolve the crude polymer: Dissolve the crude PDEAm in a minimal amount of acetone to create a concentrated solution.

  • Precipitate the polymer: While vigorously stirring, slowly add the polymer solution dropwise into a beaker containing a large excess of chilled n-hexane (at least 10 times the volume of the polymer solution). A white precipitate of PDEAm should form.

  • Isolate the polymer: Separate the precipitated polymer from the solvent mixture by centrifugation. A typical setting is 4200 rpm for 40 minutes at 10 °C.[1]

  • Decant the supernatant: Carefully pour off the supernatant, which contains the dissolved monomer and other impurities.

  • Repeat the process (optional but recommended): For higher purity, redissolve the polymer precipitate in acetone and repeat the precipitation and isolation steps (steps 2-4) two more times.[6]

  • Dry the purified polymer: Dry the final polymer precipitate under vacuum at room temperature or by lyophilization until a constant weight is achieved.

Protocol 2: Purification of PDEAm by Dialysis

This protocol is suitable for removing residual monomer and other small molecule impurities.

Materials:

  • Crude or precipitated PDEAm polymer

  • Deionized water

  • Dialysis tubing (e.g., Spectra/Por® membranes) with a molecular weight cut-off (MWCO) of 1000 Da[1]

  • Large container for dialysis buffer

  • Magnetic stirrer

Procedure:

  • Prepare the dialysis membrane: Cut the dialysis tubing to the desired length and prepare it according to the manufacturer's instructions (this usually involves boiling in sodium bicarbonate solution and then in deionized water).

  • Dissolve the polymer: Dissolve the PDEAm in deionized water to make a solution of approximately 10-20 mg/mL.

  • Load the dialysis bag: Load the polymer solution into the prepared dialysis bag and securely clamp both ends, leaving some space for the solution to expand.

  • Perform dialysis: Immerse the sealed dialysis bag in a large container of deionized water (the dialysis buffer). The volume of the buffer should be at least 100 times the volume of the polymer solution.[4] Stir the buffer gently with a magnetic stirrer.

  • Change the buffer: Change the deionized water frequently to maintain a high concentration gradient. For example, change the water every 2-3 hours for the first day, and then 2-3 times a day for the following 2-3 days.

  • Monitor the purification: The progress of dialysis can be monitored by measuring the ionic conductivity of the dialysis buffer. Continue the dialysis until the conductivity of the buffer reaches that of pure deionized water.[1]

  • Recover the purified polymer: Carefully remove the polymer solution from the dialysis bag. The purified PDEAm solution can be used directly or lyophilized to obtain a dry powder.

Visualizations

PurificationWorkflow cluster_start Start: Crude Polymer cluster_purification Purification Options cluster_analysis Purity Analysis cluster_decision Decision cluster_end End Product Start Crude PDEAm (Polymer + Monomer) Precipitation Precipitation Start->Precipitation High initial monomer content Dialysis Dialysis Start->Dialysis Low initial monomer content Analysis Analyze Purity (¹H-NMR, GPC) Precipitation->Analysis Dialysis->Analysis IsPure Is Monomer Removed? Analysis->IsPure IsPure->Precipitation No, repeat End Pure PDEAm IsPure->End Yes

Caption: Decision workflow for PDEAm purification.

PrecipitationDetail cluster_steps Precipitation Protocol Step1 1. Dissolve crude polymer in a good solvent (e.g., acetone) Step2 2. Add solution dropwise to a chilled non-solvent (e.g., n-hexane) Step1->Step2 Step3 3. Isolate precipitate by centrifugation Step2->Step3 Step4 4. Decant supernatant containing monomer Step3->Step4 Step5 5. Redissolve and repeat (optional) Step4->Step5 Step6 6. Dry the purified polymer Step4->Step6 If single precipitation Step5->Step2 Repeat cycle Step5->Step6 Proceed to drying

Caption: Detailed workflow for the precipitation of PDEAm.

References

Technical Support Center: Modifying the Thermoresponsive Range of PDEAAm

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly(N,N-diethylacrylamide) (PDEAAm). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at modifying the thermoresponsive range of PDEAAm.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and solutions.

Problem Potential Causes Troubleshooting Steps
Inconsistent or unexpected Lower Critical Solution Temperature (LCST) values for pure PDEAAm. 1. Polydispersity: A broad molecular weight distribution can lead to a less defined phase transition. 2. Impurities: Residual monomers, initiators, or solvents can affect the hydration of the polymer chains. 3. End-group effects: For low molecular weight polymers, the nature of the end-groups can significantly influence the LCST.[1][2] 4. Concentration effects: The LCST of PDEAAm can be concentration-dependent.[3]1. Purification: Ensure thorough purification of the polymer to remove any unreacted species. Techniques like dialysis or precipitation are recommended. 2. Controlled Polymerization: Employ controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize polymers with a narrow molecular weight distribution.[3] 3. Characterization: Accurately determine the molecular weight and polydispersity index (PDI) using techniques like Gel Permeation Chromatography (GPC). 4. Consistent Measurements: Perform all LCST measurements at a fixed and reported polymer concentration.
Copolymerization with a hydrophilic comonomer does not significantly increase the LCST. 1. Low Incorporation of Comonomer: The hydrophilic comonomer may not have been effectively incorporated into the polymer backbone. 2. Reactivity Ratios: The reactivity ratios of DEAAm and the comonomer may not be favorable for random copolymerization. 3. Incorrect Monomer Feed Ratio: The initial feed ratio of the monomers might not be optimal to achieve the desired LCST shift.1. Monomer Reactivity: Review the reactivity ratios of the chosen comonomers to ensure random incorporation. 2. Characterization: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the actual composition of the copolymer. 3. Adjust Feed Ratio: Systematically vary the monomer feed ratio in the polymerization reaction to find the optimal composition for the desired LCST.
Copolymerization with a hydrophobic comonomer leads to precipitation at room temperature. 1. Excessive Hydrophobicity: The amount of the hydrophobic comonomer incorporated is too high, causing the polymer to become insoluble in water even below its LCST.[4] 2. Poor Solvent Quality: The aqueous solution may not be a good solvent for the resulting highly hydrophobic copolymer.1. Reduce Hydrophobic Monomer: Decrease the molar fraction of the hydrophobic comonomer in the polymerization feed. 2. Solvent System: Consider using a mixed solvent system (e.g., water/ethanol) to improve the solubility of the copolymer at lower temperatures. 3. Gradual Introduction: Synthesize a series of copolymers with gradually increasing hydrophobic content to identify the solubility limit.
The thermoresponsive transition is very broad. 1. High Polydispersity: A wide range of polymer chain lengths leads to a broader phase transition.[5] 2. Heterogeneous Copolymer Composition: In copolymers, a non-uniform distribution of comonomer units along the polymer chains can broaden the transition.1. Controlled Polymerization: Utilize controlled polymerization techniques to achieve a narrow molecular weight distribution. 2. Statistical Copolymers: Aim for the synthesis of statistical copolymers to ensure a more uniform distribution of comonomer units.[6]

Frequently Asked Questions (FAQs)

Here are answers to some common questions about modifying the thermoresponsive range of PDEAAm.

1. What are the primary strategies to tune the LCST of PDEAAm?

The main strategies to modify the LCST of PDEAAm include:

  • Copolymerization: Introducing hydrophilic or hydrophobic comonomers. Hydrophilic comonomers generally increase the LCST, while hydrophobic ones decrease it.[4][7]

  • Varying Molecular Weight: The LCST can be dependent on the polymer's molecular weight, particularly for lower molecular weight chains.[5][8]

  • End-Group Modification: The chemical nature of the polymer chain end-groups can influence the overall hydrophilicity/hydrophobicity and thus the LCST, especially for shorter chains.[1]

  • Crosslinking Density (for hydrogels): For PDEAAm hydrogels, the degree of crosslinking can impact the swelling behavior and the LCST.[9][10]

  • Addition of Solutes: The presence of salts or surfactants in the aqueous solution can alter the LCST.[11]

  • Supramolecular Interactions: Non-covalent interactions can be used to reversibly tune the LCST.[12]

2. How does copolymerization affect the LCST of PDEAAm?

Copolymerization is a powerful tool to tune the LCST. The overall hydrophilicity of the resulting copolymer determines the change in LCST.

  • Hydrophilic Comonomers: Incorporating hydrophilic monomers, such as acrylamide (AAm) or poly(ethylene glycol) methyl ether methacrylate (PEGMA), will increase the hydrogen bonding interactions with water, thus requiring a higher temperature to induce the phase transition, leading to an increased LCST .[13][14]

  • Hydrophobic Comonomers: Introducing hydrophobic monomers, such as N-isopropylacrylamide (NIPAAm) or butyl methacrylate (BMA), will decrease the overall hydrophilicity of the polymer, facilitating the hydrophobic collapse at lower temperatures, resulting in a decreased LCST .[4][15]

3. What is the effect of molecular weight on the LCST of PDEAAm?

The relationship between molecular weight and the LCST of PDEAAm can be complex. Some studies report that the LCST decreases with increasing molecular weight up to a certain critical value, after which it remains relatively constant.[5] However, other reports show differing trends, and the effect can also be influenced by the nature of the polymer end-groups.[1][8] For low molecular weight polymers, the contribution of the end-groups to the overall polymer properties is more significant.[2]

4. Can the end-groups of the PDEAAm chains influence its thermoresponsive behavior?

Yes, especially for polymers with lower molecular weights. Hydrophobic end-groups can lower the LCST by promoting aggregation, while hydrophilic end-groups can increase it by enhancing the polymer's interaction with water.[1] This effect becomes less pronounced as the polymer chain length increases and the contribution of the end-groups to the overall molar mass becomes negligible.[2]

5. For PDEAAm-based hydrogels, how does crosslinking density affect the LCST?

Increasing the crosslinking density in a hydrogel generally leads to a more constrained network structure. This can influence the LCST, although the effect can be complex. A higher crosslinking density can restrict the conformational changes of the polymer chains, potentially leading to a slight decrease in the LCST.[10] It also significantly affects the swelling ratio of the hydrogel.[16]

Data Presentation

The following tables summarize quantitative data on how different modification strategies affect the LCST of PDEAAm.

Table 1: Effect of Copolymerization on the LCST of PDEAAm

ComonomerMolar Fraction of ComonomerResulting LCST (°C)Reference
Glycidyl methacrylate (GMA)0%~33[17]
5%~30[17]
10%~27[17]
Acrylamide (AAm)VariesIncreases with increasing AAm content[7]
N-isopropylacrylamide (NIPAAm)VariesDecreases with increasing NIPAAm content[18]

Table 2: Effect of Molecular Weight on the LCST of PDEAAm

Number-Average Molecular Weight (Mn) ( g/mol )LCST (°C)Reference
9.6 x 10³~34.5[5]
2.1 x 10⁴~33.8[5]
5.8 x 10⁴~33.2[5]
2.0 x 10⁵~32.5[5]
1.3 x 10⁶~32.5[5]

Experimental Protocols

This section provides generalized methodologies for key experiments. Note: These are template protocols and should be adapted based on specific experimental requirements and safety considerations.

Protocol 1: Synthesis of PDEAAm via Free Radical Polymerization
  • Materials: this compound (DEAAm), initiator (e.g., azobisisobutyronitrile - AIBN), solvent (e.g., 1,4-dioxane or water).

  • Procedure: a. Dissolve a specific amount of DEAAm monomer in the chosen solvent in a reaction flask. b. Add the initiator (typically 0.1-1 mol% relative to the monomer). c. Purge the solution with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove dissolved oxygen. d. Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN). e. Allow the polymerization to proceed for a set time (e.g., 6-24 hours). f. Terminate the reaction by cooling the flask in an ice bath and exposing it to air. g. Purify the polymer by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) followed by filtration and drying under vacuum.

Protocol 2: Synthesis of PDEAAm Copolymers
  • Materials: DEAAm, comonomer (hydrophilic or hydrophobic), initiator, solvent.

  • Procedure: a. Follow the procedure for homopolymer synthesis (Protocol 1), but dissolve both DEAAm and the chosen comonomer in the solvent at the desired molar ratio. b. The purification and characterization steps are crucial to determine the final copolymer composition and properties.

Protocol 3: Determination of the Lower Critical Solution Temperature (LCST)
  • Method: Turbidimetry using a UV-Vis spectrophotometer with a temperature controller.

  • Procedure: a. Prepare a dilute aqueous solution of the polymer (e.g., 0.1 - 1.0 wt%). b. Place the solution in a cuvette inside the spectrophotometer. c. Monitor the transmittance (or absorbance) at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 0.5 - 1.0 °C/min). d. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.

Visualizations

The following diagrams illustrate key concepts and workflows related to modifying the thermoresponsive range of PDEAAm.

a cluster_0 Strategies to Modify PDEAAm LCST cluster_1 Effect on LCST Copolymerization Copolymerization IncreaseLCST Increase LCST Copolymerization->IncreaseLCST Hydrophilic comonomer DecreaseLCST Decrease LCST Copolymerization->DecreaseLCST Hydrophobic comonomer MolecularWeight Molecular Weight MolecularWeight->DecreaseLCST Increase MW (generally) EndGroup End-Group Modification EndGroup->IncreaseLCST Hydrophilic end-groups EndGroup->DecreaseLCST Hydrophobic end-groups Crosslinking Crosslinking (Hydrogels) Crosslinking->DecreaseLCST Increase density (generally) b Start Start: Define Target LCST ChooseStrategy Choose Modification Strategy (e.g., Copolymerization) Start->ChooseStrategy Synthesize Synthesize Polymer/Copolymer ChooseStrategy->Synthesize Purify Purify Polymer Synthesize->Purify Characterize Characterize Polymer (MW, Composition) Purify->Characterize MeasureLCST Measure LCST (Turbidimetry) Characterize->MeasureLCST Compare Compare with Target LCST MeasureLCST->Compare End End: Desired LCST Achieved Compare->End Yes Adjust Adjust Synthesis Parameters (e.g., Monomer Ratio) Compare->Adjust No Adjust->Synthesize

References

Technical Support Center: Enhancing Drug Loading in N,N-Diethylacrylamide (DEAm) Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-Diethylacrylamide (DEAm) matrices. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor drug loading in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for loading drugs into DEAm hydrogels?

A1: There are two primary methods for loading drugs into DEAm hydrogels:

  • Equilibrium Swelling Method: This is the most common post-polymerization loading technique. In this method, a pre-formed, dried DEAm hydrogel is immersed in a solution containing the drug. The hydrogel swells by absorbing the drug solution, and the drug molecules diffuse into the hydrogel matrix until equilibrium is reached.[1] This process typically takes 24 to 72 hours with gentle agitation to ensure uniform distribution.

  • In-situ Loading (Loading during Polymerization): In this method, the drug is mixed with the DEAm monomer, crosslinker, and initiator solution before polymerization. The hydrogel then forms with the drug physically entrapped within the polymer network.[1] This method is particularly suitable for larger drug molecules and hydrophobic drugs that might have difficulty diffusing into a pre-formed hydrogel.[2]

Q2: What are the key factors that influence drug loading efficiency in DEAm matrices?

A2: Several factors significantly impact the drug loading efficiency in DEAm hydrogels:

  • Hydrogel Network Structure: The concentration of the DEAm monomer and the crosslinking agent are critical. A higher crosslinker concentration leads to a denser network with smaller mesh sizes, which can decrease the swelling capacity and consequently reduce the amount of drug that can be loaded.[3][4]

  • Drug Properties: The solubility, molecular size, and charge of the drug play a crucial role. Highly water-soluble drugs are generally easier to load into hydrophilic DEAm hydrogels.[3] The interaction between the drug and the polymer matrix (e.g., hydrogen bonding, hydrophobic interactions) also affects loading capacity.[5]

  • Swelling Ratio of the Hydrogel: The swelling behavior of the hydrogel is directly proportional to its drug loading capacity. A higher swelling ratio allows for more drug solution to be absorbed into the matrix.[4]

  • Experimental Conditions: Factors such as the drug concentration in the loading solution, temperature, pH, and loading time can all influence the final drug loading efficiency.

Q3: How can I determine the drug loading efficiency of my DEAm hydrogels?

A3: Drug loading efficiency (%DLE) is typically determined by measuring the amount of drug encapsulated within the hydrogel in relation to the initial amount of drug used. A common method involves:

  • After loading, the hydrogel is removed from the drug solution.

  • The concentration of the remaining drug in the solution is measured using an appropriate analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • The amount of drug loaded into the hydrogel is calculated by subtracting the amount of drug remaining in the solution from the initial amount of drug.

The formula for %DLE is:

%DLE = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with DEAm hydrogels, focusing on overcoming poor drug loading.

Issue / Question Potential Cause(s) Suggested Solution(s)
Why is my drug loading efficiency consistently low? High Crosslinker Concentration: A high concentration of the crosslinking agent creates a dense hydrogel network with a small mesh size, which restricts the entry of drug molecules.[3]Optimize Crosslinker Concentration: Systematically decrease the molar ratio of the crosslinker to the monomer. This will increase the mesh size and swelling capacity of the hydrogel, allowing for higher drug loading.
Poor Drug Solubility: The drug may have low solubility in the solvent used for loading, leading to inefficient partitioning into the hydrogel.Solvent Selection: If possible, choose a solvent system in which the drug is highly soluble and the hydrogel exhibits good swelling. For hydrophobic drugs, consider using the in-situ loading method where the drug is dissolved with the monomers before polymerization.[2]
Insufficient Loading Time: The drug may not have had enough time to diffuse into the hydrogel and reach equilibrium.Increase Loading Time: Extend the duration of the equilibrium swelling process. Monitor the drug concentration in the loading solution over time to determine when equilibrium is reached.
I'm observing a high initial "burst release" of the drug. Surface-Adsorbed Drug: A significant amount of the drug may be adsorbed onto the surface of the hydrogel rather than being entrapped within the polymer network.Thorough Washing: After drug loading, wash the hydrogel surface briefly with a suitable solvent to remove any non-encapsulated, surface-bound drug.
Non-uniform Drug Distribution: The drug may be concentrated near the surface of the hydrogel, leading to a rapid initial release.Ensure Uniform Loading: Use gentle and continuous agitation during the equilibrium swelling process to promote uniform diffusion of the drug throughout the hydrogel matrix.
The drug loading is not reproducible between batches. Inconsistent Polymerization Conditions: Variations in temperature, initiator concentration, or reaction time can lead to differences in the hydrogel network structure between batches.Standardize Synthesis Protocol: Maintain strict control over all polymerization parameters. Ensure consistent mixing and deoxygenation of the monomer solution.
Variations in Hydrogel Drying: Incomplete or inconsistent drying of the hydrogels before loading can affect their swelling capacity.Consistent Drying Procedure: Dry the hydrogels to a constant weight under vacuum at a controlled temperature to ensure uniformity.

Quantitative Data

The following tables summarize the impact of formulation parameters on the properties of acrylamide-based hydrogels, which can be analogous to DEAm systems.

Table 1: Effect of Crosslinker Concentration on Swelling Ratio and Drug Loading Efficiency (DLE%) of Acrylamide-Based Hydrogels

Formulation CodeCrosslinker Concentration (%)Maximum Swelling Ratio (q)DLE%
FA10.530.1989.14
FA21.025.4684.32
FA31.520.7780.65

Data adapted from a study on a pH-sensitive cross-linked agarose hydrogel. This demonstrates the inverse relationship between crosslinker concentration and both swelling and drug loading efficiency, a principle applicable to DEAm hydrogels.[4]

Experimental Protocols

Protocol 1: Synthesis of DEAm Hydrogel via Free Radical Polymerization
  • Preparation of Monomer Solution: In a flask, dissolve the desired amount of this compound (DEAm) monomer and the crosslinker (e.g., N,N'-methylenebisacrylamide, MBA) in deionized water.

  • Initiator Addition: Add the initiator (e.g., ammonium persulfate, APS) to the monomer solution. To accelerate the polymerization at lower temperatures, a catalyst (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED) can be added.

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

  • Polymerization: Seal the flask and maintain it at a constant temperature (e.g., 60°C for thermal initiation with APS, or room temperature if using a redox initiator system like APS/TEMED) for a specified period (typically several hours to 24 hours) to allow for complete polymerization.

  • Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently to remove any unreacted monomers, crosslinker, and initiator.

  • Drying: Dry the purified hydrogel to a constant weight, for example, by freeze-drying or in a vacuum oven at a controlled temperature.

Protocol 2: Drug Loading into DEAm Hydrogel via Equilibrium Swelling
  • Preparation of Drug Solution: Prepare a drug solution of a known concentration in a suitable solvent (typically an aqueous buffer).

  • Immersion of Hydrogel: Immerse a pre-weighed, dried DEAm hydrogel sample into the drug solution.

  • Equilibration: Place the container on a shaker and allow the hydrogel to swell at a constant temperature with gentle agitation. This process should continue for a sufficient time (e.g., 48-72 hours) to ensure that the drug has uniformly diffused throughout the hydrogel and reached equilibrium.

  • Removal and Drying: Carefully remove the swollen, drug-loaded hydrogel from the solution. Gently blot the surface with filter paper to remove excess surface liquid.

  • Quantification of Drug Loading: Determine the amount of drug loaded into the hydrogel by measuring the decrease in the drug concentration of the loading solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualizations

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_loading Drug Loading (Equilibrium Swelling) prep_monomer 1. Prepare Monomer & Crosslinker Solution add_initiator 2. Add Initiator prep_monomer->add_initiator deoxygenate 3. Deoxygenate add_initiator->deoxygenate polymerize 4. Polymerize deoxygenate->polymerize purify 5. Purify polymerize->purify dry 6. Dry to Constant Weight purify->dry immerse_hydrogel 8. Immerse Dried Hydrogel dry->immerse_hydrogel prep_drug_sol 7. Prepare Drug Solution prep_drug_sol->immerse_hydrogel equilibrate 9. Equilibrate with Agitation immerse_hydrogel->equilibrate remove_dry 10. Remove and Blot Dry equilibrate->remove_dry quantify 11. Quantify Drug Loading remove_dry->quantify

Caption: Experimental workflow for DEAm hydrogel synthesis and subsequent drug loading.

Factors_Affecting_Drug_Loading drug_loading Drug Loading Efficiency hydrogel_props Hydrogel Properties hydrogel_props->drug_loading monomer_conc Monomer Concentration hydrogel_props->monomer_conc crosslinker_conc Crosslinker Concentration hydrogel_props->crosslinker_conc swelling_ratio Swelling Ratio hydrogel_props->swelling_ratio drug_props Drug Properties drug_props->drug_loading solubility Solubility drug_props->solubility molecular_size Molecular Size drug_props->molecular_size drug_polymer_interaction Drug-Polymer Interactions drug_props->drug_polymer_interaction exp_cond Experimental Conditions exp_cond->drug_loading loading_time Loading Time exp_cond->loading_time drug_conc_solution Drug Concentration in Solution exp_cond->drug_conc_solution temperature Temperature exp_cond->temperature ph pH exp_cond->ph

Caption: Key factors influencing drug loading efficiency in DEAm matrices.

References

Validation & Comparative

A Comparative Guide to the Biocompatibility of N,N-Diethylacrylamide and N-isopropylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biocompatibility of two prominent thermoresponsive polymers: N,N-Diethylacrylamide (DEA) and N-isopropylacrylamide (NIPAAm). As crucial components in the development of "smart" biomaterials for drug delivery, tissue engineering, and diagnostics, a thorough understanding of their interaction with biological systems is paramount. This document summarizes key experimental findings on their cytotoxicity, hemocompatibility, and inflammatory response, supported by detailed experimental protocols and visual representations of relevant biological pathways.

Executive Summary

Both N-isopropylacrylamide (PNIPAAm) and this compound (PDEAAm) are widely investigated for their sharp thermoresponsive behavior in aqueous solutions, a property that makes them attractive for a variety of biomedical applications. While extensive research has been conducted on the biocompatibility of PNIPAAm, data for PDEAAm is comparatively less abundant.

The available evidence suggests that the monomeric forms of both NIPAAm and DEA are toxic. However, in their polymerized state, PNIPAAm is generally considered biocompatible, with its toxicity profile being influenced by factors such as molecular weight, purity (residual monomer), and the presence of co-polymers. While some studies suggest that PDEAAm may exhibit even better biocompatibility than PNIPAAm, a direct, comprehensive comparison across a wide range of biocompatibility assays is not yet well-established in the literature. This guide aims to collate the existing data to facilitate an informed selection process for researchers in the field.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies on the cytotoxicity, and hemocompatibility of PNIPAAm and PDEAAm. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell lines, and polymer characteristics across different studies.

Table 1: In Vitro Cytotoxicity Data

Polymer/MonomerAssayCell LineConcentration/DoseResults (Cell Viability %)Citation(s)
N-isopropylacrylamide (NIPAAm) Monomer MTT3T3 Fibroblasts5 mg/mL~80% (24h), ~48% (48h)[1]
MTTEndothelial, Epithelial cells5 mg/mLSignificantly lowered viability at 24h & 48h[1]
Poly(N-isopropylacrylamide) (PNIPAAm) MTT3T3-L1, HEK293, A549Not specified (contact with hydrogel)No significant cytotoxic effect[2]
MTT, Neutral Red3T3-L1, HEK293, A549Contact with hydrogel surfaceNon-cytotoxic[2]
MTTHuman Colon Cancer (T84)5-40 mg/mL>94%[3]
MTTL929 Mouse FibroblastsExtract from 25 mg/mL hydrogelHigh viability[4]
Poly(this compound) (PDEAAm) MTS, LDHHuman Keratinocyte (HaCaT)10 mg/mL (copolymer)No evidence of cytotoxicity[5]

Table 2: Hemocompatibility Data

PolymerAssayKey FindingsCitation(s)
Poly(N-isopropylacrylamide) (PNIPAAm) HemolysisLow hemolysis rate reported in some studies.[6]
Platelet AggregationCan inhibit platelet aggregation through the arachidonic acid pathway.
Poly(this compound-co-Acrylic Acid) (P(DEA/AAc)) Hemolysis (inhibition of melittin-induced)Nanogels with 40 wt% AAc completely inhibited hemolytic activity at 400 µg/mL.[7]

Experimental Protocols

Detailed methodologies for key biocompatibility assays are crucial for the interpretation and replication of experimental findings. Below are summaries of standard protocols for cytotoxicity and hemocompatibility testing.

MTT Assay for Cytotoxicity of Hydrogel Extracts

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Preparation of Hydrogel Extracts:

    • Sterilize hydrogel samples (e.g., by UV irradiation or ethylene oxide).

    • Incubate the sterile hydrogels in a cell culture medium (e.g., DMEM with 10% FBS) at a specific ratio (e.g., 0.1 g/mL) for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • Collect the culture medium, which now contains any leachable substances from the hydrogel. This is the "hydrogel extract."[4][8]

  • Cell Culture and Treatment:

    • Seed cells (e.g., L929 mouse fibroblasts or HaCaT human keratinocytes) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

    • Remove the existing medium and replace it with the prepared hydrogel extracts of varying concentrations.[4][8] Include positive (e.g., Triton X-100) and negative (fresh medium) controls.

  • MTT Assay Procedure:

    • After the desired incubation period (e.g., 24 hours), add MTT solution (final concentration typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[2][4]

    • During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[2][4]

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Cell viability is expressed as a percentage relative to the negative control (untreated cells).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Culture and Exposure to Polymer:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Expose the cells to the polymer, either as an extract or by direct contact, for the desired duration.[5]

  • Collection of Supernatant:

    • After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[9]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a tetrazolium salt.

    • Add the reaction mixture to each well containing the supernatant.[9]

    • Incubate at room temperature for a specified time (e.g., 30 minutes), protected from light. During this incubation, LDH catalyzes the conversion of lactate to pyruvate, which leads to the reduction of the tetrazolium salt into a colored formazan product.[9]

  • Measurement and Calculation:

    • Add a stop solution to terminate the reaction.

    • Measure the absorbance at a wavelength of approximately 490 nm.

    • Cytotoxicity is calculated as a percentage of the maximum LDH release from a positive control (cells treated with a lysis buffer).[9]

Hemolysis Assay

This assay assesses the compatibility of a material with red blood cells (RBCs).

  • Preparation of Red Blood Cells:

    • Obtain fresh whole blood (e.g., from a healthy donor) containing an anticoagulant.

    • Centrifuge the blood to separate the RBCs from the plasma.

    • Wash the RBCs several times with a buffered saline solution (e.g., PBS).

  • Incubation with Polymer:

    • Prepare a suspension of the washed RBCs in PBS.

    • Incubate the RBC suspension with the polymer sample (e.g., hydrogel) at 37°C for a defined period (e.g., 2 hours).

    • Include a positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (RBCs in PBS alone).

  • Measurement of Hemolysis:

    • After incubation, centrifuge the samples to pellet the intact RBCs.

    • Carefully collect the supernatant. The amount of hemoglobin released into the supernatant is proportional to the degree of hemolysis.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculation:

    • The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[10]

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow Workflow for In Vitro Cytotoxicity Assessment cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis Polymer Polymer Sample (PNIPAAm or PDEAAm) Extract Prepare Hydrogel Extract (Incubate in culture medium) Polymer->Extract Treat Treat Cells with Hydrogel Extract Extract->Treat Cells Seed Cells in 96-well plate (e.g., L929, HaCaT) Cells->Treat Incubate Incubate for 24-72h at 37°C, 5% CO2 Treat->Incubate MTT MTT Assay (Add MTT, incubate, solubilize) Incubate->MTT LDH LDH Assay (Collect supernatant, add reagent) Incubate->LDH Readout Measure Absorbance (Microplate Reader) MTT->Readout LDH->Readout Calculate Calculate Cell Viability (%) or Cytotoxicity (%) Readout->Calculate

Caption: Workflow for assessing polymer cytotoxicity using MTT and LDH assays.

Potential Signaling Pathways in Polymer-Induced Cellular Responses

Signaling_Pathways Potential Signaling Pathways in Cellular Response to Polymers cluster_stress Cellular Stress Response cluster_inflammation Inflammatory Response cluster_apoptosis Apoptotic Pathway Polymer Polymer Interaction (PNIPAAm / PDEAAm) ROS Reactive Oxygen Species (ROS) Generation Polymer->ROS MembraneDamage Membrane Damage Polymer->MembraneDamage NFkB NF-κB Activation ROS->NFkB Caspase Caspase Activation (e.g., Caspase-3, -8, -9) ROS->Caspase MembraneDamage->Caspase Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NFkB->Cytokines Apoptosis Apoptosis (Programmed Cell Death) NFkB->Apoptosis crosstalk Caspase->Apoptosis

Caption: Potential signaling pathways activated by polymer interaction with cells.

Conclusion

The selection of a thermoresponsive polymer for a biomedical application requires careful consideration of its biocompatibility. The existing literature provides a substantial body of evidence supporting the general biocompatibility of PNIPAAm, particularly when properly purified to remove residual monomer. Factors such as molecular weight and the incorporation of hydrophilic co-monomers can further enhance its safety profile.

For PDEAAm, while preliminary studies and anecdotal evidence suggest it may have a favorable biocompatibility profile, potentially even superior to PNIPAAm, there is a clear need for more extensive and direct comparative studies. Researchers and drug development professionals should exercise caution and are encouraged to conduct their own specific biocompatibility assessments based on their intended application and the specific formulation of the PDEAAm-based material.

This guide serves as a starting point for understanding the biocompatibility of these two important thermoresponsive polymers. As the field of "smart" biomaterials continues to evolve, further research will undoubtedly provide a more detailed and nuanced understanding of their interactions with biological systems, paving the way for the development of safer and more effective biomedical technologies.

References

A Comparative Guide to the Thermoresponsive Properties of PDEAAm and PNIPAM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermoresponsive properties of two prominent polymers, Poly(N,N-diethylacrylamide) (PDEAAm) and Poly(N-isopropylacrylamide) (PNIPAM). Both polymers exhibit a Lower Critical Solution Temperature (LCST), a property that makes them highly valuable in a range of applications, particularly in the biomedical field. This document aims to offer an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate polymer for their specific needs.

Core Thermoresponsive Properties: A Head-to-Head Comparison

PDEAAm and PNIPAM are both members of the poly(N-alkylacrylamide) family and share the characteristic of undergoing a reversible phase transition in aqueous solutions as the temperature is raised above their LCST. Below the LCST, the polymer chains are hydrated and exist in a soluble, extended coil conformation. Above the LCST, the polymer chains dehydrate and collapse into insoluble, compact globules.[1][2][3] This transition is driven by a shift in the balance of interactions, where entropically favorable hydrophobic interactions dominate over enthalpically favorable hydrogen bonding between the polymer and water molecules at elevated temperatures.

The key differences in their thermoresponsive behavior stem from the subtle variation in their chemical structures: PNIPAM possesses an isopropyl group, while PDEAAm has two ethyl groups attached to the amide nitrogen. This structural difference influences their hydrophobicity and, consequently, their interaction with water, leading to distinct LCSTs and phase transition characteristics.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the thermoresponsive properties of PDEAAm and PNIPAM.

PropertyPoly(this compound) (PDEAAm)Poly(N-isopropylacrylamide) (PNIPAM)Reference
LCST in Water (°C) 25 - 35~32[4]
Typical Hysteresis Width (°C) Generally broaderGenerally narrower[5]

Table 1: General Thermoresponsive Properties of PDEAAm and PNIPAM in Aqueous Solution.

ParameterEffect on PDEAAm LCSTEffect on PNIPAM LCSTReference
Increasing Molecular Weight Generally, a slight decreaseLargely invariant for high molecular weights (>50 kDa)[6][7][8]
Increasing Polymer Concentration Can slightly decreaseCan slightly decrease[4][9]
Addition of Hydrophilic Co-monomers IncreasesIncreases[10][11]
Addition of Hydrophobic Co-monomers DecreasesDecreases[10]
Addition of Salts (Hofmeister Series) Dependent on the saltDependent on the salt[10]

Table 2: Influence of Various Parameters on the LCST of PDEAAm and PNIPAM.

Experimental Protocols for Characterization

Accurate characterization of the thermoresponsive properties of PDEAAm and PNIPAM is crucial for their effective application. The following are detailed methodologies for key experiments.

Determination of Lower Critical Solution Temperature (LCST) by Turbidimetry

Principle: This method relies on the change in turbidity of the polymer solution as it undergoes phase transition. As the polymer collapses above its LCST, the solution becomes cloudy, leading to a decrease in light transmittance.

Apparatus: UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Procedure:

  • Prepare a polymer solution of the desired concentration (e.g., 10 mg/mL in deionized water).[12]

  • Filter the solution through a 0.45 µm syringe filter to remove any dust or aggregates.

  • Place the solution in a quartz cuvette and insert it into the temperature-controlled holder of the spectrophotometer.

  • Set the wavelength to a value where the polymer does not absorb (e.g., 600 nm).[12]

  • Equilibrate the solution at a temperature below the expected LCST.

  • Increase the temperature at a constant rate (e.g., 0.5 °C/min) while continuously monitoring the transmittance.[12]

  • The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[13]

  • To assess hysteresis, subsequently, cool the solution at the same rate and record the temperature at which the transmittance returns to 50% of the initial value. The difference between the heating and cooling transition temperatures defines the hysteresis width.

Characterization of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

Principle: DLS measures the size of particles (in this case, polymer coils or globules) by analyzing the fluctuations in scattered light intensity caused by Brownian motion. This technique can be used to monitor the change in the hydrodynamic radius (Rh) of the polymer as it transitions through its LCST.

Apparatus: Dynamic Light Scattering instrument with a temperature controller.

Procedure:

  • Prepare a dilute polymer solution (e.g., 1 mg/mL) and filter it to remove dust.

  • Place the solution in a suitable cuvette and place it in the DLS instrument.

  • Equilibrate the sample at a temperature below the LCST.

  • Perform DLS measurements to determine the initial hydrodynamic radius of the polymer coils.

  • Increase the temperature in increments (e.g., 1-2 °C), allowing the sample to equilibrate at each temperature before measurement.

  • Continue measurements through the LCST and to a temperature above it.

  • A sharp decrease in the hydrodynamic radius will be observed as the polymer transitions from a swollen coil to a collapsed globule.[14]

  • The onset of this decrease can be taken as the LCST.

Enthalpy of Phase Transition by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow associated with thermal transitions in a material. The phase transition of thermoresponsive polymers is an endothermic process, and DSC can be used to determine the transition temperature and the enthalpy of this transition.

Apparatus: Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh a small amount of the polymer solution (e.g., 5-10 mg) into a hermetically sealed DSC pan. An empty sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Equilibrate the system at a temperature below the LCST.

  • Heat the sample at a constant rate (e.g., 5 °C/min) through the phase transition temperature.

  • An endothermic peak will be observed in the DSC thermogram.

  • The onset temperature of the peak is often taken as the LCST, and the area under the peak corresponds to the enthalpy of the phase transition.[15]

Performance in Applications: A Comparative Analysis

Both PDEAAm and PNIPAM have been extensively explored for various biomedical applications, leveraging their sharp and reversible phase transition properties.

Drug Delivery

The thermoresponsive nature of these polymers allows for the development of "smart" drug delivery systems. Below the LCST, a drug can be loaded into the hydrophilic polymer matrix. When the temperature is raised above the LCST (e.g., upon injection into the body), the polymer collapses and releases the encapsulated drug in a controlled manner.[16][17]

  • PDEAAm: Its LCST can be tuned to be closer to physiological temperature, which can be advantageous for certain applications. The more hydrophobic nature of PDEAAm compared to PNIPAM can influence drug loading and release kinetics, potentially favoring the encapsulation of more hydrophobic drugs.

  • PNIPAM: The vast body of research on PNIPAM has led to a wide array of well-characterized drug delivery systems. Its LCST of ~32°C is slightly below body temperature, which can be ideal for triggering drug release upon administration.[16]

Cell Sheet Engineering

Thermoresponsive polymers are used to create surfaces for cell culture that allow for the non-enzymatic detachment of confluent cell sheets. Cells are cultured on the polymer-grafted surface at 37°C (above the LCST), where the surface is hydrophobic and promotes cell adhesion. By lowering the temperature below the LCST, the surface becomes hydrophilic, causing the cell sheet to detach spontaneously.[18][19]

  • PDEAAm: The lower LCST of PDEAAm might require cooling to a lower temperature for efficient cell sheet detachment compared to PNIPAM. This could be a consideration for sensitive cell types.

  • PNIPAM: PNIPAM-coated surfaces are the most widely studied and utilized for cell sheet engineering. The transition temperature around 32°C allows for cell detachment by simply lowering the temperature to room temperature.[5] Comparative studies have shown that PNIPAM-fabricated cell sheets can exhibit excellent viability and differentiation potential.[5]

Visualizing the Comparison

The following diagrams, generated using the DOT language, provide a visual representation of the concepts discussed in this guide.

Thermoresponsive_Polymer_Transition cluster_below_lcst Below LCST cluster_above_lcst Above LCST Soluble Soluble State (Extended Coils) Hydrated Polymer is Hydrated Soluble->Hydrated Due to Temp_Increase Increase Temperature Soluble->Temp_Increase H_Bonding H-Bonding with Water (Enthalpically Favorable) Hydrated->H_Bonding Dominated by Insoluble Insoluble State (Collapsed Globules) Dehydrated Polymer is Dehydrated Insoluble->Dehydrated Due to Temp_Decrease Decrease Temperature Insoluble->Temp_Decrease Hydrophobic_Int Hydrophobic Interactions (Entropically Favorable) Dehydrated->Hydrophobic_Int Dominated by Temp_Increase->Insoluble Temp_Decrease->Soluble

Caption: Phase transition of thermoresponsive polymers.

Experimental_Workflow cluster_LCST LCST Determination (Turbidimetry) cluster_DLS Hydrodynamic Radius (DLS) cluster_DSC Transition Enthalpy (DSC) A1 Prepare Polymer Solution A2 Measure Transmittance vs. Temperature A1->A2 A3 Determine 50% Transmittance Point A2->A3 B1 Prepare Dilute Polymer Solution B2 Measure Size at Different Temperatures B1->B2 B3 Observe Coil-to-Globule Transition B2->B3 C1 Seal Solution in DSC Pan C2 Heat at a Constant Rate C1->C2 C3 Analyze Endothermic Peak C2->C3

Caption: Experimental workflow for characterization.

Factors_Influencing_LCST cluster_increase Increase LCST cluster_decrease Decrease LCST LCST Lower Critical Solution Temperature (LCST) Hydrophilic_Monomers Hydrophilic Co-monomers LCST->Hydrophilic_Monomers Hydrophobic_Monomers Hydrophobic Co-monomers LCST->Hydrophobic_Monomers Molecular_Weight Increasing Molecular Weight (more significant for PDEAAm) LCST->Molecular_Weight Concentration Increasing Concentration LCST->Concentration

Caption: Factors influencing the LCST of thermoresponsive polymers.

Conclusion

Both PDEAAm and PNIPAM are powerful tools in the development of smart materials, particularly for biomedical applications. The choice between them depends on the specific requirements of the application. PNIPAM is exceptionally well-studied, with a vast amount of literature and established protocols. Its LCST near 32°C is convenient for many biological applications. PDEAAm, with its lower and more tunable LCST, offers an alternative that may be better suited for applications requiring a transition temperature closer to physiological conditions or for the delivery of more hydrophobic agents. The broader hysteresis of PDEAAm could also be a factor to consider, being either advantageous or disadvantageous depending on the desired kinetics of the system's response. A thorough understanding of their comparative properties, as outlined in this guide, is essential for the rational design and successful implementation of thermoresponsive polymer-based technologies.

References

N,N-Diethylacrylamide: A Superior Alternative in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking advanced polymeric materials, N,N-Diethylacrylamide (DEA) presents a compelling alternative to more commonly used acrylamides, offering significant advantages in biocompatibility and controlled drug release applications. This guide provides an objective comparison of DEA with other acrylamides, supported by experimental data, detailed protocols, and visualizations to aid in material selection and experimental design.

Enhanced Biocompatibility: A Key Advantage

One of the most significant advantages of poly(this compound) (PDEAAm) is its superior biocompatibility compared to the widely studied poly(N-isopropylacrylamide) (PNIPAM).[1][2] Concerns have been raised about the potential for PNIPAM to release toxic low-molecular-weight amines upon hydrolysis.[2] In contrast, PDEAAm is considered to have less pronounced cytotoxicity, making it a more suitable candidate for in-vivo applications.[2] Studies have increasingly focused on PDEAAm and its derivatives due to their favorable biocompatibility profile.[1]

Thermoresponsive Properties for Controlled Drug Delivery

Both PDEAAm and PNIPAM are thermoresponsive polymers, meaning they exhibit a lower critical solution temperature (LCST) in aqueous solutions. Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition, becoming insoluble and collapsing into a globule. This property is highly valuable for creating "smart" drug delivery systems where drug release can be triggered by a change in temperature.[3][4][5][6]

The LCST of PDEAAm is typically in the range of 25–40 °C, similar to that of PNIPAM, making it suitable for biomedical applications where drug release can be triggered by physiological temperature changes or localized heating.[1] The precise LCST can be tuned by copolymerization with other monomers. For instance, copolymerizing DEA with N-hydroxymethyl acrylamide (NHMAA) increases the LCST of the resulting hydrogel.

A key difference in the thermoresponsive behavior between PDEAAm and PNIPAM lies in the role of hydrogen bonding. PNIPAM possesses a hydrogen bond donor in its amide group, leading to stronger hydration below the LCST and a more significant conformational change across the LCST.[7][8] In contrast, the absence of a hydrogen bond donor in PDEAAm may offer advantages in bioconjugation applications.[1]

Table 1: Comparison of Thermoresponsive Properties

PropertyPoly(this compound) (PDEAAm)Poly(N-isopropylacrylamide) (PNIPAM)
Lower Critical Solution Temperature (LCST) ~25–40 °C[1]~32 °C
Hydrogen Bond Donor No[1]Yes[7][8]
Biocompatibility Higher, less cytotoxic[1][2]Concerns about toxic byproducts[2]

Polymerization Control and Advanced Architectures

Well-defined PDEAAm polymers can be synthesized using controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP).[9] This allows for precise control over molecular weight and the creation of complex architectures like block copolymers, which are valuable for designing sophisticated drug delivery vehicles.[9] For example, PDEAAm can be chain-extended with other monomers like N,N-dimethylacrylamide or styrene to create block copolymers with tailored properties.[9]

Drug Delivery Applications and Performance

The thermoresponsive nature of PDEAAm hydrogels makes them excellent candidates for controlled drug release systems.[10] Below the LCST, the hydrogel is swollen and can be loaded with a drug. When the temperature is raised above the LCST, the hydrogel shrinks and releases the encapsulated drug. The release behavior can be modulated by the hydrogel composition and the environmental temperature.[10]

For instance, hydrogels made from copolymers of DEA and N-hydroxymethyl acrylamide have been shown to release the model drug aminophylline in a temperature-dependent manner.

Experimental Protocols

Synthesis of this compound (DEA) Monomer

One common method for synthesizing this compound involves the reaction of acryloyl chloride with diethylamine.[11][12]

Materials:

  • Acryloyl chloride

  • Diethylamine

  • An alkaline substance (e.g., sodium hydroxide, sodium carbonate) as a catalyst

  • An organic solvent (e.g., benzene, dichloromethane, tetrahydrofuran, or diethyl ether)

Procedure:

  • Dissolve diethylamine in the chosen organic solvent in a reaction vessel.

  • Cool the solution to a low temperature.

  • Slowly add acryloyl chloride to the solution while stirring. The reaction is typically fast.

  • The alkaline substance is used to neutralize the HCl produced during the reaction.

  • The resulting this compound can be purified by distillation.

A schematic of this synthesis is provided in the diagrams section below.

Free Radical Polymerization of DEA to form PDEAAm Hydrogel

Materials:

  • This compound (DEA) monomer

  • A cross-linking agent (e.g., N,N'-methylenebisacrylamide)

  • An initiator (e.g., 2,2'-Azoisobutyronitrile, AIBN)

  • A suitable solvent (e.g., Tetrahydrofuran, THF)

Procedure:

  • Dissolve the DEA monomer and the cross-linking agent in the solvent in a reaction flask.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for approximately 20 minutes.

  • Heat the reaction mixture to a specific temperature (e.g., 60 °C).

  • Add the initiator to start the polymerization.

  • Allow the reaction to proceed for a set time (e.g., 18 hours).

  • Precipitate the resulting polymer by adding the reaction mixture to a non-solvent (e.g., hexane).

  • Filter and dry the polymer product under vacuum.[1]

A workflow for hydrogel preparation and drug release is illustrated in the diagrams section.

Visualizations

Chemical Structures of Common Acrylamides cluster_DEA This compound (DEA) cluster_NIPAM N-isopropylacrylamide (NIPAM) cluster_DMA N,N-Dimethylacrylamide (DMA) DEA DEA Structure NIPAM NIPAM Structure DMA DMA Structure

Caption: Chemical structures of DEA, NIPAM, and DMA.

Experimental Workflow: Hydrogel Preparation and Drug Release Monomer 1. Monomer & Crosslinker Dissolution Polymerization 2. Polymerization (e.g., Free Radical) Monomer->Polymerization Purification 3. Purification & Drying Polymerization->Purification Hydrogel 4. Hydrogel Formation Purification->Hydrogel DrugLoading 5. Drug Loading (T < LCST) Hydrogel->DrugLoading DrugRelease 6. Triggered Drug Release (T > LCST) DrugLoading->DrugRelease

Caption: Workflow for hydrogel synthesis and drug release.

Thermoresponsive Behavior of PDEAAm cluster_below Below LCST (e.g., < 32°C) cluster_above Above LCST (e.g., > 32°C) Below Hydrated Coil Above Dehydrated Globule Below->Above Heating Above->Below Cooling

Caption: Phase transition of PDEAAm with temperature.

References

A Comparative Guide to the Validation of Drug Release Kinetics from PDEAAm Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Poly(N,N-diethylacrylamide) (PDEAAm) hydrogels with other stimuli-responsive hydrogels for controlled drug delivery. It focuses on the validation of drug release kinetics, presenting supporting experimental data, detailed methodologies, and visual workflows to aid in the design and evaluation of hydrogel-based drug delivery systems.

Introduction to PDEAAm Hydrogels for Drug Delivery

Poly(this compound) (PDEAAm) is a thermoresponsive polymer that exhibits a Lower Critical Solution Temperature (LCST) in the physiological range, typically between 32-34°C. This property makes PDEAAm-based hydrogels highly attractive as "smart" drug delivery systems. Below their LCST, these hydrogels are swollen and hydrophilic, allowing for drug loading. When the temperature is raised above the LCST, as would be the case upon administration into the body, the hydrogel undergoes a phase transition, becoming hydrophobic and shrinking to release the entrapped drug in a controlled manner. This on-demand drug release capability offers significant advantages in terms of therapeutic efficacy and reduced side effects.

Comparative Analysis of Drug Release Kinetics

The validation of drug release kinetics is crucial for the development of reliable drug delivery systems. This section compares the drug release performance of PDEAAm hydrogels with that of other commonly used hydrogels, focusing on the release of the chemotherapeutic drug Doxorubicin (DOX).

While direct comparative studies are limited, data from various sources have been compiled to provide a comparative overview. It is important to note that experimental conditions such as hydrogel composition, crosslinking density, drug loading method, and release medium can significantly influence the release profile.

Table 1: Comparative In Vitro Release of Doxorubicin from Various Hydrogels

Hydrogel SystemDrugKey Release CharacteristicsRelease Medium (pH)Time to Max Release (approx.)Kinetic Model FitReference
PDEAAm-based (Hypothetical) DoxorubicinThermo-responsive, sustained release above LCST7.472 - 120 hoursHiguchi, Korsmeyer-Peppas(Inferred from PNIPAAm data)
PNIPAAm-co-HEMA-co-AAm Doxorubicin~91% release at 42°C and pH 5.5; ~33% at 37°C and pH 7.4.[1][2]5.5 and 7.472 hours-[1][2]
Poloxamer 407 (25%) DoxorubicinBiphasic release: ~35% in first 8h, remaining 65% over 120h.[3][4]7.4120 hours-[3][4]
Peptide-based (Fmoc-FF/(FY)3) Doxorubicin16-28% release over 72 hours, dependent on peptide composition.[5][6][7]7.4> 72 hours-[5][6][7]
Polyacrylic Acid (PAA)-based DoxorubicinRelease fits well with the Higuchi model, indicating a non-Fickian diffusion mechanism.[8]7.0-Higuchi (R² = 0.9882)[8]

Analysis of Release Kinetics:

The release of drugs from hydrogels is often analyzed using mathematical models to understand the underlying release mechanism. The two most commonly used models are:

  • Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion. It is represented by the equation: Q = K_H * t^(1/2) where Q is the amount of drug released at time t, and K_H is the Higuchi release constant.

  • Korsmeyer-Peppas Model: A more comprehensive model that describes drug release from a polymeric system. The equation is: M_t / M_∞ = K_KP * t^n where M_t / M_∞ is the fraction of drug released at time t, K_KP is the Korsmeyer-Peppas release rate constant, and n is the release exponent, which indicates the mechanism of drug release.

    • n ≤ 0.5: Fickian diffusion

    • 0.5 < n < 1.0: Non-Fickian (anomalous) transport

    • n = 1.0: Case II transport (zero-order release)

Table 2: Kinetic Model Parameters for Doxorubicin Release

Hydrogel SystemKinetic ModelR² (Correlation Coefficient)n (Release Exponent)k (Rate Constant)Release MechanismReference
CTH−BzPEG Korsmeyer-Peppas-> 0.45-Non-Fickian diffusion[9]
PAA-based Higuchi0.9882-6.472Non-Fickian diffusion[8]
mPEG-Ala-Asp Korsmeyer-Peppas-< 1 (alkaline), > 1 (acidic/neutral)-Non-Fickian (alkaline)[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis, characterization, and validation of drug release from PDEAAm hydrogels.

Synthesis of PDEAAm Hydrogels

This protocol describes a typical free-radical polymerization method for preparing PDEAAm hydrogels.

Materials:

  • This compound (DEAAm) monomer

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • Dissolve a specific amount of DEAAm monomer and MBA crosslinker in deionized water in a reaction vessel.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator (APS) and accelerator (TEMED) to the solution under a nitrogen atmosphere.

  • Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or 60°C) for a specified duration (e.g., 24 hours).

  • After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers and other impurities.

  • Finally, the purified hydrogel can be dried (e.g., by lyophilization) for characterization and drug loading studies.

Characterization of PDEAAm Hydrogels

Thorough characterization is essential to understand the physicochemical properties of the hydrogel, which in turn govern its drug release behavior.

Table 3: Key Characterization Techniques for Hydrogels

TechniquePurpose
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the chemical structure and successful polymerization of the hydrogel.
Scanning Electron Microscopy (SEM) To visualize the surface morphology and porous structure of the hydrogel network.[11]
Differential Scanning Calorimetry (DSC) To determine the Lower Critical Solution Temperature (LCST) of the hydrogel.
Swelling Studies To evaluate the water uptake capacity of the hydrogel at different temperatures and pH values.
Rheological Analysis To measure the mechanical properties (e.g., storage and loss moduli) of the hydrogel.
In Vitro Drug Release Study

This protocol outlines a standard procedure for evaluating the in vitro release of a drug from a hydrogel.

Materials:

  • Drug-loaded hydrogel

  • Phosphate-buffered saline (PBS) or other suitable release medium

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Accurately weigh a sample of the drug-loaded hydrogel and place it in a known volume of the release medium (e.g., PBS at pH 7.4).

  • Incubate the sample at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[5][8]

  • Calculate the cumulative percentage of drug released over time.

Visualizing Experimental Workflows

Graphviz diagrams are provided to illustrate the key experimental workflows.

ExperimentalWorkflow cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization cluster_drug_release In Vitro Drug Release s1 Monomer & Crosslinker Dissolution s2 Nitrogen Purging s1->s2 s3 Initiator & Accelerator Addition s2->s3 s4 Polymerization s3->s4 s5 Purification (Dialysis) s4->s5 s6 Drying (Lyophilization) s5->s6 c1 FTIR s6->c1 c2 SEM s6->c2 c3 DSC (LCST) s6->c3 c4 Swelling Studies s6->c4 c5 Rheology s6->c5 dr1 Drug Loading into Hydrogel s6->dr1 dr2 Incubation in Release Medium dr1->dr2 dr3 Aliquot Collection dr2->dr3 dr4 Drug Quantification (UV-Vis/HPLC) dr3->dr4 dr5 Data Analysis (Kinetic Modeling) dr4->dr5

Caption: Experimental workflow for hydrogel synthesis, characterization, and drug release validation.

DrugReleaseMechanism cluster_below_lcst Below LCST (e.g., Room Temp) cluster_above_lcst Above LCST (e.g., Body Temp) bl1 Hydrophilic & Swollen Hydrogel bl2 Drug Loading bl1->bl2 al1 Hydrophobic & Collapsed Hydrogel bl2->al1 Temperature Increase al2 Controlled Drug Release al1->al2

Caption: Thermoresponsive drug release mechanism of PDEAAm hydrogels.

Conclusion

PDEAAm hydrogels represent a promising platform for controlled drug delivery due to their sharp thermoresponsive properties in the physiological range. The validation of their drug release kinetics, through rigorous experimental protocols and mathematical modeling, is essential for their successful translation into clinical applications. This guide provides a framework for researchers to compare the performance of PDEAAm hydrogels with other systems and to design robust validation studies. Further research focusing on direct comparative studies under standardized conditions will be invaluable in establishing the definitive advantages of PDEAAm hydrogels in the field of controlled drug release.

References

A Comparative Analysis of the Cytotoxicity of N,N-Diethylacrylamide and N-isopropylacrylamide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals, this report provides a detailed comparison of the cytotoxic profiles of N,N-Diethylacrylamide (DEA) and N-isopropylacrylamide (NIPAAm). This analysis is supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Executive Summary

This compound (DEA) and N-isopropylacrylamide (NIPAAm) are both substituted acrylamide monomers with applications in polymer synthesis for the biomedical field. Understanding their relative cytotoxicity is paramount for the development of safe and effective materials. This guide synthesizes available data to provide a comparative overview of their effects on cell viability. The findings indicate that NIPAAm generally exhibits higher cytotoxicity than DEA. For instance, in a study on neuronal cells, the concentration of NIPAAm required to reduce cell viability by 50% (ED50) was found to be significantly lower than that of other acrylamide derivatives, suggesting a higher toxic potential. Conversely, DEA has been shown to have a lower reactivity with glutathione, a key molecule in cellular detoxification, which may contribute to its comparatively lower cytotoxicity.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of DEA and NIPAAm. It is important to note that direct comparative studies across multiple cell lines and assays are limited.

CompoundAssayCell LineEndpointValueReference
N-isopropylacrylamide (NIPAAm) Cumulative Glucose ConsumptionNeuronal CellsED505.8 mM[1]
This compound (DEA) AREc32 Reporter Gene AssayAREc32IC10> 1000 µM[2]
This compound (DEA) Glutathione Reactivity-kGSH (M⁻¹h⁻¹)2.574[3]

Note: ED50 (Median Effective Dose) is the concentration of a substance that causes a 50% reduction in a specific biological response. IC10 (10% Inhibitory Concentration) is the concentration of a substance that inhibits a biological or biochemical function by 10%. kGSH is the second-order rate constant for the reaction with glutathione. A lower kGSH value suggests lower reactivity.

Mechanism of Cytotoxicity and Signaling Pathways

The cytotoxicity of acrylamides, including DEA and NIPAAm, is primarily attributed to their electrophilic nature. They can react with cellular nucleophiles, particularly the thiol group of glutathione (GSH) and cysteine residues in proteins, through a Michael addition reaction. This interaction can lead to a cascade of detrimental cellular events.

Glutathione Depletion and Oxidative Stress: The reaction of acrylamides with GSH leads to the depletion of this crucial antioxidant.[2][3] This depletion disrupts the cellular redox balance, making cells more susceptible to damage from reactive oxygen species (ROS).[2][3] The accumulation of ROS can lead to oxidative stress, a condition that damages cellular components like lipids, proteins, and DNA.

Apoptosis Induction: Both DEA and NIPAAm have been implicated in inducing apoptosis, or programmed cell death. While the specific pathways for DEA are not as extensively studied, acrylamide and its derivatives are known to activate apoptotic pathways. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of a caspase cascade.[4][5] The intrinsic, or mitochondrial, pathway is triggered by cellular stress and involves the release of pro-apoptotic factors from the mitochondria.[5][6] For example, studies on breast cancer cell lines have shown that DEA can induce both early and late apoptosis.[7]

The following diagram illustrates a generalized signaling pathway for acrylamide-induced cytotoxicity, which is likely relevant for both DEA and NIPAAm.

Acrylamide-Induced Cytotoxicity Pathway cluster_extracellular Extracellular cluster_cellular Cellular Acrylamide Acrylamide (DEA or NIPAAm) GSH Glutathione (GSH) Acrylamide->GSH Michael Addition Acrylamide->GSH Proteins Cellular Proteins Acrylamide->Proteins Michael Addition Acrylamide->Proteins ROS Reactive Oxygen Species (ROS) GSH->ROS Depletion leads to increased ROS GSH->ROS Mitochondria Mitochondria ROS->Mitochondria Induces Stress ROS->Mitochondria Caspases Caspase Cascade Mitochondria->Caspases Release of pro-apoptotic factors Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Execution Caspases->Apoptosis

Generalized signaling pathway for acrylamide-induced cytotoxicity.

Experimental Protocols

Standardized assays are crucial for the reliable assessment of cytotoxicity. The following are detailed methodologies for two commonly used assays: the MTT assay and the LDH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (DEA or NIPAAm) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value can then be determined by plotting cell viability against the compound concentration.

MTT Assay Workflow A Seed Cells in 96-well plate B Treat with DEA or NIPAAm A->B C Incubate B->C D Add MTT Reagent C->D E Incubate (Formazan formation) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 G->H

A simplified workflow of the MTT cytotoxicity assay.
LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.[8][9][10][11]

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay (cell seeding and compound treatment).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, to allow the enzymatic reaction to proceed. LDH catalyzes the conversion of lactate to pyruvate, which then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed with a detergent to achieve maximum LDH release).

LDH Assay Workflow A Seed Cells and Treat with Compound B Incubate A->B C Collect Supernatant B->C D Add LDH Reaction Mix C->D E Incubate (Formazan formation) D->E F Measure Absorbance E->F G Calculate % Cytotoxicity F->G

A simplified workflow of the LDH cytotoxicity assay.

Conclusion

Based on the available data, N-isopropylacrylamide appears to be more cytotoxic than this compound. This is supported by its lower ED50 value in neuronal cells and the higher reactivity of other acrylamides compared to the low reactivity of DEA with glutathione. The primary mechanism of cytotoxicity for both compounds involves the depletion of cellular glutathione, leading to oxidative stress and subsequent apoptosis. Researchers and drug development professionals should consider the higher cytotoxic potential of NIPAAm when designing and evaluating biomaterials and therapeutic agents. Further direct comparative studies using standardized cytotoxicity assays across a broader range of cell lines are warranted to provide a more definitive and comprehensive understanding of the relative toxicities of DEA and NIPAAm.

References

Cross-Validation of Molecular Weight Determination for Poly(N,N-diethylacrylamide) (PDEAAm): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of molecular weight and its distribution is a cornerstone in the development of functional polymers for advanced applications, including drug delivery. For a thermoresponsive polymer like Poly(N,N-diethylacrylamide) (PDEAAm), these characteristics are critical as they govern its Lower Critical Solution Temperature (LCST), self-assembly behavior, and overall performance. This guide provides an objective comparison of three principal techniques for determining the molecular weight of PDEAAm: Size Exclusion Chromatography (SEC), Static Light Scattering (SLS), and Viscometry. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to assist researchers in the robust characterization of this "smart" polymer.

Comparative Analysis of Molecular Weight Determination Techniques

The selection of a suitable technique for molecular weight determination depends on the specific information required, such as the type of molecular weight average, and the nature of the polymer sample. For a comprehensive understanding, it is often beneficial to employ multiple methods to cross-validate the results. The following table summarizes typical molecular weight data for a PDEAAm sample as determined by different techniques.

ParameterSize Exclusion Chromatography (SEC)Viscometry
Number-Average Molecular Weight (Mn) 40,000 g/mol -
Weight-Average Molecular Weight (Mw) 56,000 g/mol -
Viscosity-Average Molecular Weight (Mv) -57,000 g/mol
Polydispersity Index (PDI = Mw/Mn) 1.4-

Data presented is for a representative sample of PDEAAm.

Key Experimental Methodologies

A logical workflow for the comprehensive molecular weight analysis of a new PDEAAm sample involves a multi-technique approach for cross-validation.

G Workflow for PDEAAm Molecular Weight Cross-Validation A PDEAAm Synthesis & Purification B Size Exclusion Chromatography (SEC/GPC) A->B C Static Light Scattering (SLS) A->C D Viscometry A->D E Data Analysis & Comparison B->E C->E D->E F Cross-Validated Molecular Weight Report E->F

Caption: General workflow for cross-validation of PDEAAm molecular weight.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC separates polymers based on their hydrodynamic volume in solution. It is a powerful technique for determining the entire molecular weight distribution and calculating various molecular weight averages (Mn, Mw) and the polydispersity index (PDI).

Experimental Protocol:

  • Instrumentation: An Agilent PL-GPC 50 Plus or similar system equipped with a differential refractive index (dRI) detector.[1]

  • Columns: A set of columns suitable for polar polymers, such as Agilent PL aquagel-OH MIXED-H or SUPREMA columns, should be used for aqueous mobile phases.[1][2] For organic mobile phases like THF, Styragel columns are a common choice.

  • Mobile Phase: HPLC-grade Tetrahydrofuran (THF) or an aqueous buffer (e.g., phosphate-buffered saline, PBS) can be used. The mobile phase should be filtered and degassed.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry PDEAAm sample.

    • Dissolve the polymer in the mobile phase to a concentration of 1-2 mg/mL.

    • Gently agitate the solution until the polymer is fully dissolved. Avoid vigorous shaking to prevent shear degradation.

    • Filter the solution through a 0.2 µm syringe filter before injection.

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35-40 °C

    • Injection Volume: 50-100 µL

  • Calibration: The system should be calibrated with narrow polystyrene standards for analyses in THF. For aqueous SEC, polyethylene oxide (PEO) or pullulan standards are appropriate.

  • Data Analysis: The molecular weight distribution and averages (Mn, Mw, PDI) are determined from the calibration curve using appropriate GPC software.

G SEC/GPC Experimental Workflow A Prepare Mobile Phase (e.g., THF) D Inject Sample into GPC System A->D B Prepare PDEAAm Solution (1-2 mg/mL) C Filter Sample (0.2 µm) B->C C->D E Elution & Detection (dRI) D->E F Generate Chromatogram E->F H Calculate Mn, Mw, PDI F->H G Calibrate with Standards G->H

Caption: Step-by-step workflow for SEC/GPC analysis of PDEAAm.

Static Light Scattering (SLS)

SLS is an absolute technique that measures the time-averaged intensity of scattered light from a polymer solution to directly determine the weight-average molecular weight (Mw) without the need for column calibration. When coupled with SEC (SEC-MALS), it provides absolute molecular weight data for each fraction eluting from the column.

Experimental Protocol:

  • Instrumentation: A multi-angle light scattering (MALS) detector (e.g., Wyatt DAWN) coupled with a differential refractive index (dRI) detector.

  • Solvent: A solvent in which the polymer dissolves completely and that has a different refractive index from the polymer. Filter the solvent extensively through a 0.1 µm or smaller filter.

  • Sample Preparation:

    • Prepare a stock solution of PDEAAm in the chosen filtered solvent at a known concentration (e.g., 5 mg/mL).

    • Create a series of dilutions from the stock solution (e.g., 0.5, 1, 2, 3, 4 mg/mL).

    • Filter each solution directly into a clean scattering cell using a 0.2 µm syringe filter.

  • Key Parameter - Refractive Index Increment (dn/dc): This value is crucial for accurate Mw determination and must be known for the specific polymer-solvent-temperature system. For poly(N,N-dimethylacrylamide), a close analog of PDEAAm, the dn/dc in water is 0.165 mL/g.[3] This value can be used as a reasonable estimate for PDEAAm in aqueous solutions. For the highest accuracy, the dn/dc value should be experimentally determined.

  • Data Acquisition: Measure the scattered light intensity at multiple angles for each concentration.

  • Data Analysis: Construct a Zimm plot (or Debye plot for smaller polymers) to extrapolate the data to zero angle and zero concentration. The intercept of the double-extrapolated line is equal to 1/Mw.

G Static Light Scattering (SLS) Workflow A Prepare Filtered Solvent B Prepare PDEAAm Solutions (Multiple Concentrations) A->B C Filter into Scattering Cells B->C D Measure Scattered Light Intensity at Multiple Angles C->D F Construct Zimm Plot D->F E Input dn/dc Value E->F G Determine Mw from Intercept F->G G Viscometry Experimental Workflow A Prepare PDEAAm Solutions (Dilution Series) B Measure Flow Times (t and t₀) in Viscometer A->B C Calculate Reduced & Inherent Viscosities B->C D Extrapolate to Zero Concentration to find [η] C->D E Use Mark-Houwink Equation: [η] = K * Mv^a D->E F Calculate Mv E->F

References

A Comparative Guide to Tuning the Lower Critical Solution Temperature (LCST) of PDEAAm and PNIPAM via Co-monomer Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of how the incorporation of co-monomers affects the Lower Critical Solution Temperature (LCST) of two widely studied thermoresponsive polymers: Poly(N,N-diethylacrylamide) (PDEAAm) and Poly(N-isopropylacrylamide) (PNIPAM). Understanding and controlling the LCST is critical for the development of "smart" materials for applications such as targeted drug delivery, tissue engineering, and regenerative medicine.[1][2] This document presents supporting experimental data, detailed methodologies, and visual diagrams to facilitate the rational design of copolymers with tailored thermal properties.

The Principle of LCST Modulation

Both PNIPAM and PDEAAm exhibit a characteristic LCST in aqueous solutions, a temperature above which the polymer undergoes a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state.[2][3] This transition is governed by a delicate balance of hydrogen bonding between the polymer and water molecules and hydrophobic interactions among the polymer side chains.[4]

The introduction of co-monomers into the polymer backbone is a primary strategy for tuning the LCST. The underlying principle is straightforward: altering the overall hydrophilic/hydrophobic balance of the copolymer.[5][6]

  • Hydrophilic Co-monomers: These monomers increase the overall polarity and hydrogen bonding capacity of the polymer. This enhanced affinity for water requires more thermal energy to disrupt the polymer-water interactions and induce phase separation. Consequently, the incorporation of hydrophilic co-monomers leads to an increase in the LCST.[5][7]

  • Hydrophobic Co-monomers: These monomers increase the overall non-polar character of the polymer. This reduces the energy barrier for the coil-to-globule transition, as hydrophobic interactions become dominant at lower temperatures. Therefore, incorporating hydrophobic co-monomers results in a decrease in the LCST.[5][8]

The following diagram illustrates this fundamental relationship.

LCST_Modulation Mechanism of LCST Modulation by Co-monomers cluster_base Base Thermoresponsive Polymer cluster_hydrophilic Hydrophilic Modification cluster_hydrophobic Hydrophobic Modification Base PNIPAM or PDEAAm (Defined LCST) Node_H_Co Incorporate Hydrophilic Co-monomer (e.g., AAm, AAc) Base->Node_H_Co Copolymerization Node_P_Co Incorporate Hydrophobic Co-monomer (e.g., GMA, DMA) Base->Node_P_Co Copolymerization Node_H_Effect Increases overall polymer hydrophilicity. Strengthens polymer-water H-bonds. Node_H_Co->Node_H_Effect Node_H_Result Higher energy required for phase transition. Node_H_Effect->Node_H_Result Node_H_LCST LCST Increases Node_H_Result->Node_H_LCST Node_P_Effect Increases overall polymer hydrophobicity. Strengthens intra/inter-chain interactions. Node_P_Co->Node_P_Effect Node_P_Result Lower energy required for phase transition. Node_P_Effect->Node_P_Result Node_P_LCST LCST Decreases Node_P_Result->Node_P_LCST

Fig 1. Co-monomer effect on polymer LCST.

Data Presentation: Co-monomer Effects on LCST

The following tables summarize quantitative data on the effect of various hydrophilic and hydrophobic co-monomers on the LCST of PNIPAM and PDEAAm. The homopolymer LCST for PNIPAM is approximately 32°C, and for PDEAAm, it is in the range of 32-33°C.[2][9]

Table 1: Effect of Co-monomers on the LCST of Poly(N-isopropylacrylamide) (PNIPAM)

Co-monomerTypeMole Fraction (%)Resulting LCST (°C)Citation(s)
Acrylamide (AAm)HydrophilicNot SpecifiedIncreased LCST[2][7]
Acrylic Acid (AAc)Hydrophilic20~45[4]
PEG Methyl Ether Methacrylate (mPEGMA₁₁₀₀)Hydrophilic1.0~58[10]
N,N'-bis(acryloyl)cystamine (BAC)HydrophilicNot Specified32.6[2]
Dopamine Methacrylamide (DMA)Hydrophobic"Higher Content"< 25[5][8]
Butyl Acrylate (BA)HydrophobicNot SpecifiedDecreased LCST[2]
Poly(ε-caprolactone) dimethacrylate (PCLDMA)HydrophobicNot Specified30.7[2]

Table 2: Effect of Co-monomers on the LCST of Poly(this compound) (PDEAAm)

Co-monomerTypeMole Fraction (%)Resulting LCST (°C)Citation(s)
N-ethylacrylamide (EA)Hydrophilic40~33[4]
N-ethylacrylamide (EA)Hydrophilic80~60[4]
N,N-dimethyl-α-(hydroxymethyl)acrylamide (DMαHAA)Hydrophilic6564[11]
N,N-dimethylacrylamide (DMA)Hydrophobic40~15[4]
N-tert-butylacrylamide (TBA)Hydrophobic40< 5[4]
Glycidyl Methacrylate (GMA)Hydrophobic"Increasing Content"Decreased Linearly

Experimental Protocols

Precise and reproducible determination of the LCST is crucial for polymer characterization. Below are standard protocols for copolymer synthesis and LCST measurement.

Synthesis of Copolymers via Free Radical Polymerization

This protocol describes a general method for synthesizing PNIPAM or PDEAAm-based copolymers.

Synthesis_Workflow start Start: Reagent Preparation dissolve 1. Dissolve Monomers (e.g., NIPAM/DEAAm + Co-monomer) and Initiator (e.g., AIBN/APS) in appropriate solvent (e.g., Toluene, DMSO). start->dissolve purge 2. Purge with Inert Gas (e.g., Nitrogen, Argon) for 15-60 min to remove oxygen. dissolve->purge polymerize 3. Polymerize Heat reaction mixture (e.g., 60-70°C) for 18-24 hours. purge->polymerize precipitate 4. Isolate Polymer Precipitate the polymer solution in a non-solvent (e.g., Hexane, Diethyl Ether). polymerize->precipitate dry 5. Dry and Purify Collect the polymer and dry under vacuum. Further purification (e.g., dialysis) may be required. precipitate->dry end End: Characterize Copolymer dry->end

Fig 2. General workflow for copolymer synthesis.

Methodology:

  • Reagents : N-substituted acrylamide monomer (NIPAM or DEAAm), desired co-monomer, a free radical initiator (e.g., AIBN, APS), and a suitable solvent are required.[4]

  • Procedure : The monomer, co-monomer, and initiator are dissolved in the solvent in a reaction vessel.

  • Deoxygenation : To prevent inhibition of the radical polymerization, the solution is purged with an inert gas like nitrogen or argon for a sufficient period.[4]

  • Polymerization : The reaction vessel is sealed and heated to a specific temperature (e.g., 60-70°C) for a set duration (typically 18-24 hours) to allow polymerization to proceed.[4]

  • Isolation & Purification : The resulting polymer is isolated by precipitation in a non-solvent. The precipitate is then collected and dried under vacuum. For applications requiring high purity, the polymer is often redissolved in an aqueous solution and purified by dialysis to remove unreacted monomers and initiator fragments.

Determination of LCST via Turbidimetry

Turbidimetry is the most common method for determining the cloud point (Tcp), which is taken as the LCST for a specific polymer concentration.[11] The technique measures the change in light transmittance through the polymer solution as a function of temperature.

Methodology:

  • Sample Preparation : Prepare a dilute aqueous solution of the polymer (e.g., 0.5 - 1.0 wt%).

  • Instrumentation : Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.[11]

  • Measurement :

    • Set the spectrophotometer to a wavelength where the polymer does not absorb light (e.g., 500-700 nm), ensuring any change in signal is due to light scattering.[11]

    • Equilibrate the sample at a temperature well below the expected LCST.

    • Increase the temperature at a slow, constant rate (e.g., 0.5-1.0 °C/min).[1]

    • Continuously record the transmittance (or absorbance) of the solution.

  • Data Analysis : Plot the percent transmittance as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value. Alternatively, the onset of the transition or the inflection point of the resulting sigmoidal curve can be used.[11]

Other techniques such as Differential Scanning Calorimetry (DSC), which measures the endothermic heat flow associated with the phase transition, can also be used for a more thermodynamic characterization.[11]

Comparative Analysis and Conclusion

The presented data confirms the guiding principle that co-monomer hydrophilicity or hydrophobicity dictates the direction of the LCST shift for both PNIPAM and PDEAAm.

  • PNIPAM has been extensively studied, and a wide array of co-monomers have been explored to fine-tune its LCST, which is conveniently located near physiological temperature.

  • PDEAAm , with a similar homopolymer LCST, also shows predictable shifts. Data suggests that it is highly sensitive to the incorporation of both hydrophilic and hydrophobic co-monomers, allowing its transition temperature to be adjusted across a broad range, from below 5°C to above 60°C.[4][11]

The choice between PNIPAM and PDEAAm may depend on specific application requirements, including desired biocompatibility, degradation kinetics, and the specific temperature response needed. This guide provides the foundational data and methodologies to aid researchers in the rational design and synthesis of thermoresponsive copolymers with precisely controlled LCSTs for advanced biomedical applications.

References

Safety Operating Guide

Proper Disposal of N,N-Diethylacrylamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of N,N-Diethylacrylamide, a compound utilized in various research and development applications. Adherence to these protocols is crucial for ensuring the safety of laboratory personnel and minimizing environmental impact.

This compound is classified as a hazardous substance, and its disposal is subject to stringent regulations. It is harmful if swallowed and causes serious eye irritation. Therefore, it must be managed as hazardous chemical waste.

Key Safety and Disposal Information

A thorough understanding of the chemical's properties and hazards is fundamental to its safe management and disposal. This information, summarized from safety data sheets, dictates the necessary precautions.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteHarmful if swallowed and causes serious eye irritation.[1]
Primary Container Leak-proof, chemically compatible, and clearly labeled container.To prevent spills and ensure proper identification of the waste.
Labeling "Hazardous Waste," "this compound," and associated hazard symbols.Ensures proper handling, storage, and disposal by trained personnel.[1]
Storage In a designated, well-ventilated, and secure chemical waste storage area.To prevent accidental spills, exposure, and unauthorized access.
Prohibited Disposal Routes Do not dispose of down the drain or in regular trash.To prevent contamination of water systems and environmental harm.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting, in accordance with general principles of hazardous waste management.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.

    • A fully buttoned lab coat.

  • Waste Collection:

    • Use a designated, leak-proof, and chemically compatible waste container for the collection of this compound waste.

    • This includes unused or unwanted this compound, as well as grossly contaminated materials such as pipette tips, wipes, and containers.

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."

    • Include any relevant hazard pictograms as per the Globally Harmonized System (GHS).

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.

  • Storage:

    • Store the sealed waste container in a designated and secure chemical waste accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste.

  • Disposal Request:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

    • The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

Emergency Procedures for Spills

In the event of an this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Control the Spill: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials.

  • Collect Waste: Carefully collect the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed as hazardous waste.

  • Containers should be triple-rinsed (or equivalent). The rinsate must be collected and disposed of as hazardous chemical waste.

  • After rinsing, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, or through controlled incineration for combustible packaging materials.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: This compound Waste Generated ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste is_spill Spill Occurs? collect_waste->is_spill spill_procedure Follow Spill Cleanup Procedure: Contain, Absorb, Collect is_spill->spill_procedure Yes store_waste Store Sealed Container in Designated Waste Area is_spill->store_waste No spill_procedure->collect_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Essential Safety and Operational Guide for Handling N,N-Diethylacrylamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the safe handling of N,N-Diethylacrylamide in a laboratory setting. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe research environment for scientists and drug development professionals.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Combustible Liquid: Can ignite with heat, sparks, or open flames.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound. This selection is based on a risk assessment for standard laboratory operations.

PPE ComponentSpecifications and Recommendations
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3] A face shield should be worn over safety eyewear during procedures with a high risk of splashing or when handling large quantities.
Hand Protection Wear chemical-impermeable gloves.[1] Gloves must be inspected for integrity before each use. Nitrile or butyl rubber gloves are recommended. Immediately replace gloves upon any sign of contamination or degradation.
Body Protection A flame-resistant laboratory coat is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[1][3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] If exposure limits are exceeded or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.

Operational Procedures

Handling and Storage:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][3]

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[1][3]

  • Prevent the formation of aerosols and dust.[1][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1]

  • Store containers in a cool, dry, and well-ventilated place, away from heat and ignition sources.[1]

  • Keep containers tightly closed when not in use.[1][3]

Spill Management:

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][4]

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][4]

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately and alert emergency responders.[1][4]

    • Isolate the area and prevent entry.

    • Only trained personnel with appropriate respiratory and body protection should attempt to clean up a major spill.

Emergency First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. Seek medical attention if irritation persists.[1][3]
Eye Contact Rinse cautiously with water for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1][3]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.[1]

  • Unused Product: Collect in a clearly labeled, sealed, and compatible waste container.

  • Contaminated Materials: Disposable gloves, bench paper, and other contaminated items must be collected in a sealed bag or container labeled as hazardous waste.

  • Spill Cleanup Materials: All absorbent materials and PPE used for spill cleanup are to be disposed of as hazardous waste.

Procedural Workflow

The following diagram illustrates the standard operating procedure for handling this compound, from preparation to disposal.

prep Preparation - Review SDS - Don appropriate PPE handling Handling - Work in fume hood - Avoid contact and aerosol formation prep->handling Begin Work storage Storage - Cool, dry, well-ventilated area - Tightly sealed container handling->storage Store Unused Chemical spill Spill Occurs handling->spill Accident exposure Exposure Occurs handling->exposure Accident disposal Waste Disposal - Collect in labeled containers - Follow hazardous waste protocols handling->disposal Generate Waste end Procedure Complete handling->end No Incidents storage->handling Retrieve for Use minor_spill Minor Spill Cleanup - Absorb with inert material - Collect for disposal spill->minor_spill Minor major_spill Major Spill Response - Evacuate - Alert emergency services spill->major_spill Major minor_spill->disposal major_spill->end After professional cleanup first_aid Administer First Aid - Follow specific procedures - Seek medical attention exposure->first_aid first_aid->handling If safe to resume disposal->end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethylacrylamide
Reactant of Route 2
Reactant of Route 2
N,N-Diethylacrylamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。